molecular formula C9H12O3S B176887 4-Isopropylbenzenesulfonic acid CAS No. 122838-93-1

4-Isopropylbenzenesulfonic acid

Cat. No.: B176887
CAS No.: 122838-93-1
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a valuable compound in scientific research, particularly in the field of environmental remediation. It has been identified as a primary product of the reactive adsorption of cumene (isopropylbenzene) on solid acid catalysts, demonstrating a key pathway for the efficient removal of this volatile organic compound (VOC) from gaseous streams . This mechanism highlights its relevance in developing resource-treatment technologies for aromatic pollutants. Beyond environmental applications, this acid serves important roles in chemical analysis and synthesis. It can be reliably separated and analyzed using reverse-phase (RP) HPLC methods, facilitating pharmacokinetic studies and the isolation of impurities in preparative separations . Furthermore, as a member of the benzenesulfonic acid family, it shares characteristics that make related compounds useful as catalysts in esterification, dehydration, and polymerization reactions, and as intermediates in the synthesis of dyes and pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
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InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
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DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
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Molecular Weight

200.26 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
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CAS No.

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
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Record name p-Cumenesulfonic acid
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Record name Benzenesulfonic acid, (1-methylethyl)-
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Record name Benzenesulfonic acid, 4-(1-methylethyl)-
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Record name 4-Isopropylbenzenesulfonic acid
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Record name p-cumenesulphonic acid
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Record name Cumenesulphonic acid
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Record name P-CUMENESULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a versatile aromatic sulfonic acid that holds a significant position in both industrial and research chemistry. Its unique molecular architecture, featuring a hydrophobic isopropyl group and a strongly acidic, hydrophilic sulfonic acid moiety, imparts a range of properties that make it a valuable tool in organic synthesis, catalysis, and materials science. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a detailed exploration of the compound's core chemical properties, synthesis, reactivity, and analytical characterization. By elucidating the "why" behind its behavior, this document aims to empower researchers to leverage the full potential of this important chemical building block.

Molecular Structure and Physicochemical Properties

This compound (p-cumenesulfonic acid) is an organic compound with the chemical formula C₉H₁₂O₃S.[1] Its structure consists of a benzene ring substituted at the para position with an isopropyl group and a sulfonic acid group.[2] This substitution pattern is key to its chemical behavior, influencing its acidity, solubility, and reactivity.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂O₃S[1]
Molecular Weight 200.26 g/mol [1]
CAS Number 16066-35-6[2]
Appearance White to off-white solid[2]
Solubility Soluble in water and various organic solvents.[2]
pKa Not readily available
LogP 1.9[1]

The presence of the sulfonic acid group makes this compound a strong acid.[2] It readily donates a proton from the hydroxyl group of the sulfonic acid moiety. The isopropyl group, being an electron-donating group, slightly influences the electron density of the aromatic ring, which in turn affects the acidity and the reactivity of the molecule in electrophilic aromatic substitution reactions.[2]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of cumene (isopropylbenzene) with a sulfonating agent.[2] Concentrated sulfuric acid or oleum (fuming sulfuric acid) are the most common sulfonating agents employed for this purpose.[3]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of cumene proceeds via a classic electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H) acts as the electrophile.

  • Electrophilic Attack: The π-electron system of the cumene ring, acting as a nucleophile, attacks the electrophilic sulfur atom of SO₃. The isopropyl group is an ortho, para-directing group, and due to steric hindrance at the ortho positions, the para-substituted product is predominantly formed. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 0.2 mol of cumene to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The this compound may precipitate as a white solid. If it remains in solution, "salt out" the product by adding a sufficient amount of saturated sodium chloride solution until precipitation is complete.

  • Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain purified this compound.

  • Dry the purified crystals in a desiccator over a suitable drying agent.

Chemical Reactivity

The reactivity of this compound is dominated by the properties of the sulfonic acid group and the aromatic ring.

Acidity and Salt Formation

As a strong acid, this compound readily reacts with bases to form the corresponding sulfonate salts. For example, with sodium hydroxide, it forms sodium 4-isopropylbenzenesulfonate.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be converted to other functional groups. For instance, treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride (4-isopropylbenzenesulfonyl chloride). This sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

dot graph "reactivity_pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Reactivity pathway of the sulfonic acid group.

Electrophilic Aromatic Substitution

The sulfonic acid group is a deactivating, meta-directing group for further electrophilic aromatic substitution on the benzene ring. This is due to its strong electron-withdrawing nature. Therefore, reactions such as nitration or halogenation of this compound will primarily yield the 3-substituted product.

Analytical Characterization

A comprehensive analysis of this compound is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and Expected Values
¹H NMR - Aromatic protons: Two doublets in the range of δ 7.2-7.8 ppm. - Isopropyl methine proton: A septet around δ 2.9-3.1 ppm. - Isopropyl methyl protons: A doublet around δ 1.2-1.3 ppm. - Sulfonic acid proton: A broad singlet at a variable chemical shift, often downfield (> δ 10 ppm), and may exchange with D₂O.
¹³C NMR - Aromatic carbons: Four signals in the aromatic region (δ 120-150 ppm). - Isopropyl methine carbon: A signal around δ 34 ppm. - Isopropyl methyl carbons: A signal around δ 24 ppm.
Infrared (IR) - O-H stretch (sulfonic acid): A broad band in the region of 3200-2500 cm⁻¹. - S=O asymmetric and symmetric stretches: Strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. - C-H stretches (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. - C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular ion (M⁺) peak at m/z 200. - A prominent fragment corresponding to the loss of the isopropyl group ([M-43]⁺) at m/z 157. - Other fragments resulting from the cleavage of the sulfonic acid group.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and other experimental conditions.

Applications in Research and Industry

The unique properties of this compound have led to its use in a variety of applications.

  • Catalyst: Its strong acidity and solubility in organic solvents make it an effective acid catalyst for reactions such as esterification, alkylation, and polymerization.[2]

  • Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of various compounds, including dyes, pharmaceuticals, and pesticides.[2] The derived sulfonyl chloride is particularly useful for introducing the 4-isopropylbenzenesulfonyl group into molecules.

  • Surfactants and Detergents: The sodium salt of this compound is used as a hydrotrope and surfactant in cleaning products and other formulations.

  • Environmental Remediation: Research has shown its formation during the reactive adsorption of cumene pollutants, indicating its potential role in environmental remediation processes.[2]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[1]

  • H290: May be corrosive to metals.[1]

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound of significant scientific and industrial importance. Its synthesis via the sulfonation of cumene is a well-established process, and its chemical properties are dictated by the interplay between the aromatic ring, the isopropyl group, and the sulfonic acid moiety. A thorough understanding of its reactivity and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development. As a versatile catalyst and synthetic intermediate, this compound will undoubtedly continue to be a valuable component in the toolkit of chemists and drug development professionals.

References

  • PubChem. This compound. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

In-Depth Technical Guide: Synthesis of 4-Isopropylbenzenesulfonic Acid from Cumene

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis of 4-isopropylbenzenesulfonic acid from cumene. Moving beyond a mere procedural outline, this document delves into the mechanistic underpinnings, critical process parameters, and practical considerations essential for successful and safe execution. The aim is to furnish a self-validating framework that empowers scientific professionals to not only replicate but also innovate upon this foundational chemical transformation.

Strategic Significance and Applications

This compound, and more commonly its sodium salt (sodium cumenesulfonate), is a hydrotrope of significant industrial importance.[1] Hydrotropes are amphiphilic compounds that, at high concentrations, dramatically enhance the aqueous solubility of poorly soluble organic substances.[1][2] This characteristic makes them invaluable in a diverse range of applications:

  • Pharmaceutical Formulations: Improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).

  • Detergents and Cleaners: Acting as solubilizing and coupling agents in liquid and powdered detergents, heavy-duty cleaners, and dishwashing liquids.[1][2]

  • Industrial Processes: Serving as catalysts and viscosity-reducing agents in various chemical manufacturing processes.[3]

  • Other Applications: Use in dye production, as anti-caking agents, and in the formulation of personal care products.[1][4]

The synthesis from cumene (isopropylbenzene) is an economically vital process, predicated on the principles of electrophilic aromatic substitution.[5]

The Chemistry: Electrophilic Aromatic Sulfonation

The core of this synthesis is the sulfonation of cumene, an electrophilic aromatic substitution (EAS) reaction. The isopropyl group on the benzene ring is an activating, ortho-, para-directing group. This means it increases the reactivity of the aromatic ring towards electrophiles and directs the incoming substituent to the positions adjacent (ortho) and opposite (para) to itself. Due to the steric bulk of the isopropyl group, the substitution occurs predominantly at the para position.[5]

Reaction Mechanism

The sulfonating agent is typically concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[1][6] The electrophile in this reaction is SO₃.[5][7]

Step 1: Generation of the Electrophile In concentrated sulfuric acid, an equilibrium exists that generates the sulfur trioxide electrophile.[8] 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Step 2: Electrophilic Attack The electron-rich π system of the cumene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8]

Step 3: Re-aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the sulfonyl group, restoring the aromaticity of the ring and yielding this compound.[8]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Cumene Cumene Attack Electrophilic Attack (Sigma Complex Formation) Cumene->Attack SulfonatingAgent Sulfonating Agent (H₂SO₄ or Oleum) ElectrophileGen Generation of SO₃ (Electrophile) SulfonatingAgent->ElectrophileGen ElectrophileGen->Attack Rearomatization Deprotonation & Re-aromatization Attack->Rearomatization Product This compound Rearomatization->Product

Caption: Mechanism of electrophilic aromatic sulfonation of cumene.

Validated Experimental Protocol

This section outlines a standard laboratory-scale procedure for the synthesis of this compound. Safety is paramount , and all operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[9]

Materials and Equipment
Material/EquipmentSpecifications
Cumene (Isopropylbenzene)≥99% purity
Sulfuric AcidConcentrated (98%) or Fuming (Oleum)
Ice-water bathFor temperature control
Round-bottom flaskSized appropriately for the reaction scale
Dropping funnelFor controlled reagent addition
Magnetic stirrer and stir barFor efficient mixing
ThermometerTo monitor reaction temperature
Beaker with crushed iceFor quenching the reaction
Buchner funnel and flaskFor product isolation via vacuum filtration
Saturated sodium chloride solutionFor "salting out" the product
Step-by-Step Methodology
  • Reaction Setup: Charge a round-bottom flask with cumene and a magnetic stir bar. Place the flask in an ice-water bath on a magnetic stirrer to cool the cumene.

  • Sulfonation: While stirring vigorously, slowly add concentrated sulfuric acid dropwise from the dropping funnel. It is critical to maintain a low reaction temperature (e.g., 10-20°C) to minimize the formation of undesired byproducts.[10]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional period (e.g., 2 hours) at a controlled temperature to ensure the reaction proceeds to completion.[10]

  • Quenching: Carefully and slowly pour the reaction mixture over a stirred beaker of crushed ice. This process is highly exothermic and must be done with caution.[10]

  • Product Isolation: The this compound will precipitate as a solid. To maximize recovery, the solubility can be further decreased by adding a saturated solution of sodium chloride (salting out).

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with small portions of cold, saturated sodium chloride solution to remove residual acid.

  • Drying: Dry the purified solid product, for instance, in a vacuum oven, to obtain the final product.[5]

G Setup 1. Reaction Setup (Cumene in flask, ice bath) Addition 2. Slow Addition of H₂SO₄ (Maintain low temperature) Setup->Addition Stirring 3. Stir to Completion Addition->Stirring Quenching 4. Quench on Crushed Ice Stirring->Quenching Isolation 5. Isolate by Filtration Quenching->Isolation Drying 6. Dry the Product Isolation->Drying

Caption: Experimental workflow for the synthesis of this compound.

Critical Process Parameters and Optimization

The yield and purity of the final product are highly dependent on the precise control of several key parameters.

ParameterRationale and ImpactRecommended Control
Temperature Higher temperatures can increase the rate of reaction but also promote the formation of byproducts, such as sulfones, and can lead to the reverse reaction (desulfonation).[11]Maintain a temperature between 100°C and 110°C for industrial processes involving azeotropic water removal.[12][13] For lab-scale batch processes without water removal, lower temperatures (10-20°C) are often preferred during addition.[10]
Reactant Molar Ratio An excess of the sulfonating agent is necessary to drive the reaction to completion. Industrial processes may use a sulfuric acid to cumene molar ratio between 1:1.6 and 1:2.0.[12]A carefully controlled excess of the sulfonating agent should be used.
Reaction Time Sufficient time is required for the reaction to reach completion. Industrial examples cite reaction times of 5-6 hours.[12][13]Monitor the reaction progress to determine the optimal time.
Agitation Vigorous stirring is essential to ensure good mass transfer between the immiscible organic (cumene) and aqueous (sulfuric acid) phases.Maintain efficient and constant stirring throughout the reaction.

Neutralization and Further Processing

For many applications, the synthesized this compound is converted to its sodium salt, sodium cumenesulfonate. This is achieved by neutralizing the acidic product with a sodium base, such as sodium hydroxide.[1][6] The resulting solution can then be further processed, for example, by bleaching with hydrogen peroxide to obtain a clear, high-quality solution.[12] Unreacted cumene can be recovered by vacuum distillation for recycling.[5][12][13]

Safety and Handling

  • Corrosive Materials: Concentrated sulfuric acid and oleum are extremely corrosive and can cause severe chemical burns. Handle with extreme care and always use appropriate PPE.[9]

  • Exothermic Reaction: The sulfonation reaction and the quenching step are highly exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.[14]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Water Sensitivity: Do not allow water to enter containers of concentrated sulfuric acid or oleum, as a violent reaction can occur.[9]

Conclusion

The synthesis of this compound via the sulfonation of cumene is a mature and vital industrial process. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with stringent control over key reaction parameters like temperature and reactant ratios, is essential for achieving high yield and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and professionals to safely and effectively carry out this important chemical synthesis.

References

  • Ataman Kimya. SODIUM CUMENE SULFONATE. Available at: [Link]

  • Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • ERASM. Environmental Fact Sheet (#30) Sodium Cumene Sulphonate (SCS). Available at: [Link]

  • Google Patents. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof.
  • Dolphin Pharmaceutical. What is Sodium Cumene Sulfonate : Everything you need to Know. Available at: [Link]

  • Chemistry Steps. Sulfonation of Benzene. Available at: [Link]

  • Chemithon. Sulfonation and Sulfation Processes. Available at: [Link]

  • Patsnap. Sodium cumenesulfonate solution and preparation method thereof - Eureka. Available at: [Link]

  • ResearchGate. Production mechanism of this compound (I) and 4,4'-sulfonyl-bis(isopropylbenzene) (II) in the cumene removal process. Available at: [Link]

  • Albright & Wilson. GARDILENE® SC40AU – Sodium Cumene Sulfonate. Available at: [Link]

  • EPA Nepis. Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. Available at: [Link]

  • ACS Publications. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study. Available at: [Link]

  • NJ.gov. ALKANE SULFONIC ACID HAZARD SUMMARY. Available at: [Link]

  • Solubility of Things. p-Cumenesulfonic acid. Available at: [Link]

  • YouTube. Mechanism of Sulphonation and Friedel-Craft reactions. Available at: [Link]

  • SIELC Technologies. This compound. Available at: [Link]

  • Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Nitration and Sulfonation of Benzene. Available at: [Link]

Sources

4-Isopropylbenzenesulfonic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylbenzenesulfonic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as p-Cumenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The document delves into the molecule's core structural characteristics, synthesis pathways, analytical methodologies, and diverse applications, grounding all claims in authoritative references.

Core Identity and Molecular Structure

This compound is an organic compound belonging to the class of aromatic sulfonic acids.[1] Its structure is defined by a benzene ring functionalized with a sulfonic acid group (-SO₃H) and an isopropyl group (-CH(CH₃)₂) at the para position (positions 1 and 4, respectively).[1][2] This specific arrangement of functional groups dictates its chemical properties and reactivity. The sulfonic acid group confers strong acidic properties, making it a proton donor in chemical reactions, while the isopropyl group adds hydrophobic character, influencing its solubility and interactions.[1][2]

The compound is typically a white to off-white solid or crystalline substance.[2] Its strong acidity is a key feature, making it a valuable acid catalyst in organic synthesis.[3]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₂O₃S[1][2][4]
Molecular Weight 200.25 g/mol [1]
CAS Number 16066-35-6[1][2][4]
Appearance White to off-white solid/crystalline substance[1][2]
Solubility Readily soluble in water and polar organic solvents[1][3]
Acidity Strong acid due to the -SO₃H group[1][3]
LogP 0.882[1][5]
IUPAC Name 4-propan-2-ylbenzenesulfonic acid[4]
Synonyms p-Cumenesulfonic acid, 4-(1-Methylethyl)benzenesulfonic acid[1][2]
SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)O[1][2][4]
InChI InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)[1][2][4]
InChI Key CVLHGLWXLDOELD-UHFFFAOYSA-N[1][2][4]

Synthesis Pathway: Electrophilic Aromatic Sulfonation

The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of cumene (isopropylbenzene).[1] This reaction involves treating cumene with a strong sulfonating agent, such as fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄) or chlorosulfonic acid.[6][7]

Reaction Mechanism

The underlying mechanism is a classic electrophilic aromatic substitution.

  • Generation of the Electrophile : The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[7]

  • Electrophilic Attack : The π-electron system of the cumene ring attacks the electrophile. The isopropyl group is an ortho-, para-directing activator. However, due to the significant steric hindrance at the ortho positions from the bulky isopropyl group, the substitution occurs predominantly at the para position.[7]

  • Rearomatization : A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

A key feature of sulfonation is its reversibility. The sulfonic acid group can be removed by treating the compound with dilute sulfuric acid, a process known as desulfonation.[7]

Synthesis_Workflow Cumene Cumene (Isopropylbenzene) Reactor Reaction Vessel Cumene->Reactor Reactant Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄ + SO₃) Sulfonating_Agent->Reactor Reagent Product 4-Isopropylbenzenesulfonic Acid Reactor->Product Yields

Caption: Synthesis workflow for this compound.

Experimental Protocol: Azeotropic Sulfonation of Cumene

This protocol describes a laboratory-scale synthesis adapted from industrial azeotropic sulfonation processes, which drive the reaction to completion by removing the water byproduct.[8][9]

Materials:

  • Cumene (Isopropylbenzene)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (for neutralization, if isolating the salt)

  • Dean-Stark apparatus, reflux condenser, heating mantle, and reaction flask

Procedure:

  • Setup: Assemble a reaction flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: Charge the reaction flask with cumene and concentrated sulfuric acid. A typical molar ratio might be 1.6 to 2.0 moles of cumene per mole of sulfuric acid.[9]

  • Reaction: Heat the mixture to reflux (approximately 100-110°C).[9] Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with cumene.

  • Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion (e.g., >95% of theoretical yield).[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Excess unreacted cumene can be removed under vacuum.[9]

    • The resulting crude this compound can be used directly as an acidic solution or purified further.

  • Purification (Optional): For isolation, the acidic product can be neutralized with a base like sodium hydroxide to form the corresponding salt (sodium cumene sulfonate), which can then be precipitated or crystallized.

Self-Validation: The progress of the reaction is validated by quantifying the water removed via the Dean-Stark trap. The identity and purity of the final product must be confirmed using the analytical methods described in the following section.

Structural Characterization and Analytical Control

Confirming the molecular structure and assessing the purity of this compound requires robust analytical techniques. Spectroscopic and chromatographic methods are essential for quality control in both research and industrial settings.

Analytical TechniquePurposeKey Parameters/ObservationsSource
FTIR Spectroscopy Functional group identificationConfirms presence of S=O, O-H (sulfonic acid), C-H (isopropyl), and aromatic C=C stretches.[1]
NMR Spectroscopy Structural elucidation¹H and ¹³C NMR confirm the para-substitution pattern and the structure of the isopropyl group.[1]
RP-HPLC Purity assessment and quantificationSeparation from isomers and starting materials.[1][5]
Mass Spectrometry Molecular weight confirmationProvides the mass-to-charge ratio, confirming the molecular formula.[4]
Protocol: RP-HPLC Analysis

This method is suitable for determining the purity of this compound and can be adapted for preparative separations.[5]

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase column (e.g., Newcrom R1 or a standard C18).[5]

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water.[5]

  • An acid modifier is required. For standard UV detection, phosphoric acid is used. For mass spectrometry (MS) compatibility, formic acid should be substituted.[1][5]

  • Example: Acetonitrile:Water:Phosphoric Acid in an isocratic or gradient elution.

Procedure:

  • Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC column.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength for aromatic compounds (e.g., 254 nm).

  • Analysis: The retention time of the main peak corresponds to the product. Purity is calculated based on the relative peak areas.

Self-Validation: The method's reliability is ensured by running a standard of known concentration to establish retention time and response factor. Peak shape and resolution from impurities are critical indicators of method performance.

Applications in Science and Industry

The unique combination of a bulky hydrophobic group and a strongly acidic hydrophilic group makes this compound and its salts versatile in numerous fields.

Applications Acid Strong Acidity (-SO₃H Group) Catalyst Acid Catalyst Acid->Catalyst enables Amphiphile Amphiphilic Nature (Hydrophobic/Hydrophilic Parts) Hydrotrope Hydrotrope / Surfactant (as Sodium Salt) Amphiphile->Hydrotrope enables use as Structure This compound Structure->Acid Structure->Amphiphile Intermediate Chemical Intermediate Structure->Intermediate serves as Remediation Environmental Remediation Structure->Remediation is product in

Caption: Relationship between molecular properties and applications.

  • Acid Catalyst: Its strong acidity makes it an effective catalyst in various organic reactions, such as esterification and alkylation.[3]

  • Chemical Intermediate: It is a crucial building block in the synthesis of pharmaceuticals, dyes, and pigments.[2][3]

  • Surfactants and Hydrotropes: The sodium salt, sodium cumene sulfonate, is widely used as a hydrotrope. A hydrotrope is a compound that increases the solubility of sparingly soluble organic substances in water.[10] This property is valuable in formulating industrial and household cleaning products, where it helps to create clear, stable liquid detergents.[10]

  • Environmental Remediation: Research has shown that this compound is a key product formed during the reactive adsorption of gaseous cumene pollutants onto specialized adsorbents, indicating a role in air purification technologies.[1]

Safety and Handling

As a strong acid, this compound must be handled with appropriate care.

  • Hazards: The compound is corrosive and can cause severe skin burns and serious eye damage.[4][11] It may also be corrosive to metals.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[11][12]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and metals.[11][12]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

  • p-Cumenesulfonic acid | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 4, 2026, from [Link]

  • This compound | C9H12O3S | CID 6640. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from [Link]

  • SODIUM CUMENE SULFONATE. (n.d.). Ataman Kimya. Retrieved January 4, 2026, from [Link]

  • CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride. (n.d.). Google Patents.
  • Sulfonation of Benzene. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved January 4, 2026, from [Link]

  • Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study. (2015, December 18). ACS Publications. Retrieved January 4, 2026, from [Link]

  • CN105330573A - Sodium cumenesulfonate solution and preparation method thereof. (n.d.). Google Patents.

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A Comprehensive Technical Guide to the Solubility of 4-Isopropylbenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid) in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed experimental protocols for its determination, and discusses predictive modeling approaches.

Introduction: Understanding the Molecular Persona of this compound

This compound (C₉H₁₂O₃S) is an aromatic sulfonic acid characterized by a sulfonic acid group (-SO₃H) and an isopropyl group attached to a benzene ring.[1][2] This molecular architecture imparts a dual nature to its solubility profile. The highly polar sulfonic acid group facilitates interactions with polar solvents, while the nonpolar isopropyl-substituted benzene ring contributes to its affinity for less polar environments.[2][3] Consequently, its solubility is a nuanced interplay between these opposing characteristics.

This compound is a white to off-white solid at room temperature and is recognized for its strong acidity, making it a valuable catalyst in organic synthesis.[1][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical reactions, formulation development, and purification processes.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its polar sulfonic acid head and non-polar aromatic tail, presents an interesting case.

  • Polar Protic and Aprotic Solvents: The sulfonic acid group can act as a strong hydrogen bond donor, leading to favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., ketones, esters).[3] Therefore, good solubility is anticipated in these solvent classes.

  • Non-Polar Solvents: The isopropylbenzene portion of the molecule allows for van der Waals interactions with non-polar solvents (e.g., hydrocarbons). However, the high polarity of the sulfonic acid group is expected to limit its solubility in these solvents.

The overall solubility in a given organic solvent will be determined by the balance of these interactions.

Quantitative Solubility Data

Solvent ClassRepresentative SolventsReported Solubility
Aqueous WaterReadily soluble.[3][4] A specific value of 50 g/L at 20°C has been reported.[5] This is attributed to the strong hydrogen bonding between the sulfonic acid group and water molecules.[3]
Polar Organic Alcohols, KetonesGenerally exhibits good solubility in polar organic solvents.[1][2][3] For instance, a related compound, 2-acrylamido-2-methyl-1-propane-sulfonic acid, shows significant solubility in methanol, ethanol, 2-propanol, and acetone.[6]
Non-Polar Organic HydrocarbonsExpected to have limited solubility due to the high polarity of the sulfonic acid group.

Note: The term "soluble" is often qualitative. For precise applications, experimental determination of solubility is crucial.

Experimental Determination of Solubility: A Validated Protocol

For instances where specific quantitative solubility data is required, a robust experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, analogous to the OECD Test Guideline 105 for water solubility, but adapted for organic solvents.[4][7][8]

Principle

An excess amount of this compound is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.[2][9]

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent prep1->prep2 in a sealed vial equil1 Place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) equil1->equil2 equil3 Allow sufficient time to reach equilibrium (e.g., 24-48h) equil2->equil3 sep1 Allow undissolved solid to settle equil3->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter through a syringe filter sep2->sep3 sep4 Dilute the filtrate sep3->sep4 sep5 Analyze by HPLC sep4->sep5

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of the Test Mixture: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Securely seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium. A preliminary test can help determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for a sufficient time to allow the undissolved solid to sediment.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining microscopic particles. The filtrate is then appropriately diluted and analyzed by a validated analytical method, such as HPLC, to determine the concentration of this compound.[9]

Self-Validating System and Causality
  • Use of Excess Solute: This ensures that the solution is truly saturated at the given temperature, forming a thermodynamic equilibrium.

  • Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

  • Filtration: This step is crucial to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility. The filter material should not interact with or sorb the solute.

  • Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used to quantify the solute concentration.

Predictive Models for Solubility Estimation

In the absence of experimental data, theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding).[10] The solubility of a solute in a solvent is predicted to be high when their HSP values are similar. While specific HSP values for this compound are not readily published, they can be estimated using group contribution methods.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting activity coefficients in non-ideal mixtures.[11] It breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate activity coefficients, which can then be used to predict solubility.[12] This method can be particularly useful for estimating the solubility of compounds like this compound in various solvents where experimental data is lacking.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[14][15][16] All work should be conducted in a well-ventilated area, such as a fume hood.[1][14] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and validated experimental protocol for its determination, and an introduction to predictive modeling techniques. While there is a need for more extensive quantitative data in the literature, the methodologies and principles outlined herein provide a robust framework for scientists and researchers to understand and determine the solubility of this versatile compound in their specific applications.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]

  • Droge, S. T. J., & Goss, K.-U. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 1-13. Retrieved from [Link]

  • Government of Canada. (n.d.). New Substances Notification. Retrieved from [Link]

  • Quora. (2021, December 12). How do you determine the solubility of a solid? Retrieved from [Link]

  • Solubility of Things. (n.d.). p-Cumenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination and correlation of solubility data and dissolution thermodynamic data for 2-acrylamido-2-methyl-1-propane-sulfonic acid in seven pure solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

  • Hefter, G. T., & MacLeod, I. D. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 379-380. Retrieved from [Link]

  • University of Alberta. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Organic and Biomolecular Chemistry. (n.d.). Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents modeling biological media. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

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A Technical Guide to the Safe Handling of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Isopropylbenzenesulfonic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a safe laboratory environment. The causality behind each recommendation is explained to empower personnel with a deeper understanding of the risks and mitigation strategies involved.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as p-Cumenesulfonic acid, is an aromatic sulfonic acid.[1][2] Structurally, it consists of a benzene ring substituted with a sulfonic acid group and an isopropyl group at the para position.[2] This compound is typically a white to off-white crystalline solid.[1][3] Its utility in research and industry, particularly as a catalyst in organic synthesis and as an intermediate in the production of dyes, pharmaceuticals, and surfactants, necessitates a thorough understanding of its properties and hazards.[1][3] The sulfonic acid group imparts strong acidic properties and high solubility in water and other polar solvents.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16066-35-6[1][2][4]
Molecular Formula C₉H₁₂O₃S[2][4]
Molecular Weight 200.26 g/mol [2][4]
Appearance White to off-white solid/crystalline substance[1][3]
Solubility Soluble in water and various organic solvents[1][3]
IUPAC Name 4-propan-2-ylbenzenesulfonic acid[4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its corrosive properties.[4] It can cause severe skin burns and serious, potentially irreversible, eye damage.[4][5] Furthermore, it is corrosive to metals.[4] Understanding these classifications is the first step in implementing appropriate safety measures.

The GHS classification mandates specific label elements to communicate these hazards clearly.

Diagram 1: GHS Label Elements for this compound

Caption: GHS pictogram and hazard statements for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required to prevent the inhalation of airborne particles.[6][7]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested. Their proximity is critical for immediate decontamination in the event of an exposure.[7]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent contact with this corrosive substance.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[7] A face shield should also be worn over the goggles to provide full facial protection from splashes and dust.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Protective Clothing: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory. For tasks with a higher risk of spillage, full protective clothing may be necessary.[5][6]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations where dust concentrations may be high, a NIOSH-approved particulate respirator (e.g., N95) or a self-contained breathing apparatus (SCBA) must be used.[5][7]

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to strict protocols during handling and storage is fundamental to preventing accidents.

Handling:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is correctly donned.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[7]

  • Avoidance of Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6][8] Avoid breathing dust.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands and face thoroughly with soap and water after handling the substance, even if gloves were worn.[5][6] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[5][6]

Storage:

  • Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][7]

  • Container: Keep the container tightly closed to prevent absorption of moisture, as the material is hygroscopic.[5]

  • Incompatibilities: Store away from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.[7]

  • Integrity: Regularly inspect containers for signs of damage or leaks.[6]

Section 5: Emergency Procedures: First Aid

Immediate and correct first aid is critical in mitigating the severity of an exposure. All laboratory personnel must be trained in these procedures.

Diagram 2: First Aid Response Workflow

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. skin->action_skin action_eyes Rinse cautiously with water for several minutes. Remove contact lenses if possible. Continue rinsing. eyes->action_eyes action_inhalation Move person to fresh air. Keep comfortable for breathing. inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. Give 1-2 glasses of water to drink. ingestion->action_ingestion end_action Seek Immediate Medical Attention Call a POISON CENTER or doctor. action_skin->end_action action_eyes->end_action action_inhalation->end_action action_ingestion->end_action

Caption: Decision workflow for first aid response to an exposure incident.

Detailed First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.[5]

  • Skin Contact: Immediately take off all contaminated clothing and shoes.[5] Rinse the affected skin area with large amounts of water, using a safety shower if necessary.[5] Call a physician immediately.[5]

  • Inhalation: Remove the individual from the contaminated area to fresh air.[5] If breathing is difficult or has stopped, trained personnel should administer artificial respiration.[10] Seek immediate medical attention.[5]

  • Ingestion: Rinse the victim's mouth with water.[5] Do NOT induce vomiting due to the risk of perforating the esophagus.[5][7] Have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5]

Section 6: Accidental Release and Spill Management

A spill of this compound must be managed promptly and safely. The response procedure depends on the scale of the spill.

Diagram 3: Spill Response Decision Tree

Caption: Decision-making guide for classifying and responding to a chemical spill.

Experimental Protocol: Minor Solid Spill Cleanup

This protocol provides a self-validating system for the safe cleanup of a minor spill (e.g., less than 1 liter) of solid this compound.

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure adequate ventilation (fume hood).[6][11]

  • Don PPE: At a minimum, don a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves. If there is significant dust, a respirator is required.[6]

  • Containment: If there is any risk of the spill spreading or reaching a drain, create a dike around the perimeter using an inert absorbent material or a commercial spill sock.[12][13]

  • Neutralization:

    • Gently cover the spill with a weak base, such as sodium bicarbonate or a commercial acid neutralizer.[14] Apply the neutralizer from the outside edges of the spill inward to avoid excessive reaction or splashing.[14]

    • Mix thoroughly but gently with a plastic scoop. The reaction may fizz as carbon dioxide gas is evolved. Add small amounts of water if necessary to facilitate the reaction.[11]

  • Verification of Neutralization:

    • Once the fizzing has stopped, cautiously test the pH of the mixture with pH indicator paper.[11]

    • The pH should be within a neutral range (pH 6-8). If the mixture is still acidic, add more neutralizer, mix, and re-test until neutrality is achieved. This step is critical for ensuring the material is safe for final collection.

  • Collection:

    • Carefully scoop the neutralized material into a clean, dry, and appropriately labeled hazardous waste container.[6][13] Use non-sparking plastic tools for this process.

  • Final Decontamination:

    • Wipe down the spill area with absorbent pads or paper towels soaked in a mild detergent solution (soap and water).[12]

    • Place all used absorbent materials, contaminated PPE, and cleaning tools into a sealed plastic bag and then into the designated hazardous waste container.[12][14]

  • Reporting and Restocking: Report the incident according to your institution's policy. Clean and restock the spill kit immediately.[14]

Section 7: Waste Disposal

All waste generated from the use or cleanup of this compound is considered hazardous waste.

  • Collection: Collect all waste, including neutralized spill residue and contaminated materials, in a clearly labeled, sealed, and corrosion-resistant container.[5][14]

  • Disposal: Disposal must be carried out by a licensed hazardous waste disposal contractor in strict accordance with all local, state, and federal regulations.[5][8] Do not dispose of this chemical down the drain or in regular trash.[5][15]

References

A Guide to the Spectral Analysis of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the spectral characterization of 4-isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid). It is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization. This guide emphasizes the rationale behind spectroscopic principles and experimental design, ensuring a thorough understanding of the data presented.

Introduction and Molecular Structure

This compound is an aromatic sulfonic acid widely used in organic synthesis as a strong acid catalyst and as an intermediate in the production of pharmaceuticals, dyes, and surfactants.[1][2][3] Its molecular structure, consisting of a benzene ring substituted with an isopropyl group and a sulfonic acid group in the para position, dictates its chemical properties and spectroscopic behavior.[1] Accurate characterization of this compound is crucial for quality control and reaction monitoring.

Molecular Details:

  • Molecular Formula: C₉H₁₂O₃S[4]

  • Molecular Weight: 200.26 g/mol [4]

  • IUPAC Name: 4-propan-2-ylbenzenesulfonic acid[4]

The para-substitution pattern results in a molecule with C₂ᵥ symmetry, which simplifies its Nuclear Magnetic Resonance (NMR) spectra. The strong electron-withdrawing nature of the sulfonic acid group and the electron-donating nature of the isopropyl group influence the electronic environment of the aromatic ring, which is key to interpreting the spectral data.

Below is a diagram illustrating the molecular structure and atom numbering scheme used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of a public, experimentally verified NMR spectrum for this compound, the following analysis is based on established principles of NMR theory and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe or appear over a wide chemical shift range.

Table 1: Predicted ¹H NMR Spectral Data

Protons (Atom #)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H₂/H₆7.7 - 7.9Doublet (d)2HAromatic protons ortho to the electron-withdrawing -SO₃H group are deshielded.
H₃/H₅7.3 - 7.5Doublet (d)2HAromatic protons ortho to the electron-donating -CH(CH₃)₂ group are more shielded.
H₇2.9 - 3.2Septet (sept)1HMethine proton coupled to six equivalent methyl protons.
H₈/H₉1.2 - 1.4Doublet (d)6HEquivalent methyl protons coupled to the single methine proton.
SO₃H 10.0 - 13.0Singlet (s, broad)1HAcidic proton, often broad and exchangeable.

Causality Behind Experimental Choices:

  • Solvent Selection: A deuterated polar solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required due to the compound's polarity. In D₂O, the acidic SO₃H proton will exchange with deuterium and become invisible. In DMSO-d₆, this proton is more likely to be observed as a broad singlet.

  • Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the isopropyl group carbons.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon (Atom #)Predicted Chemical Shift (δ, ppm)Rationale
C₁145 - 150Quaternary aromatic carbon attached to the -SO₃H group; deshielded.
C₄150 - 155Quaternary aromatic carbon attached to the isopropyl group; deshielded by substitution.
C₂/C₆126 - 128Aromatic carbons ortho to the -SO₃H group.
C₃/C₅126 - 128Aromatic carbons meta to the -SO₃H group.
C₇34 - 38Methine carbon of the isopropyl group.
C₈/C₉23 - 25Equivalent methyl carbons of the isopropyl group.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating workflow for acquiring high-quality NMR data.

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak shape.

  • ¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: Perform a Fourier Transform (FT) on the acquired Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and baseline-corrected to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonic acid and the substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (in -SO₃H)Stretching2800-3200Broad, Strong
C-H (Aromatic)Stretching3000-3100Medium
C-H (Isopropyl)Stretching2850-2970Strong
C=C (Aromatic)Stretching1450-1600Medium-Strong
S=O (Asymmetric)Stretching1340-1350Strong
S=O (Symmetric)Stretching1150-1165Strong
C-SStretching650-700Medium

Causality Behind Experimental Choices:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. The compound is ground with potassium bromide and pressed into a transparent disk. This ensures that the only absorbing species is the analyte. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Background Scan: A background spectrum of the empty sample compartment (or pure KBr pellet) must be taken and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Data from Electrospray Ionization (ESI) in negative ion mode is particularly useful for this acidic compound.

Table 4: ESI-QTOF Mass Spectrometry Data ([M-H]⁻ Ion)

m/zRelative IntensityProposed Fragment
199.0434999[C₉H₁₁O₃S]⁻ (Deprotonated Molecule)
184.0199531[C₈H₈O₃S]⁻ (Loss of CH₃)
183.0121468[C₈H₇O₃S]⁻ (Loss of CH₄)
135.081570[C₉H₁₁]⁺ fragment related ion
79.9573156[SO₃]⁻

Data sourced from PubChem CID 6640.[4]

A primary fragmentation pathway for aromatic sulfonates involves the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.[5] Another common fragmentation is the cleavage at the benzylic position.

Below is a proposed fragmentation pathway for the deprotonated this compound molecule.

G parent [M-H]⁻ m/z = 199.04 frag1 Loss of SO₂ [C₉H₁₁O]⁻ m/z = 135.08 (radical anion) parent->frag1 - SO₂ frag2 Loss of C₃H₇ [C₆H₄SO₃]⁻ m/z = 155.98 parent->frag2 - •C₃H₇ frag3 [SO₃]⁻ m/z = 79.96 parent->frag3 Rearrangement

Caption: Proposed MS fragmentation pathway for [M-H]⁻.

Experimental Protocol for MS Data Acquisition

This protocol outlines a workflow for obtaining mass spectral data using LC-MS with an ESI source.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water. For negative ion mode, a basic modifier like ammonium hydroxide can be added to facilitate deprotonation.

  • LC Separation (Optional but Recommended): Introduce the sample via a liquid chromatography system to separate it from any impurities. A reverse-phase C18 column is often suitable.[6] The mobile phase should be MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).[6]

  • Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions, in this case, [M-H]⁻.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a Quadrupole Time-of-Flight, QTOF).

  • MS¹ Scan: An initial full scan (MS¹) is performed to identify the m/z of the deprotonated molecular ion (199.0434).

  • MS² (Tandem MS) Scan: The ion at m/z 199.0434 is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed to produce the MS² spectrum, providing structural information.

  • Data Analysis: The resulting spectra are analyzed to confirm the molecular weight and propose fragmentation patterns, which are validated against known chemical principles.

Conclusion

References

  • Solubility of Things. (n.d.). p-Cumenesulfonic acid. Retrieved December 25, 2025, from [Link]

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  • PubChem. (n.d.). Sodium p-cumenesulfonate. National Center for Biotechnology Information. Retrieved December 25, 2025, from [Link]

  • PubChemLite. (n.d.). This compound (C9H12O3S). Retrieved December 25, 2025, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved December 25, 2025, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved December 25, 2025, from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved December 25, 2025, from [Link]

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An In-depth Technical Guide to the Nomenclature and Synonyms of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylbenzenesulfonic acid is an aromatic sulfonic acid of significant interest in both academic research and industrial applications. Its molecular structure, featuring a benzene ring substituted with an isopropyl group and a sulfonic acid group in the para (4-) position, imparts a unique combination of acidic and surfactant-like properties.[1] This compound serves as a strong acid catalyst in organic synthesis, an intermediate in the production of dyes and pharmaceuticals, and a component in detergent formulations.[1][2] Given its broad utility, it is crucial for researchers, scientists, and drug development professionals to navigate the various names and identifiers used for this single chemical entity. This guide provides a comprehensive overview of its synonyms, the nomenclature systems from which they arise, and the definitive identifiers that ensure unambiguous communication in a scientific context.

The Rationale for Multiple Synonyms

The existence of numerous synonyms for a single chemical compound is a common feature in chemistry, stemming from several historical and practical sources:

  • Systematic (IUPAC) Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous, rule-based system for naming compounds based on their molecular structure. While unambiguous, these names can be lengthy and cumbersome for everyday use.

  • Common or Trivial Names: Historically, compounds were often named based on their source or a characteristic property before their structure was fully understood. Many of these common names, such as p-Cumenesulfonic acid, persist in literature and commercial use due to their brevity and historical precedence.

  • CAS (Chemical Abstracts Service) Index Names: The CAS registry uses its own specific set of nomenclature rules to index substances, which can sometimes differ slightly from IUPAC conventions.

  • Commercial or Trade Names: Manufacturers may use specific trade names for their products, although this is less common for a bulk chemical like this compound itself and more so for its formulated salts.

Understanding the context in which a particular name is used is key to interpreting scientific and commercial literature accurately.

Definitive Identification and Nomenclature

To eliminate ambiguity, the scientific community relies on unique, structure-based identifiers. For this compound, the most critical identifiers are its CAS Registry Number and its structural representations like InChI and SMILES.

  • CAS Registry Number: 16066-35-6 .[3] This is the most reliable and widely used unique identifier for this specific chemical substance, regardless of the name used.

  • Molecular Formula: C₉H₁₂O₃S[4]

  • IUPAC Name: 4-propan-2-ylbenzenesulfonic acid[5]

  • InChI (International Chemical Identifier): InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11,12)/h3-7H,1-2H3,(H,10,11,12)[2]

  • SMILES (Simplified Molecular-Input Line-Entry System): CC(C)C1=CC=C(C=C1)S(=O)(=O)O[4]

The following diagram illustrates the relationship between the core chemical structure and its various naming conventions and identifiers, emphasizing the central role of the CAS number for unambiguous identification.

G cluster_identifiers Unique Identifiers cluster_names Nomenclature Systems cas CAS: 16066-35-6 inchi InChI: 1S/C9H12O3S/... smiles SMILES: CC(C)C1=... iupac IUPAC Name: 4-propan-2-ylbenzenesulfonic acid common Common Names: p-Cumenesulfonic acid p-Isopropylbenzenesulfonic acid cas_name CAS Index Name: Benzenesulfonic acid, 4-(1-methylethyl)- compound This compound (C₉H₁₂O₃S) compound->cas compound->inchi compound->smiles compound->iupac compound->common compound->cas_name G start Start: Encounter Unknown Synonym (e.g., 'p-Cumenesulphonic acid') find_cas Step 1: Locate CAS Number on Label / SDS start->find_cas query_db Step 2: Query CAS Number in Authoritative Database (e.g., PubChem) find_cas->query_db compare Step 3: Compare Data (Structure, IUPAC Name, Formula) query_db->compare match Result: Identity Confirmed compare->match Data Matches no_match Result: Identity Mismatch (Investigate Further) compare->no_match Data Discrepant spectroscopy Optional Step 4: Acquire & Compare Spectroscopic Data (NMR/IR) match->spectroscopy For Rigorous Proof

Caption: Workflow for verifying the identity of this compound.

Conclusion

This compound is known by a variety of names, including p-Cumenesulfonic acid and its systematic IUPAC name, 4-propan-2-ylbenzenesulfonic acid. While this diversity of nomenclature can initially appear confusing, it reflects the compound's long history and broad use across different scientific and industrial domains. For unambiguous scientific communication and procurement, researchers must rely on unique identifiers, with the CAS Registry Number 16066-35-6 being the gold standard. By understanding the origins of these different synonyms and employing a systematic verification process, professionals in chemistry and drug development can ensure accuracy, safety, and reproducibility in their work.

References
  • SIELC Technologies. This compound. [Link]

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  • Ataman Kimya. CUMENESULFONIC ACID, SODIUM SALT. [Link]

  • Pharmaffiliates. CAS No : 16066-35-6 | Product Name : this compound. [Link]

  • Ataman Kimya. CUMENE SULFONIC ACID, SODIUM SALT. [Link]

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Methodological & Application

4-Isopropylbenzenesulfonic Acid: A Comprehensive Guide to its Application as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a detailed exploration of 4-isopropylbenzenesulfonic acid (p-cumenesulfonic acid) as a highly effective Brønsted acid catalyst for esterification reactions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the catalyst's properties, the mechanistic underpinnings of its catalytic activity, and provides detailed, field-tested protocols for its application. By offering a blend of theoretical principles and practical methodologies, this document aims to be an authoritative resource for optimizing esterification processes.

Introduction: The Role of this compound in Modern Organic Synthesis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic chemistry with wide-ranging applications in the pharmaceutical, polymer, and fragrance industries. The reaction is typically reversible and often requires a catalyst to achieve practical reaction rates and high yields.[1][2] While strong mineral acids like sulfuric acid have traditionally been employed, they suffer from drawbacks such as corrosiveness, difficulty in separation, and the generation of acidic waste.[3][4]

This has spurred the investigation of organic sulfonic acids as viable alternatives. Among these, this compound, also known as p-cumenesulfonic acid, has emerged as a particularly advantageous catalyst.[5][6][7] Its strong acidic nature, conferred by the sulfonic acid group (-SO3H), coupled with its organic structure, offers several benefits.[6] The isopropyl group enhances its solubility in organic reaction media, leading to improved reaction kinetics compared to less hydrophobic catalysts.[8][9] Furthermore, benzenesulfonic acid and its derivatives are generally less oxidizing and corrosive than sulfuric acid, reducing the formation of byproducts and allowing for use with a wider range of sensitive substrates.[3]

This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties to its practical application in laboratory and industrial settings.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid with the chemical formula C9H12O3S.[7] It is typically a white to off-white solid that is soluble in water and various polar organic solvents.[6] This solubility profile makes it a versatile catalyst for a range of reaction conditions.

PropertyValueSource
Molecular FormulaC9H12O3SPubChem[7]
Molecular Weight200.26 g/mol PubChem[7]
CAS Number16066-35-6PubChem[7]
AppearanceWhite to off-white solidVulcanchem[5]
SolubilitySoluble in water and polar organic solventsSolubility of Things[6]

Mechanism of Catalysis in Esterification

This compound catalyzes esterification through the well-established Fischer-Speier esterification mechanism.[1][8] As a strong Brønsted acid, it acts as a proton donor, initiating the reaction by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.[1]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Oxonium_Ion Oxonium Ion Protonated_Intermediate->Oxonium_Ion - H₂O Ester Ester (R-COOR') Oxonium_Ion->Ester - H⁺ Catalyst_Regen H⁺ (Regenerated) H2O Water (H₂O)

Figure 1: General mechanism of acid-catalyzed esterification.

A key advantage of using this compound is its ability to shift the reaction equilibrium towards the product side. As esterification is a reversible reaction, the presence of water can lead to hydrolysis of the ester back to the starting materials.[10] While not as potent a dehydrating agent as concentrated sulfuric acid, the catalyst's strong acidity still promotes the forward reaction. To further drive the reaction to completion, the removal of water, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, is a common and highly effective strategy.[1][2]

Recent computational studies using Density Functional Theory (DFT) on the esterification of benzenesulfonic acid with methanol have provided deeper insights into the reaction pathways. These studies suggest that the reaction can proceed through either an SN1 or SN2 mechanism, with the SN1 pathway, involving a sulfonylium cation intermediate, having a low activation barrier.[11][12]

Experimental Protocols

The following protocols provide a framework for conducting esterification reactions using this compound as a catalyst. These are general procedures and may require optimization based on the specific substrates and desired scale.

General Protocol for Batch Esterification

This protocol is suitable for a wide range of carboxylic acids and primary or secondary alcohols.

Materials:

  • Carboxylic acid

  • Alcohol (can be used in excess as the solvent)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., toluene, if the alcohol is not used as the solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2 - 5.0 eq, or as solvent), and this compound (0.01 - 0.10 eq). If not using the alcohol as a solvent, add an appropriate amount of an anhydrous solvent like toluene.

    • Expert Insight: The catalyst loading can be adjusted. Lower loadings may require longer reaction times, while higher loadings can accelerate the reaction but may lead to side reactions with sensitive substrates. A good starting point is typically 1-5 mol%.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Refluxing provides the necessary activation energy for the reaction and ensures a constant temperature.[10] Continuous stirring ensures homogeneity and efficient contact between reactants and the catalyst.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Self-Validation: The disappearance of the starting carboxylic acid spot on the TLC plate is a primary indicator of reaction completion.

  • Extraction and Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by water, and finally brine.

    • Expert Insight: The bicarbonate wash will generate CO₂ gas; vent the separatory funnel frequently to release pressure. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by distillation or column chromatography on silica gel, as appropriate for the product's properties.

Protocol for Esterification with Azeotropic Water Removal

This protocol is particularly effective for driving the equilibrium towards the products, especially for less reactive substrates or when high conversion is critical.

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the carboxylic acid (1.0 eq), alcohol (1.1 - 1.5 eq), this compound (0.01 - 0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). The volume of the solvent should be sufficient to fill the Dean-Stark trap and maintain reflux.

  • Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, where the water will separate and collect at the bottom, while the solvent overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap.

    • Trustworthiness: The visual confirmation of water collection ceasing in the Dean-Stark trap provides a reliable endpoint for the reaction.

  • Work-up and Purification: Follow steps 3-6 from the General Protocol for Batch Esterification.

Applications and Performance Data

This compound and its derivatives have demonstrated high efficiency in various esterification reactions, including the synthesis of biodiesel.

Biodiesel Production

In the context of biodiesel production, the esterification of free fatty acids (FFAs) is a crucial step, especially when using low-cost feedstocks with high FFA content. Arenesulfonic acids, including derivatives of this compound, have been shown to be effective catalysts for this process.

A study on the esterification of oleic acid with methanol using 4-dodecylbenzenesulfonic acid (a related, more hydrophobic catalyst) showed a significantly increased reaction rate compared to sulfuric acid and p-toluenesulfonic acid.[9] This highlights the advantage of the organic nature of these catalysts in improving their solubility and, consequently, their activity in the non-polar reaction medium.

CatalystReactantsMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Reaction TimeConversion/Yield (%)Reference
4-Dodecylbenzenesulfonic AcidOleic Acid, MethanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedStated to have a clearly increased reaction rate compared to sulfuric acid[9]
Sulfuric AcidOleic Acid, Methanol9:19 wt%60120 min93.98[8]
Sulfonated BiocharOleic Acid, Methanol6:14 wt%702 h91.4[13][14]

Note: The table presents data for related sulfonic acid catalysts to provide a comparative context. Direct comparative data for this compound under identical conditions is limited in publicly available literature.

Workflow for Catalyst Selection and Optimization

The choice between this compound and other acid catalysts depends on the specific requirements of the reaction.

Catalyst_Selection Catalyst Selection Workflow Start Define Reaction Requirements Substrate_Sensitivity Substrate Sensitivity to Strong Oxidation? Start->Substrate_Sensitivity Yes_Sensitive Consider Milder Catalyst (e.g., this compound) Substrate_Sensitivity->Yes_Sensitive Yes No_Robust Sulfuric Acid is a Potential Option Substrate_Sensitivity->No_Robust No Solubility Solubility in Reaction Medium a Concern? Yes_Sensitive->Solubility No_Robust->Solubility Yes_Solubility This compound or other Organosulfonic Acids are Preferred Solubility->Yes_Solubility Yes No_Solubility Evaluate based on other factors (Cost, Availability) Solubility->No_Solubility No Optimize Optimize Catalyst Loading, Temperature, and Time Yes_Solubility->Optimize No_Solubility->Optimize

Figure 2: A logical workflow for selecting an appropriate acid catalyst for esterification.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion - Insufficient reaction time or temperature.- Catalyst deactivation or insufficient loading.- Equilibrium not sufficiently shifted towards products.- Increase reaction time and/or temperature.- Increase catalyst loading.- Use an excess of one reactant or remove water azeotropically.
Formation of Byproducts - Reaction temperature is too high.- Substrate is sensitive to strong acid.- Lower the reaction temperature.- Reduce the catalyst loading.- Consider a milder catalyst if substrate degradation is observed.
Difficulty in Product Isolation - Emulsion formation during work-up.- Incomplete neutralization of the catalyst.- Add brine to the aqueous layer to break the emulsion.- Ensure thorough washing with saturated sodium bicarbonate solution.

Conclusion

This compound stands out as a robust and versatile catalyst for esterification reactions. Its strong acidity, coupled with favorable solubility in organic media and reduced corrosiveness compared to mineral acids, makes it an excellent choice for a wide array of synthetic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this catalyst, leading to higher yields, cleaner reactions, and more efficient synthetic processes.

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Application Notes & Protocols: Utilizing 4-Isopropylbenzenesulfonic Acid Derivatives in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-isopropylbenzenesulfonic acid derivatives in the synthesis of azo dyes. We delve into the fundamental chemical principles, provide detailed, field-proven protocols, and offer expert insights into the causality behind experimental choices. The guide emphasizes the critical role of the sulfonic acid moiety in imparting desirable physicochemical properties to the final dye product, such as water solubility and fiber affinity. A complete, validated protocol for the synthesis of a representative dye, "Isopropyl Orange," is presented, including characterization and quality control methodologies.

Introduction: The Strategic Role of Substituted Benzenesulfonic Acids in Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in industries ranging from textiles to printing.[1] Their synthesis is characterized by a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2] The final properties of the dye—its color, solubility, and fastness—are meticulously controlled by the chemical nature of the aromatic rings.

Benzenesulfonic acid and its derivatives are fundamental intermediates in this field.[3][4] The sulfonic acid group (-SO₃H) is a key functional moiety that serves two primary purposes: it imparts significant water solubility to the dye molecule and enhances its ability to bind to fibers like wool, silk, and nylon through ionic interactions.[3][5]

This guide focuses on this compound, a derivative that introduces a bulky, hydrophobic isopropyl group. This modification can influence the dye's aggregation properties, lightfastness, and affinity for different substrates. The protocols herein will utilize the corresponding amine, 4-isopropylaniline-2-sulfonic acid, as the diazo component, demonstrating a practical application of this versatile chemical building block.

Physicochemical Properties & Safety Data: this compound

Before initiating any synthesis, a thorough understanding of the starting material's properties and hazards is paramount.

PropertyValueSource(s)
Chemical Name This compound[6][7]
Synonyms p-Cumenesulfonic acid[6][7]
CAS Number 16066-35-6[7][8]
Molecular Formula C₉H₁₂O₃S[6]
Molecular Weight 200.26 g/mol [6]
Appearance Varies; often supplied as a solution-
Primary Hazards Corrosive, Causes severe skin burns and eye damage[6]

Safety & Handling: this compound is classified as a hazardous chemical.[6]

  • GHS Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[9]

  • Storage: Store in a well-ventilated, corrosion-proof area, keeping the container tightly closed.[9]

The Core Chemistry: A Mechanistic Overview

The synthesis of azo dyes from a 4-isopropylaniline-sulfonic acid precursor follows a well-established reaction pathway. Understanding the mechanism behind each step is critical for optimizing reaction conditions and troubleshooting.

Step 1: Diazotization of the Aromatic Amine

The first stage is the conversion of the primary aromatic amine (4-isopropylaniline-2-sulfonic acid) into a highly reactive diazonium salt. This reaction is performed in a cold, acidic solution with sodium nitrite (NaNO₂).[10] The strong acid (typically HCl) reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), a potent electrophile.[5] The amine's lone pair of electrons attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable diazonium salt is formed.[10]

Causality: The reaction must be kept at a low temperature (0–5 °C) because aromatic diazonium salts are unstable and can decompose at higher temperatures, liberating nitrogen gas and leading to unwanted side products and reduced yield.[10]

Diazotization_Workflow cluster_reagents Initial Reagents cluster_reaction Reaction Vessel (0-5 °C) Amine 4-Isopropylaniline -2-sulfonic acid Diazotization Diazotization Reaction Amine->Diazotization NaNO2 Sodium Nitrite (NaNO₂) InSitu In Situ Formation of Nitrous Acid (HNO₂) NaNO2->InSitu Reacts with HCl HCl Hydrochloric Acid (HCl, cold) HCl->InSitu Nitrosonium Generation of Nitrosonium Ion (NO⁺) InSitu->Nitrosonium Protonation & Dehydration Nitrosonium->Diazotization Electrophilic Attack by Amine Product Aryl Diazonium Salt [Ar-N₂⁺ Cl⁻] Diazotization->Product

Caption: Workflow for the diazotization of an aromatic amine.

Step 2: The Azo Coupling Reaction

The diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[2] Common coupling components include phenols and tertiary aromatic amines like N,N-dimethylaniline.[2][11] This reaction is a classic example of electrophilic aromatic substitution. The electron-donating group on the coupling component (e.g., -OH or -NR₂) activates the aromatic ring, directing the substitution to the para position due to steric hindrance at the ortho positions.[10]

Causality: The pH of the coupling reaction is critical.

  • For Phenolic Coupling Components (e.g., 2-Naphthol): The reaction is run under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, accelerating the reaction.

  • For Amine Coupling Components (e.g., N,N-Dimethylaniline): The reaction is run under mildly acidic conditions (pH 4-5). This ensures there is a sufficient concentration of the free amine for coupling, as protonation of the amine at lower pH would deactivate it.[10]

Azo_Coupling_Mechanism Diazonium Aryl Diazonium Salt Ar-N≡N⁺ Product Azo Dye Ar-N=N-Ar' Diazonium->Product Electrophilic Aromatic Substitution Coupling_Component Electron-Rich Coupler e.g., Phenol or Amine Coupling_Component->Product

Caption: General mechanism of the azo coupling reaction.

Detailed Protocol: Synthesis of "Isopropyl Orange"

This protocol details the synthesis of a representative azo dye, "Isopropyl Orange," by coupling diazotized 4-isopropylaniline-2-sulfonic acid with N,N-dimethylaniline. This procedure is analogous to the synthesis of Methyl Orange.[10][11]

Materials and Reagents
  • 4-Isopropylaniline-2-sulfonic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Saturated sodium chloride (NaCl) solution

  • Distilled water

  • Ice

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Step-by-Step Experimental Procedure

Part A: Preparation of the Diazonium Salt Solution

  • Dissolution: In a 100 mL beaker, dissolve 2.15 g of 4-isopropylaniline-2-sulfonic acid and 0.6 g of anhydrous sodium carbonate in 25 mL of distilled water. Warm gently if necessary to achieve a clear solution.

  • Nitrite Addition: Cool the solution to room temperature. In a separate test tube, dissolve 0.75 g of sodium nitrite in 5 mL of distilled water. Add this nitrite solution to the amine solution and stir.

  • Diazotization: In a 250 mL beaker, place 2.5 mL of concentrated HCl and approximately 15 g of crushed ice.[11]

  • Slow Addition: Cool the amine-nitrite solution in an ice bath. Slowly, and with continuous stirring, add the amine-nitrite solution to the beaker containing the ice and HCl. A fine precipitate of the diazonium salt should form. Keep this suspension in the ice bath (0-5 °C) for the next step.[10][11]

Part B: The Coupling Reaction

  • Coupling Solution: In a 50 mL beaker, dissolve 1.25 mL of N,N-dimethylaniline in 2.5 mL of glacial acetic acid.[11]

  • Combine: With vigorous stirring, slowly add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension prepared in Part A. A color change to red or orange should be observed as the dye begins to form.[11]

  • Stirring: Continue to stir the reaction mixture in the ice bath for 10-15 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification of "Isopropyl Orange"

  • Basification: Slowly add 10% sodium hydroxide solution to the reaction mixture until it is distinctly alkaline (test with pH paper). The color should change to a clear orange as the sodium salt of the dye is formed.[11]

  • Precipitation: Add approximately 5 g of solid sodium chloride (NaCl) to the mixture and stir until it dissolves. This "salting out" process decreases the solubility of the dye in the aqueous solution, promoting its precipitation.

  • Crystallization: Cool the mixture thoroughly in an ice bath for 15 minutes to maximize crystal formation.

  • Filtration: Collect the precipitated "Isopropyl Orange" dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions of saturated NaCl solution to remove impurities.

  • Drying: Allow the product to air dry on the filter paper or in a desiccator. Weigh the final product and calculate the percentage yield.

Characterization and Quality Control

A synthesized dye must be rigorously characterized to confirm its identity and purity. This is a self-validating step to ensure the protocol was successful.

Spectroscopic Analysis
TechniqueExpected Result for "Isopropyl Orange"Rationale
UV-Vis A strong absorption maximum (λmax) in the visible region, typically between 460-510 nm in a neutral aqueous solution.[12]The extended π-conjugation system across the azo bridge (-N=N-) is responsible for the absorption of visible light, giving the compound its color.[11]
FT-IR Characteristic peaks at ~1600 cm⁻¹ (N=N stretch), ~1180 & ~1040 cm⁻¹ (S=O stretch of sulfonate), and C-H stretches.[12]Confirms the presence of key functional groups: the azo linkage and the sulfonate group.
Purity Assessment
  • Thin-Layer Chromatography (TLC): A simple and effective method to check for the presence of unreacted starting materials or side products. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the dye. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water containing a buffer like phosphoric or formic acid.[7]

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low or No Yield of Dye Diazonium salt decomposed due to temperature being too high (>10 °C).Ensure the diazotization reaction is maintained between 0-5 °C at all times. Use plenty of ice.
Incorrect pH during the coupling reaction.Re-check the pH after adding the coupling component. Adjust with dilute acid or base as needed for the specific coupler.
Dye has a "muddy" or dull color Presence of side products from decomposition or impure starting materials.Recrystallize the final product from a suitable solvent (e.g., water/ethanol mixture). Check the purity of reagents.
Product fails to precipitate The product is too soluble in the final mixture.Add more NaCl ("salting out") to decrease solubility. Ensure the solution is thoroughly chilled.

Conclusion

The use of this compound derivatives provides a powerful tool for synthesizing custom azo dyes with specific properties. By understanding the core principles of diazotization and azo coupling, and by meticulously controlling reaction parameters such as temperature and pH, researchers can reliably produce a wide array of colorants. The sulfonic acid group remains a critical component for ensuring water solubility and fiber affinity, while the isopropyl group offers a route to modulate the dye's hydrophobic character and performance. The protocols and insights provided in this guide serve as a robust foundation for the successful synthesis, purification, and characterization of these valuable compounds.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
  • Obadahun, J., Tsaku, J.E., & Etim, E.E. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. International Journal of Science and Technology.
  • Cash, D. (2008). Synthesis and Use of Fabric Dyes. University College London. Available at: [Link]

  • Methyl Orange Synthesis of Azo Dyes. (n.d.). Rajdhani College. Available at: [Link]

  • Azo Dyes: History, Uses, and Synthesis. (2022). PSIBERG. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved from National Center for Biotechnology Information. Available at: [Link]

  • The Essential Role of Benzenesulfonic Acid in Dye and Pigment Manufacturing. (n.d.). Available at: [Link]

  • Zhang, Y., et al. (2023). Complex extraction of sulfonate dyes from wastewater and the effect of dye structure on extraction performance. Separation Science and Technology. Available at: [Link]

  • Harris, T. M., & Miller, S. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • This compound. (n.d.). SIELC Technologies. Available at: [Link]

  • Weger, I., et al. (2002). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

  • sulfonic acid dyes: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Harris, T. M., & Miller, S. J. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Available at: [Link]

  • Safety data sheet: Isopropylbenzene. (2023). CPAChem. Available at: [Link]

  • Process for preparing solutions of anionic organic compounds. (2007). Google Patents.
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  • Spectroscopic data for dyes 3 and 4 at 298 K in different solvents. (2014). ResearchGate. Available at: [Link]

  • Combinatorial Synthesis of an Azo Dye. (n.d.). University of Denver. Available at: [Link]

  • Experiment 8: Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong. Available at: [Link]

  • Process for making high performance dyes. (2000). Google Patents.
  • Bouhrara, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. Available at: [Link]

  • Kaul, B.L., Srinivasan, R., & Venkataraman, K. (1965). Structures of Azoic Coupling Components and Azoic Dyes. Chimia. Available at: [Link]

  • Direct black dye. (1981). Google Patents.

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Application Notes & Protocols: 4-Isopropylbenzenesulfonic Acid as a High-Performance Surfactant in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Isopropylbenzenesulfonic acid as an anionic surfactant in emulsion polymerization. It details the underlying mechanisms, offers field-proven experimental protocols for the synthesis of polystyrene latex, and outlines key characterization techniques for the resulting polymer dispersion. The guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Critical Role of Surfactants in Emulsion Polymerization

Emulsion polymerization is a cornerstone of polymer synthesis, enabling the production of stable aqueous dispersions of polymers, commonly known as latexes.[1][2] These materials are fundamental to a vast array of applications, including adhesives, paints, coatings, and biomedical carriers.[1][2] The process hinges on the emulsification of a water-insoluble monomer in an aqueous phase, facilitated by a surfactant.[3][4] The surfactant is not merely a passive dispersing agent; it governs the nucleation of polymer particles, stabilizes the growing particles against coagulation, and ultimately dictates critical properties of the final latex, such as particle size, stability, and film-forming characteristics.[5][6]

This compound (also known as p-cumenesulfonic acid) is an aromatic sulfonic acid that serves as a highly effective anionic surfactant for this process.[7][8] Its molecular structure is inherently amphiphilic, comprising a hydrophobic isopropylbenzene tail and a strongly hydrophilic sulfonic acid head-group (-SO₃H).[7][8] This architecture allows it to efficiently reduce interfacial tension between the monomer and water phases, promoting the formation of micelles that serve as the primary loci for polymerization.[6][9]

Physicochemical Properties of this compound

The performance of this compound as a surfactant is directly linked to its physical and chemical properties. A thorough understanding of these characteristics is essential for designing successful polymerization protocols.

PropertyValue / DescriptionSignificance in Emulsion PolymerizationReference
Molecular Formula C₉H₁₂O₃SDefines the basic building block of the surfactant.[7][10]
Molecular Weight ~200.26 g/mol Influences stoichiometric calculations and surfactant efficiency.[7][10]
Structure Isopropyl group in para position to the sulfonic acid group on a benzene ring.The hydrophobic isopropyl group provides oil-phase affinity, while the hydrophilic sulfonic acid group ensures water solubility and electrostatic stabilization.[7]
Appearance White to off-white solid or crystalline substance.Important for material handling and quality control.[8][11]
Solubility Readily soluble in water and other polar organic solvents.High water solubility is critical for a surfactant used in an aqueous polymerization medium.[11][7][11]
Acidity Strong acid due to the sulfonic acid group (-SO₃H).The acidic nature means it will exist as the sulfonate anion in neutralized or buffered systems, providing electrostatic repulsion between latex particles.[11]

Mechanism of Action in Emulsion Polymerization

The effectiveness of this compound is best understood through the lens of the Smith-Ewart-Harkins theory of emulsion polymerization.[1] The process can be conceptually divided into three key stages where the surfactant plays a pivotal role.

  • Stage I: Particle Nucleation. Above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical micelles in the aqueous phase. A small amount of the hydrophobic monomer diffuses through the water and swells these micelles.[1] Concurrently, large monomer droplets are dispersed and stabilized by the surfactant. When a water-soluble initiator (e.g., potassium persulfate) is introduced, it decomposes to form free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization and transforming them into nascent polymer particles.[1][5]

  • Stage II: Particle Growth. As polymerization proceeds, the monomer within the particles is consumed. A concentration gradient is established, driving the diffusion of monomer from the large monomer droplets, through the aqueous phase, to the growing polymer particles.[5] The surface of these particles is stabilized by a layer of adsorbed 4-Isopropylbenzenesulfonate anions, whose negatively charged head-groups face the water. This creates a strong electrostatic repulsion that prevents the particles from coagulating.[1][6]

  • Stage III: Polymerization Completion. This stage begins after the monomer droplets have disappeared. The remaining monomer within the polymer particles continues to polymerize until a high conversion is reached.[5] The surfactant continues to provide colloidal stability to the final polymer latex.

EmulsionPolymerization cluster_0 Aqueous Phase MonomerDroplet Monomer Droplet (Stabilized) Particle Growing Polymer Particle (Latex) MonomerDroplet->Particle Micelle Monomer-Swollen Micelle Micelle->Particle Initiator Initiator (I) Initiator->Micelle Surfactant Free Surfactant (4-Isopropylbenzenesulfonate) Surfactant->MonomerDroplet Surfactant->Particle

Figure 1: Mechanism of emulsion polymerization stabilized by this compound.

Protocol: Emulsion Polymerization of Styrene

This protocol provides a robust method for synthesizing monodisperse polystyrene latex particles using this compound. Styrene is chosen as a model hydrophobic monomer.[12]

Materials and Equipment
  • Monomer: Styrene (inhibitor removed by passing through an alumina column)

  • Surfactant: this compound

  • Initiator: Potassium persulfate (KPS)

  • Buffer: Sodium bicarbonate (NaHCO₃)

  • Continuous Phase: Deionized (DI) water

  • Equipment:

    • Four-neck round-bottom flask (reactor)

    • Reflux condenser

    • Mechanical overhead stirrer with a paddle agitator

    • Nitrogen inlet

    • Temperature-controlled oil bath or heating mantle

    • Dropping funnel

Experimental Workflow

Figure 2: Step-by-step workflow for polystyrene latex synthesis.

Step-by-Step Procedure

A typical formulation for this procedure is as follows:[12]

ComponentMass (g)MolesRole
Styrene50.00.48Monomer
This compound1.50.0075Surfactant
Potassium persulfate (KPS)0.50.00185Initiator
Sodium bicarbonate (NaHCO₃)0.250.003Buffer
Deionized Water200.011.1Continuous Phase
  • Reactor Preparation: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, nitrogen inlet, and a stopper (to be replaced by the dropping funnel).

  • Aqueous Phase Charging: To the reactor, add 180g of DI water, 1.5g of this compound, and 0.25g of sodium bicarbonate. The buffer is crucial to maintain a stable pH as the persulfate initiator decomposes, which can affect the reaction rate and stability.[12]

  • Heating and Inerting: Begin stirring the aqueous solution at 200-300 RPM. Place the reactor in the heating bath set to 80°C. Purge the system with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Dissolve 0.5g of potassium persulfate in the remaining 20g of DI water. Once the reactor reaches 80°C, add the initiator solution to the flask.

  • Monomer Addition: Immediately after adding the initiator, begin the dropwise addition of the 50g of inhibitor-free styrene over a period of 2 hours using the dropping funnel. A semi-continuous feed helps to control the polymerization exotherm and leads to a more uniform particle size distribution.

  • Polymerization Reaction: After the monomer addition is complete, maintain the reaction at 80°C with continuous stirring for an additional 4 hours to ensure high monomer conversion.

  • Cooling and Filtration: Turn off the heat and allow the reactor to cool to room temperature while stirring. The resulting product should be a milky-white, stable dispersion. Filter the latex through glass wool to remove any coagulum that may have formed.[12]

  • Purification (Optional but Recommended): To remove unreacted monomer, surfactant, and initiator salts, the latex can be purified by dialysis against deionized water for 24-48 hours.[12]

Characterization of the Polymer Latex

Proper characterization is essential to validate the success of the polymerization and to understand the properties of the resulting latex.[13]

Characterization TechniqueParameter MeasuredExpected Outcome/Insight
Dynamic Light Scattering (DLS) Hydrodynamic particle size and Polydispersity Index (PDI).Provides rapid assessment of the average particle size and the breadth of the size distribution. A low PDI (<0.1) indicates a monodisperse sample.
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Particle morphology, size, and size distribution.Allows for direct visualization of the polymer particles, confirming their spherical shape and providing a number-average particle size.[12][14]
Gravimetric Analysis Percent solid content and monomer conversion.Determines the yield of the polymerization by comparing the mass of the dried polymer to the initial mass of the monomer.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and molecular weight distribution (Đ).Provides information on the polymer chain lengths formed during the reaction.[14]
Surface Tensiometry Surface tension of the final latex.A low surface tension indicates the presence of residual surfactant, which contributes to the long-term stability of the dispersion.[15]

Expert Insights & Troubleshooting

  • Causality of Surfactant Concentration: The concentration of this compound is a critical parameter.

    • Too Low: Insufficient micelles will be formed, leading to fewer nucleation sites, resulting in larger particles and potentially unstable latex (coagulation).

    • Too High: A very large number of micelles will form, leading to a high number of small particles. This can increase the viscosity of the latex significantly and may be economically inefficient.

  • Controlling Particle Size: The final particle size is inversely related to the concentration of the surfactant and the initiator.[12] To achieve smaller particles, increase the concentration of this compound or potassium persulfate.

  • Issue: Coagulum Formation: This indicates latex instability.

    • Cause: Insufficient surfactant coverage, excessively high polymerization rate (poor heat transfer), or high electrolyte concentration.

    • Solution: Increase surfactant concentration, slow down the monomer feed rate, or ensure the use of high-purity DI water.

  • Issue: Broad Particle Size Distribution:

    • Cause: Inconsistent stirring speed, temperature fluctuations, or secondary nucleation events.

    • Solution: Ensure robust and consistent stirring throughout the reaction. Use a semi-continuous monomer feed rather than a batch process to maintain a constant number of particles.

References

  • p-Cumenesulfonic acid | Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 4, 2026, from [Link]

  • Tadros, T. F. (Ed.). (1988). The Role of Surfactants in Emulsion Polymerization. In Surfactants in Agrochemicals. CRC Press.
  • The role of surfactants in the emulsion polymerization process - Indovinya. (n.d.). Indovinya.com. Retrieved January 4, 2026, from [Link]

  • Emulsion polymerization - Wikipedia. (2023, December 27). Wikipedia.org. Retrieved January 4, 2026, from [Link]

  • Al-Shahib, A., & Al-Lami, H. S. (2000). Characterization of polystyrene latexes.
  • This compound | C9H12O3S | CID 6640 - PubChem. (n.d.). Pubchem.ncbi.nlm.nih.gov. Retrieved January 4, 2026, from [Link]

  • Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(11), 4437-4448.
  • Characterization and properties of gradient polyacrylate latex particles by gradient emulsion polymerization | Request PDF. (2006, August 1). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • German, A. L., van Herk, A. M., & Schoonbrood, H. A. S. (n.d.). Latex Polymer Characterization. Eindhoven University of Technology Research Portal. Retrieved January 4, 2026, from [Link]

  • The Effect of Surfactant Selection on Emulsion Polymer Properties - PCI Magazine. (2007, August 1). Pcimag.com. Retrieved January 4, 2026, from [Link]

  • Emulsion Polymerization - PCC SE. (n.d.). Products.pcc.eu. Retrieved January 4, 2026, from [Link]

  • Chen, L., & Gong, Z. (2023). Preparation and Characterization of Crosslinking Polyacrylate Latex Prepared by Soap-Free Emulsion Polymerization. Polymer Science, Series B, 65(6), 836-841.
  • Method of emulsion polymerization. (1965, December 28). Google Patents.
  • Synthetic polymer emulsifier from condensation of naphthalene sulfonic acid, alkyl benzene sulfonic acid and formaldehyde. (1981, March 17). Google Patents.
  • Chitkul, N. (n.d.). Synthesis and Application of Polystyrene Latex Microspheres. ePrints Soton. Retrieved January 4, 2026, from [Link]

  • Emulsion Polymerization Solutions. (n.d.). Univar Solutions. Retrieved January 4, 2026, from [Link]

  • Preparation of polystyrene latex particles by miniemulsion polymerization using a predissolved fluorinated block copolymer as the sole co-stabilizer. (2009, August 1). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of Sterically Stabilized Polystyrene Latex Particles Using Cationic Block Copolymers and Macromonomers and Their Application as Stimulus-Responsive Particulate Emulsifiers for Oil-in-Water Emulsions | Request PDF. (2009, August 1). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Surfactants for Emulsion Polymers - Gantrade Corporation. (n.d.). Gantrade.com. Retrieved January 4, 2026, from [Link]

  • Preparation of polystyrene latex particles via emulsion polymerization using Hitenol BC-20 as a surfmer: Why the coating potential is different compared to the presence of emulsifying solid nanoparticles? (2014, July 30). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved January 4, 2026, from [Link]

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Application Note: A Validated RP-HPLC Method for the Quantification of 4-Isopropylbenzenesulfonic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Isopropylbenzenesulfonic acid in pharmaceutical formulations. This compound, also known as p-cumenesulfonic acid, is a process-related impurity that can arise during the synthesis of certain active pharmaceutical ingredients (APIs) and requires careful monitoring to ensure product quality and safety.[1] The method described herein is specific, linear, accurate, and precise, adhering to the validation guidelines of the International Council for Harmonisation (ICH).[2][3] This document provides a comprehensive protocol for sample preparation, chromatographic analysis, and method validation, intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

This compound is an aromatic sulfonic acid that serves as a reagent or intermediate in various chemical syntheses, including the production of pharmaceuticals.[4][5] Its presence as an impurity in final drug products is a critical quality attribute that must be controlled within acceptable limits. Regulatory agencies mandate the monitoring of such process-related impurities to ensure the safety and efficacy of pharmaceutical formulations.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of aromatic compounds like this compound due to the presence of a chromophore in its structure.[6][7]

This application note presents a validated isocratic RP-HPLC method that offers a reliable and efficient approach for the quantification of this compound. The scientific rationale behind the selection of chromatographic conditions and validation parameters is discussed to provide a thorough understanding of the method's development and application.

Experimental

Materials and Reagents
  • Reference Standard: this compound (purity ≥ 97%)

  • Solvents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Phosphoric acid (ACS grade)

  • Pharmaceutical Formulation: Placebo and active formulation for specificity and accuracy studies.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[7] The conditions outlined in Table 1 have been optimized for the selective and sensitive detection of this compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 10 minutes

Causality behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like this compound through reversed-phase chromatography.[6][7]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC, offering good separation efficiency. The addition of 0.1% phosphoric acid serves to protonate the sulfonic acid group, minimizing peak tailing and ensuring a consistent, sharp peak shape.[8][9] For mass spectrometry applications, phosphoric acid should be replaced with a volatile acid like formic acid.[8][9]

  • Detection Wavelength: The wavelength of 220 nm was chosen based on the UV absorbance spectrum of this compound, providing high sensitivity for detection.[2]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and stable chromatographic performance.[6]

Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (1 L)

  • Carefully add 1.0 mL of phosphoric acid to 500 mL of deionized water in a 1 L volumetric flask.

  • Add 500 mL of acetonitrile to the flask.

  • Mix well and degas the solution for 15 minutes using sonication or vacuum filtration.

3.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

3.1.3. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 µg/mL to 100 µg/mL).[6]

3.1.4. Sample Preparation (from a solid dosage form)

  • Accurately weigh and transfer a quantity of powdered tablets or capsule contents equivalent to a target concentration of the active pharmaceutical ingredient to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution and extraction of this compound.[6]

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standard Solutions B->F C Prepare Sample Solution G Inject Sample Solution C->G E Inject Blank (Mobile Phase) D->E E->F F->G H Record Chromatograms G->H I Integrate Peak Areas H->I J Quantify Analyte I->J Validation_Process Start Method Development Complete Specificity Specificity (No Interference) Start->Specificity Linearity Linearity (r² > 0.999) Specificity->Linearity Precision Precision (%RSD < 2%) Linearity->Precision Accuracy Accuracy (98-102% Recovery) Precision->Accuracy Sensitivity LOD & LOQ (Determine Limits) Accuracy->Sensitivity Robustness Robustness (Vary Parameters) Sensitivity->Robustness Validation_Complete Method Validated Robustness->Validation_Complete

Sources

The Practitioner's Guide to Acid-Catalyzed Hydrolysis with 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Isopropylbenzenesulfonic Acid in Catalysis

In the landscape of industrial and research chemistry, the selection of an appropriate acid catalyst is paramount to achieving desired reaction outcomes with efficiency, selectivity, and practicality. While mineral acids have historically been workhorses, organic sulfonic acids have emerged as superior alternatives in many applications. Among these, this compound (also known as p-cumenesulfonic acid) offers a compelling combination of strong acidity, comparable to mineral acids like sulfuric acid, with the added benefits of being a crystalline, non-oxidizing solid that is highly soluble in organic solvents.[1][2] These characteristics facilitate easier handling, more precise dosage, and simplified work-up procedures, mitigating issues like charring or unwanted side reactions often associated with inorganic acids.[2]

This technical guide provides an in-depth exploration of the application of this compound as a catalyst for hydrolysis reactions, with a particular focus on the cleavage of esters and the deprotection of acetals. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Mechanistic Insights: The Proton's Journey

The catalytic power of this compound lies in its capacity to serve as a potent proton (H+) donor.[3] The sulfonic acid group (-SO₃H) readily dissociates, initiating the catalytic cycle by protonating the substrate.[4][5] This initial protonation is the key step, as it activates the substrate, rendering it significantly more susceptible to nucleophilic attack by water.

Ester Hydrolysis: A Reversible Pathway

The acid-catalyzed hydrolysis of an ester is a classic example of nucleophilic acyl substitution and is mechanistically the reverse of Fischer esterification. The reaction proceeds through a series of equilibrium steps, and to drive it towards completion, it is typically conducted with a large excess of water.[6][7]

The catalytic cycle can be summarized as follows:

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to the alkoxy group of the tetrahedral intermediate, converting the alkoxy group into a good leaving group (an alcohol).

  • Elimination of Alcohol: The intermediate collapses, expelling the alcohol molecule and forming a protonated carboxylic acid.

  • Deprotonation: A water molecule deprotonates the carbonyl group, yielding the final carboxylic acid product and regenerating the acid catalyst (in its hydronium ion form), ready to initiate another cycle.[8]

Ester_Hydrolysis_Mechanism Ester Ester (R-CO-OR') Protonated_Ester Protonated Ester Ester->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Intermediate Proton Transfer Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate->Protonated_Acid - R'-OH Alcohol Alcohol (R'-OH) Protonated_Intermediate->Alcohol Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid->Carboxylic_Acid - H⁺ Regenerated_Catalyst H⁺ (Regenerated) Protonated_Acid->Regenerated_Catalyst Catalyst_H H⁺ (from Catalyst) Catalyst_H->Protonated_Ester + Water H₂O Water->Tetrahedral_Intermediate

Catalytic cycle of acid-catalyzed ester hydrolysis.
Acetal Deprotection: Reclaiming the Carbonyl

Acetal groups are widely used to protect aldehydes and ketones from undesired reactions under neutral or basic conditions.[9] Their removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis, which is mechanistically similar to ester hydrolysis.[4] The reaction is an equilibrium process, and the presence of excess water is essential to drive it towards the formation of the carbonyl compound and the alcohol/diol.[5]

The mechanism involves:

  • Protonation: One of the acetal oxygens is protonated by the catalyst.

  • Cleavage: The C-O bond cleaves, forming a resonance-stabilized oxonium ion and releasing one molecule of the alcohol.

  • Nucleophilic Attack: A water molecule attacks the carbocationic center of the oxonium ion.

  • Deprotonation: A proton is lost, forming a hemiacetal.

  • Repeat: Steps 1-4 are repeated with the second alkoxy group, ultimately yielding the carbonyl compound and a second molecule of the alcohol.

Acetal_Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Acetal Acetal Substrate Reaction_Vessel Reaction Mixture in Flask Acetal->Reaction_Vessel Solvent Solvent System (e.g., Acetone/Water, THF/Water) Solvent->Reaction_Vessel Catalyst This compound (Catalytic Amount) Catalyst->Reaction_Vessel Stir_Heat Stirring at RT or with Gentle Heat Reaction_Vessel->Stir_Heat Quench Neutralize with NaHCO₃ (aq) Stir_Heat->Quench After Reaction Completion (TLC) Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography or Distillation) Concentrate->Purify Final_Product Pure Carbonyl Compound Purify->Final_Product

Sources

Application Notes and Protocols: The Pivotal Role of 4-Isopropylbenzenesulfonic Acid in the Preparation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-isopropylbenzenesulfonic acid's function in the synthesis of sulfonamides, a class of compounds indispensable to modern medicine. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring a robust understanding of the entire synthetic pathway. The narrative begins with the conversion of the stable sulfonic acid precursor into its reactive sulfonyl chloride intermediate and culminates in the formation of the final sulfonamide product, grounded in authoritative references and field-proven methodologies.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of medicinal chemistry.[1] Its discovery ushered in the era of antibacterial "sulfa drugs," and its structural and electronic properties have secured its place in a vast array of modern therapeutics, from diuretics and hypoglycemic agents to anti-inflammatory drugs like Celecoxib.[2] Sulfonamides are often employed as bioisosteres of amides, offering similar geometries but with enhanced metabolic stability and different hydrogen bonding capabilities.[2][3]

The synthesis of these vital compounds typically involves the reaction of an amine with a sulfonyl chloride.[1][4] This document focuses on the pathway to creating sulfonamides bearing the 4-isopropylbenzene group. The journey starts not with the final amine coupling, but one step prior, with the activation of the chemically stable this compound. This acid serves as the key starting material for producing 4-isopropylbenzenesulfonyl chloride, the reactive species essential for sulfonamide bond formation.[5][6]

Part 1: Activation of the Precursor: From Sulfonic Acid to Sulfonyl Chloride

The direct reaction between a sulfonic acid and an amine to form a sulfonamide is not a feasible synthetic route under standard conditions. The acidic proton of the sulfonic acid would simply protonate the basic amine, leading to a non-productive acid-base reaction. Therefore, the hydroxyl group of the sulfonic acid must first be converted into a better leaving group. The most common and effective strategy is the conversion to a sulfonyl chloride (-SO₂Cl). 4-Isopropylbenzenesulfonyl chloride is a highly reactive electrophile, readily attacked by nucleophilic amines to forge the stable sulfur-nitrogen bond of the sulfonamide.

The Chlorosulfonation of Cumene

This compound itself is typically produced via the sulfonation of cumene (isopropylbenzene).[6] The subsequent and critical step for sulfonamide synthesis is the conversion of this sulfonic acid (or the direct chlorosulfonation of cumene) into 4-isopropylbenzenesulfonyl chloride.[5][7] This is most effectively achieved through electrophilic aromatic substitution using a powerful chlorinating agent like chlorosulfonic acid (ClSO₃H).[5]

The isopropyl group on the benzene ring is an ortho-, para-directing activator. Due to significant steric hindrance from the bulky isopropyl group, the electrophilic attack occurs almost exclusively at the para position, leading to a high yield of the desired 4-isopropyl-substituted product.[8]

Protocol: Synthesis of 4-Isopropylbenzenesulfonyl Chloride

This protocol is adapted from established industrial methods for the efficient, one-pot synthesis of 4-isopropylbenzenesulfonyl chloride from cumene.[5] The use of an inorganic salt catalyst like sodium sulfate helps to suppress side reactions, enhancing both yield and purity.[5]

Table 1: Reagent and Material Specifications

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Cumene (Isopropylbenzene)C₉H₁₂120.1972.0 g (83.2 mL)1.0Starting aromatic compound.
Chlorosulfonic AcidClSO₃H116.52216.2 g (122.1 mL)~3.1Excess ensures complete reaction. Handle with extreme care.
Sodium Sulfate (anhydrous)Na₂SO₄142.043.6 g-Catalyst to suppress side-products.[5]
IceH₂O18.02~500 g-For reaction quenching and product precipitation.
Deionized WaterH₂O18.02As needed-For washing.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Chlorosulfonation Reaction cluster_workup Work-up and Isolation A Charge 1000 mL four-necked flask with cumene (72.0g) and sodium sulfate (3.6g). B Equip with mechanical stirrer, thermometer, and dropping funnel containing chlorosulfonic acid (216.2g). A->B C Cool flask in an ice bath to <10°C. B->C D Slowly add chlorosulfonic acid dropwise over 2.5 - 3.0 hours. C->D E Maintain internal temperature between 10-20°C. D->E F After addition, stir at 15-20°C for an additional 2 hours. E->F H Slowly and carefully add the reaction mixture to the ice-water with vigorous stirring. F->H G Prepare a beaker with ice-water slurry (approx. 500g ice in 500 mL water). G->H I Allow layers to separate in a separatory funnel. The product is the dense lower organic layer. H->I J Collect the lower organic layer containing 4-isopropylbenzenesulfonyl chloride. I->J

Caption: General mechanism for sulfonamide formation.

General Protocol for Sulfonamide Synthesis

This protocol provides a general framework for the reaction of 4-isopropylbenzenesulfonyl chloride with a primary or secondary amine.

Table 2: Typical Reaction Parameters

ParameterConditionRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), PyridineAprotic solvents that dissolve reactants without participating in the reaction. Pyridine can act as both solvent and base.
Base Pyridine, Triethylamine (TEA)Scavenges the HCl byproduct to drive the reaction forward. [1]
Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.
Stoichiometry Amine (1.0 eq.), Sulfonyl Chloride (1.0-1.2 eq.), Base (1.5-2.0 eq.)A slight excess of the sulfonyl chloride can ensure full consumption of a valuable amine. Excess base ensures complete HCl neutralization.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) and the base (e.g., triethylamine, 1.5 eq.) in a suitable anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-isopropylbenzenesulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude sulfonamide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Product Characterization

The identity and purity of the resulting 4-isopropylbenzenesulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the 4-isopropylbenzenesulfonyl group and the amine moiety, and their connectivity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonyl group will be present (typically around 1350 cm⁻¹ and 1160 cm⁻¹).

Conclusion

This compound is not merely a reagent but a critical and stable precursor in the multi-step synthesis of a specific class of sulfonamides. Its primary role is to serve as the feedstock for the production of 4-isopropylbenzenesulfonyl chloride, a highly reactive electrophile. This transformation is the key activation step that enables the subsequent, high-efficiency coupling with primary and secondary amines. Understanding this two-part process—activation followed by coupling—is fundamental for any researcher or drug development professional aiming to incorporate the 4-isopropylbenzenesulfonyl moiety into novel molecular architectures, leveraging the proven therapeutic potential of the sulfonamide functional group.

References

  • CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google P
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - MIT Open Access Articles. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]

  • Synthesis of sulfonimide-based branched arylsulfonyl chlorides - ResearchGate. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. [Link]

  • This compound | C9H12O3S | CID 6640 - PubChem. [Link]

  • Sulfonamide - Wikipedia. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. [Link]

  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. [Link]

  • Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Eureka. [Link]

  • The Crucial Role of Sulfonylation Reagents in Pharmaceutical Synthesis. [Link]

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  • This compound - SIELC Technologies. [Link]

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Application Notes and Protocols: The Strategic Use of 4-Isopropylbenzenesulfonic Acid in Advanced Cleaning Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-isopropylbenzenesulfonic acid and its neutralized salt, sodium 4-isopropylbenzenesulfonate, for researchers, scientists, and formulation chemists in the cleaning industry. We will delve into the fundamental physicochemical properties, mechanism of action, and practical applications of this versatile hydrotrope and surfactant. Detailed protocols for its incorporation into cleaning agents, performance evaluation, and safety considerations are presented to empower the development of high-efficacy and stable cleaning formulations.

Introduction: Beyond Surfactancy - The Unique Role of this compound

This compound, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid that has carved a significant niche in the formulation of a wide array of cleaning agents.[1][2][3] While it belongs to the broader class of alkylbenzene sulfonates, which are workhorse anionic surfactants, its primary value often lies in its potent hydrotropic properties, especially in its neutralized salt form, sodium 4-isopropylbenzenesulfonate.[4][5][6]

Unlike traditional surfactants that form micelles to solubilize soils, hydrotropes increase the solubility of sparingly soluble organic compounds in aqueous solutions through a different mechanism.[4][7][8] This makes this compound a critical component in concentrated liquid detergents, heavy-duty industrial cleaners, and specialized formulations where stability and clarity are paramount.[9][10] This guide will elucidate the strategic advantages of employing this molecule and provide the technical foundation for its effective utilization.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the properties of this compound is fundamental to its successful application.

Key Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₉H₁₂O₃S[2]
Molecular Weight 200.26 g/mol [2]
Appearance White to off-white solid or crystalline substance[1]
Solubility Readily soluble in water and polar organic solvents[3]
Acidity (pKa) Strong acid[3]
CAS Number 16066-35-6[2]
Synthesis at a Glance: Sulfonation of Cumene

The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of cumene (isopropylbenzene) with a sulfonating agent, typically concentrated sulfuric acid or oleum.[1][11] The isopropyl group, being an ortho-, para-director, sterically hinders ortho-substitution, leading to the preferential formation of the para-isomer, this compound.[11] The subsequent neutralization with a base, such as sodium hydroxide, yields the corresponding salt, sodium 4-isopropylbenzenesulfonate, which is the form most commonly used in cleaning formulations.[5][11]

Synthesis_Pathway Cumene Cumene (Isopropylbenzene) Intermediate 4-Isopropylbenzenesulfonic Acid Cumene->Intermediate Sulfonation SulfuricAcid H₂SO₄ (conc.) SulfuricAcid->Intermediate FinalProduct Sodium 4-Isopropylbenzenesulfonate Intermediate->FinalProduct Neutralization NaOH NaOH NaOH->FinalProduct

Caption: Synthesis of Sodium 4-Isopropylbenzenesulfonate.

The Hydrotropic Mechanism of Action: A Deeper Dive

The primary function of sodium 4-isopropylbenzenesulfonate in many cleaning formulations is to act as a hydrotrope. This is a critical role in preventing phase separation and maintaining the homogeneity of complex mixtures containing various surfactants, builders, and other additives.[4][12]

Unlike surfactants which have a distinct critical micelle concentration (CMC), hydrotropes are thought to function through a more gradual self-aggregation process.[4][7] Above a certain concentration, known as the Minimum Hydrotropic Concentration (MHC), hydrotrope molecules form loose, dynamic aggregates.[7][8][13] These aggregates create hydrophobic microenvironments that can solubilize other less soluble components of the formulation, preventing them from precipitating out.[8] The relatively small and planar hydrophobic part of the cumenesulfonate molecule is key to this non-micellar solubilization mechanism.[4]

This hydrotropic action offers several key advantages in cleaning formulations:

  • Enhanced Stability: Prevents phase separation, particularly at low temperatures.[4]

  • Viscosity Control: Can reduce the viscosity of concentrated detergent solutions, improving pourability and dispensability.[9][14]

  • Cloud Point Elevation: Increases the cloud point of nonionic surfactant solutions, ensuring clarity and stability at higher temperatures.[14][15]

  • Coupling Agent: Acts as a bridge between otherwise immiscible components in a formulation.[5][14]

Caption: Proposed Hydrotropic Solubilization Mechanism.

Application in Cleaning Formulations: Protocols and Considerations

The versatility of this compound (typically as its sodium salt) allows for its use in a wide range of cleaning products, from household laundry detergents to industrial-strength cleaners.[4][10]

Heavy-Duty Liquid Laundry Detergents

In concentrated liquid laundry detergents, sodium 4-isopropylbenzenesulfonate is crucial for maintaining a stable, homogeneous liquid phase, especially with high surfactant loads.[9][16]

Protocol for Formulation and Evaluation:

  • Base Formulation: Prepare a base heavy-duty liquid laundry detergent formulation. A typical starting point would include:

    • Linear Alkylbenzene Sulfonic Acid (LABSA): 10-20%

    • Sodium Laureth Sulfate (SLES): 5-15%

    • Nonionic Surfactant (e.g., Alcohol Ethoxylate): 2-8%

    • Builders (e.g., Sodium Citrate): 1-5%

    • Enzymes (e.g., Protease, Amylase): 0.5-1.5%

    • Deionized Water: q.s. to 100%

  • Incorporation of Sodium 4-isopropylbenzenesulfonate:

    • Prepare several batches of the base formulation.

    • To each batch, add varying concentrations of sodium 4-isopropylbenzenesulfonate (e.g., 1%, 3%, 5%, 7% by weight).

    • Ensure complete dissolution and mixing. The acid form can also be used and neutralized in-situ with a suitable base (e.g., sodium hydroxide) to a target pH (typically 7.0-8.5).

  • Performance Evaluation:

    • Stability Testing: Store the formulations at different temperatures (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 4 weeks) and observe for any phase separation, precipitation, or changes in appearance.

    • Viscosity Measurement: Use a viscometer to measure the viscosity of each formulation at a controlled temperature. Plot viscosity as a function of hydrotrope concentration.

    • Cloud Point Determination: For formulations containing nonionic surfactants, determine the cloud point of each sample to assess the effect of the hydrotrope on high-temperature stability.

    • Cleaning Performance: Conduct standardized washing tests on stained fabric swatches to ensure that the addition of the hydrotrope does not negatively impact the cleaning efficacy.

Industrial and Institutional Cleaners

In industrial and institutional cleaners, which are often highly concentrated and used in challenging conditions, sodium 4-isopropylbenzenesulfonate ensures the stability and efficacy of the formulation.[10] It is particularly useful in alkaline or acidic cleaners where the solubility of other components may be limited.

Example Formulation: Multi-Surface Cleaner[17]

ComponentMass Percentage
C8-C18 Alkyl Glycoside Surfactant10-20%
Glucamide Surfactant5-10%
Low-Carbon Alkane Glycoside Hydrotrope1-3%
Sodium Cumenesulfonate 4-12%
Citric Acid1-10%
D-Limonene10-20%
Waterq.s. to 100%

The sodium cumenesulfonate in this formulation acts as a hydrotrope to ensure the stability of the surfactant system and the D-limonene solvent.

Formulation_Workflow Start Start: Define Cleaning Application Requirements Base_Formulation Develop Base Formulation (Surfactants, Builders, etc.) Start->Base_Formulation Hydrotrope_Selection Select Hydrotrope: This compound (or its salt) Base_Formulation->Hydrotrope_Selection Concentration_Optimization Optimize Hydrotrope Concentration (e.g., 1-15% w/w) Hydrotrope_Selection->Concentration_Optimization Performance_Testing Performance Evaluation Concentration_Optimization->Performance_Testing Stability Stability Testing (Temperature, Time) Performance_Testing->Stability Viscosity Viscosity Measurement Performance_Testing->Viscosity Cleaning Cleaning Efficacy Performance_Testing->Cleaning Final_Formulation Final Optimized Formulation Stability->Final_Formulation Viscosity->Final_Formulation Cleaning->Final_Formulation

Caption: Workflow for Formulating with this compound.

Analytical Methods for Quality Control

Ensuring the correct concentration of this compound in a formulation is crucial for product performance and consistency. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for its quantification.

Protocol: HPLC Analysis of Sodium 4-isopropylbenzenesulfonate

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: Prepare a stock solution of high-purity sodium 4-isopropylbenzenesulfonate in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the cleaning agent formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples, and quantify the concentration of sodium 4-isopropylbenzenesulfonate by comparing the peak area of the sample to the calibration curve.

Safety and Handling

This compound is a strong acid and requires careful handling to avoid skin and eye irritation or burns.[2] The neutralized salt is less hazardous but appropriate personal protective equipment (PPE) should still be used.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the concentrated acid or its solutions.[18]

  • Handling: Use in a well-ventilated area. Avoid breathing dust or vapors.[18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.[18]

Conclusion

This compound and its salts are highly effective hydrotropes that play a crucial role in the formulation of modern, high-performance cleaning agents. Their ability to enhance solubility, control viscosity, and improve stability makes them indispensable tools for formulation scientists. By understanding the underlying mechanisms of hydrotropy and following systematic formulation and evaluation protocols, researchers can leverage the unique properties of this compound to develop innovative and robust cleaning solutions.

References

  • Google Patents.
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  • ResearchGate. Krafft Points and Cloud Points of Polyoxyethylated Nonionic Surfactants Part 3 The Effect of Hydrotropes and other Organic Electrolytes. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Study of Hydrotrope Action and Liquid Crystal Behavior of Concentrated Liquid Detergents. [Link]

  • Google Patents.
  • Justia Patents. Cleaning compositions and emulsions or microemulsions employing extended chain nonionic surfactants. [Link]

  • Dolphin Pharma. Which Types of Detergents Use Sodium Cumene Sulfonate. [Link]

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  • Natural Volatiles and Essential Oils. A Review On Pharmaceutical Hydrotropes. [Link]

  • ResearchGate. Effect of different additives on the cloud point of a polyethylene oxide-polypropylene oxide-polyethylene oxide block copolymer in aqueous solution. [Link]

  • Macler Chemical Products Ltd. Hydrotropes: what they are and how to choose the best one. [Link]

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Application Notes and Protocols for the Quantification of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Isopropylbenzenesulfonic Acid Quantification

This compound, also known as p-cumenesulfonic acid, is a key organic intermediate in various industrial syntheses, including the production of pharmaceuticals, dyes, and surfactants.[1][2] Its role as a catalyst and a building block necessitates stringent quality control to ensure the purity of the final products.[1] The presence and concentration of this compound can significantly impact reaction kinetics, yield, and the impurity profile of manufactured goods. Therefore, robust and reliable analytical methods for its precise quantification are paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. We will delve into the nuances of method selection, development, and validation, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique. Additionally, we will explore alternative and complementary methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration, to provide a holistic analytical toolkit.

Method Selection: A Rationale-Driven Approach

The choice of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the available instrumentation. For this compound, its chemical properties—aromatic structure, sulfonic acid group, and non-volatile nature—guide the selection process.

High-Performance Liquid Chromatography (HPLC): HPLC is the preeminent technique for the analysis of this compound.[3] Its aromatic ring provides a strong chromophore, making it amenable to UV detection.[3] Reversed-phase HPLC, in particular, offers excellent separation capabilities based on polarity.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, direct analysis of this compound by GC-MS is challenging.[5] However, with a suitable derivatization step to convert the sulfonic acid into a more volatile ester, GC-MS can be a powerful tool for identification and quantification, especially for trace-level analysis.[5]

Potentiometric Titration: As an acidic compound, this compound can be quantified by acid-base titration.[6] This classical method is cost-effective and does not require sophisticated instrumentation, making it suitable for assay determination where high sample throughput is not a primary concern.

Ion Chromatography (IC): IC is a powerful technique for the separation and quantification of ionic species, including sulfonic acids.[7][8] It can be particularly useful for analyzing samples in aqueous matrices and for separating a mixture of different sulfonic acids.[7]

Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of charged molecules like sulfonic acids.[9][10] It can be a valuable alternative to HPLC, especially when dealing with complex sample matrices.[9]

High-Performance Liquid Chromatography (HPLC) Method: A Validated Protocol

This section details a robust and validated reversed-phase HPLC method for the quantification of this compound. The method is designed to be simple, rapid, and reproducible, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]

Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been validated for the quantification of sodium 4-isopropylbenzenesulfonate, the salt of the target analyte, and can be adapted for the free acid.[3]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 column is a versatile reversed-phase column that provides excellent retention and separation for aromatic compounds like this compound.[4]

  • Mobile Phase: The combination of acetonitrile and water offers good salvation and elution characteristics. The addition of phosphoric acid helps to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention time reproducibility.[14]

  • Detection Wavelength: 220 nm is chosen as it corresponds to a high absorbance region for the benzene ring, ensuring good sensitivity.[3]

Experimental Protocol: Step-by-Step Guide

1. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

2. Sample Preparation:

  • Liquid Samples: Accurately measure a volume of the liquid formulation equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well.[3]

  • Solid Samples: Accurately weigh a portion of the solid sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20-30 minutes to facilitate extraction. Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix thoroughly.

  • Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Dilution: If necessary, further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 µg/mL).[3]

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[3]

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.[3]

  • Record the chromatograms and measure the peak area for this compound.[3]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

  • Calculate the amount of this compound in the original formulation based on the dilution factor.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[11][12][13]

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Data adapted from a validated method for sodium 4-isopropylbenzenesulfonate.[3]

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Inject Inject Blank, Standards, & Samples Working_Standards->Inject Sample_Prep Prepare Sample Solution Filter Filter through 0.45 µm filter Sample_Prep->Filter Filter->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample Add_Solvent Add Solvent (e.g., MTBE) Weigh_Sample->Add_Solvent Derivatize Add Derivatizing Agent (e.g., TMSH) Add_Solvent->Derivatize React Vortex & Incubate Derivatize->React Inject Inject Derivatized Sample React->Inject Separate GC Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Identify Peaks by Mass Spectra Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify Report Report Results Quantify->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Cumene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of cumene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible sulfonation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of cumene sulfonation?

A1: The sulfonation of cumene is a classic electrophilic aromatic substitution (EAS) reaction. The electrophile, typically sulfur trioxide (SO₃) or generated in situ from concentrated sulfuric acid, attacks the electron-rich benzene ring of cumene. The isopropyl group on the cumene ring is an ortho-, para- director. Due to steric hindrance from the bulky isopropyl group, the para-product, 4-isopropylbenzenesulfonic acid, is the major product.[1][2]

The reaction proceeds through three key steps:

  • Generation of the Electrophile: With fuming sulfuric acid (oleum), SO₃ is readily available. When using only concentrated sulfuric acid, two molecules react to generate SO₃.[3][4]

  • Formation of a Carbocation Intermediate: The electrophile (SO₃) attacks the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group, restoring aromaticity to the ring and forming the final product.[3][4]

Troubleshooting Guide

Issue 1: Low Conversion of Cumene

Symptom: A significant amount of unreacted cumene is recovered after the reaction.

Possible Causes & Solutions:

  • Insufficient Sulfonating Agent: The molar ratio of the sulfonating agent to cumene is a critical parameter. A deficiency will naturally lead to incomplete conversion.

    • Solution: Increase the molar ratio of the sulfonating agent. For industrial processes, a molar ratio of sulfuric acid to cumene between 1:1.6 and 1:2.0 has been reported.[5] However, this should be optimized for your specific scale and conditions.

  • Low Reaction Temperature: The rate of sulfonation is highly dependent on temperature.

    • Solution: Gradually increase the reaction temperature. Typical industrial sulfonation temperatures for cumene range from 100°C to 110°C.[5][6] Monitor the reaction progress closely, as excessively high temperatures can lead to side reactions.

  • Presence of Water: Water can dilute the sulfuric acid, reducing its sulfonating power.[7]

    • Solution: Use a high concentration of sulfuric acid (e.g., 98%) or oleum.[8][9] For reactions using sulfuric acid, employing azeotropic reflux with a Dean-Stark trap can effectively remove the water generated during the reaction, driving the equilibrium towards the product.[5][6][7]

Experimental Protocol: Azeotropic Reflux for Water Removal
  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charge the flask with cumene and concentrated sulfuric acid under stirring.

  • Heat the mixture to the desired reaction temperature (e.g., 100-110°C).[5][6]

  • The cumene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and can be removed, while the cumene is returned to the reaction flask.

  • Monitor the reaction until the theoretical amount of water is collected, which typically indicates a high conversion rate (around 95%).[5][6]

Issue 2: Formation of Undesired Byproducts (e.g., Sulfones)

Symptom: The final product is contaminated with significant amounts of sulfones or other impurities, leading to purification challenges.

Possible Causes & Solutions:

  • Excessively High Reaction Temperature: High temperatures can promote the formation of diaryl sulfones, which are common byproducts in sulfonation reactions.

    • Solution: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, they can also favor side reactions. An optimal temperature must be determined experimentally.

  • High Concentration of SO₃ (in Oleum): A very high concentration of sulfur trioxide can lead to more aggressive and less selective sulfonation, increasing the likelihood of sulfone formation.

    • Solution: If using oleum, consider a lower SO₃ concentration. Alternatively, use concentrated sulfuric acid and control the reaction temperature and time to manage the formation of the electrophile.

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can increase the formation of byproducts.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) and stop the reaction once the desired conversion is reached.

Workflow for Minimizing Byproduct Formation

Caption: Troubleshooting workflow for minimizing byproduct formation.

Issue 3: Difficulty in Product Isolation and Purification

Symptom: Challenges in obtaining a pure product, often due to the presence of residual sulfuric acid, unreacted cumene, and byproducts.

Possible Causes & Solutions:

  • Incomplete Neutralization: Residual sulfuric acid can interfere with downstream applications and make purification difficult.

    • Solution: After the reaction, carefully neutralize the mixture with a base, such as sodium hydroxide solution, to a desired pH.[8][9][10] The concentration of the sodium cumenesulfonate solution is often targeted to around 40%.[5][6]

  • Presence of Unreacted Cumene: Excess cumene from the reaction will contaminate the product.

    • Solution: Remove unreacted cumene by vacuum distillation after the reaction is complete.[5][6] The recovered cumene can be recycled.

  • Color Impurities: The product may have an undesirable color due to minor byproducts.

    • Solution: The product can be bleached, for example, with hydrogen peroxide, to obtain a clear and colorless solution.[5][6]

  • Sulfone Impurities: Sulfones can be difficult to remove due to their similar polarity to the sulfonic acid.

    • Solution: A solvent extraction step can be employed to remove sulfones.[8][9]

General Product Work-up and Purification Protocol
  • Cooling: After the reaction is complete, allow the reaction mixture to cool to a safe temperature.

  • Removal of Excess Cumene: Subject the mixture to vacuum distillation to remove and recover unreacted cumene.[5][6]

  • Neutralization: Slowly add a sodium hydroxide solution (e.g., 20-40%) under stirring to neutralize the cumenesulfonic acid and any residual sulfuric acid.[5][6][8][9] Monitor the pH to ensure complete neutralization.

  • Bleaching (Optional): If the product is colored, add a bleaching agent like hydrogen peroxide and stir for a specified time.[5][6]

  • Solvent Extraction (Optional): To remove sulfones, perform a liquid-liquid extraction with a suitable organic solvent.[8][9]

  • Final Product: The result is typically an aqueous solution of sodium cumenesulfonate.[5][6][8]

Data Summary Table

ParameterRecommended RangeRationale & Remarks
Sulfonating Agent Conc. H₂SO₄ (98%) or OleumHigher concentration drives the reaction. Oleum provides free SO₃ for a faster reaction.[8][9][11]
Molar Ratio (H₂SO₄:Cumene) 1:1.6 to 1:2.0Ensures complete conversion of cumene.[5]
Reaction Temperature 100 - 110 °CBalances reaction rate and byproduct formation.[5][6]
Reaction Time 5 - 6 hoursTypically sufficient for high conversion with azeotropic water removal.[5][6]
Post-reaction Neutralization to ~40% Sodium CumenesulfonateCreates a stable and usable form of the product.[5][6]

Process Flow Diagram

Sulfonation_Process cluster_reaction Reaction Stage cluster_workup Work-up & Purification Cumene Cumene Reactor Reactor (100-110°C, 5-6h) Cumene->Reactor Sulfuric_Acid Conc. H₂SO₄ Sulfuric_Acid->Reactor Dean_Stark Dean-Stark Trap Reactor->Dean_Stark Vacuum_Distillation Vacuum Distillation Reactor->Vacuum_Distillation Water_Out Water Removal Dean_Stark->Water_Out Recycled_Cumene Recycled Cumene Vacuum_Distillation->Recycled_Cumene Neutralization Neutralization (NaOH) Vacuum_Distillation->Neutralization Bleaching Bleaching (H₂O₂) Neutralization->Bleaching Final_Product Sodium Cumenesulfonate Solution (~40%) Bleaching->Final_Product

Caption: General process flow for the sulfonation of cumene.

References

  • US10246392B2 - Optimization of O-sulfonated phenol production for cumene hydroperoxide cleavage - Google Patents. Google Patents.
  • THE OPTIMIZATION OF O-SULFONATED PHENOL PRODUCTION FOR CUMENE HYDROPEROXIDE CLEAVAGE - European Patent Office - EP 3186216 B1. Googleapis.com. Available at: [Link]

  • SODIUM CUMENE SULFONATE | - atamankimya.com. Ataman Kimya. Available at: [Link]

  • Professional Cumene Sulfonic Acid factory-Kuan Tum. Kuan Tum. Available at: [Link]

  • CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents. Google Patents.
  • What is Sodium Cumene Sulfonate : Everything you need to Know - Dolphin Pharmaceutical. Dolphin Pharmaceutical. Available at: [Link]

  • Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap. Patsnap. Available at: [Link]

  • Cumene Sulfonic Acid Market Trends, Research, and Projections for 2017-2024: Global Market Insights, Inc. - SMTnet. SMTnet. Available at: [Link]

  • Environmental Fact Sheet (#30) Sodium Cumene Sulphonate (SCS) - ERASM. ERASM. Available at: [Link]

  • Sulfonation and Sulfation Processes - Chemithon. Chemithon. Available at: [Link]

  • SODIUM CUMENE SULFONATE - Ataman Kimya. Ataman Kimya. Available at: [Link]

  • Mechanism of Sulphonation: Electrophilic Substitution Reaction - YouTube. YouTube. Available at: [Link]

  • Global Cumene Sulfonic Acid Market - Absolute Reports. Absolute Reports. Available at: [Link]

  • Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - ACS Publications. ACS Publications. Available at: [Link]

  • Cumene Sulfonic Acid Market Revenue, SWOT, PEST Analysis, - openPR.com. openPR.com. Available at: [Link]

  • Cumene sulfonic acid - Nama Group. Nama Group. Available at: [Link]

  • Sodium Cumenesulfonate | C9H11NaO3S | CID 23665765 - PubChem - NIH. PubChem. Available at: [Link]

  • o-Cumenesulfonic acid | C9H12O3S | CID 161946 - PubChem - NIH. PubChem. Available at: [Link]

  • This compound | C9H12O3S | CID 6640 - PubChem. PubChem. Available at: [Link]

  • Sulfonation | Aromatic Compounds | Organic chemistry | Khan Academy - YouTube. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-isopropylbenzenesulfonic acid. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this electrophilic aromatic substitution reaction, with a focus on identifying and mitigating the formation of key side products.

Frequently Asked Questions (FAQs)

Q1: My final product contains a significant amount of an isomeric impurity. How can I identify it and improve the selectivity for the desired this compound?

A1: The most common isomeric impurity in the sulfonation of cumene (isopropylbenzene) is 2-isopropylbenzenesulfonic acid (the ortho-isomer). The formation of the desired para-isomer (this compound) is sterically favored due to the bulky isopropyl group, which hinders the approach of the electrophile to the ortho positions.[1][2] However, reaction conditions can influence the ratio of these isomers.

Causality and Troubleshooting:

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and a higher proportion of the faster-forming ortho-isomer might be observed. At higher temperatures (e.g., 100-110°C), the reaction becomes more reversible, allowing for equilibration to the thermodynamically more stable para-isomer.[3][4]

  • Troubleshooting Steps:

    • Reaction Temperature: Ensure your reaction temperature is sufficiently high and maintained for an adequate duration to favor the formation of the thermodynamic product. Temperatures in the range of 100-110°C are commonly reported.[5]

    • Reaction Time: A longer reaction time at an elevated temperature can allow for the isomerization of the kinetically favored ortho-product to the more stable para-product.

    • Monitoring the Reaction: Use in-process monitoring by HPLC to track the disappearance of the starting material and the ratio of para to ortho isomers over time.

Identification Protocol:

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the ortho and para isomers.

.

Experimental Protocol: HPLC Analysis of Isomeric Impurities

ParameterCondition
Column Phenyl-Hexyl or Pentafluorophenyl (PFP) column (250 mm x 4.6 mm, 5 µm) to enhance separation through π-π interactions. A standard C18 column can also be used but may provide less resolution for these isomers.
Mobile Phase A gradient of Methanol and Water (with 0.1% Formic Acid) is recommended. Methanol is often preferred over acetonitrile for better π-π interactions with the stationary phase. Example Gradient: 30% Methanol to 80% Methanol over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Q2: I have an unexpected, less polar peak in my HPLC chromatogram. What could this be and how do I prevent its formation?

A2: An unexpected, less polar peak could be unreacted cumene, but a more likely culprit, if the reaction has gone to a reasonable conversion, is the formation of a sulfone, specifically 4,4'-sulfonyl bis(isopropyl-benzene) .

Causality and Troubleshooting:

Sulfones are formed from the reaction of a sulfonic acid with another arene molecule, typically under harsh conditions. The formation of 4,4'-sulfonyl bis(isopropyl-benzene) is favored by:

  • High concentrations of the sulfonating agent: An excess of sulfur trioxide or oleum can promote this side reaction.

  • Elevated temperatures: Higher reaction temperatures can increase the rate of sulfone formation.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the sulfonating agent to cumene. A molar ratio of sulfuric acid to cumene is typically in the range of 1.6:1 to 2.0:1.[5]

  • Temperature Management: Avoid excessive reaction temperatures. Maintain a controlled temperature throughout the addition of the sulfonating agent and the subsequent reaction period.

  • Order of Addition: Adding the cumene to the sulfonating agent (inverse addition) can sometimes lead to localized high concentrations of the sulfonating agent, promoting side reactions. The standard procedure of adding the sulfonating agent to the cumene is generally preferred.

Identification:

This byproduct can be tentatively identified by its lower polarity in reverse-phase HPLC compared to the sulfonic acids. For definitive identification, LC-MS can be employed to confirm the molecular weight of the compound.

.

Q3: My reaction mixture is showing the presence of di-sulfonated products. How can I minimize this?

A3: The formation of diisopropylbenzenesulfonic acid isomers is a common side reaction, particularly when using strong sulfonating agents or an excess of the sulfonating agent.[6]

Causality and Troubleshooting:

The sulfonic acid group is deactivating, making the second sulfonation slower than the first. However, under forcing conditions, a second sulfonation can occur.

  • Excess Sulfonating Agent: This is the primary cause of di-sulfonation.

  • Prolonged Reaction Times and High Temperatures: These conditions can also contribute to the formation of di-sulfonated byproducts.

Troubleshooting Steps:

  • Molar Ratio: The most critical factor is to use a controlled amount of the sulfonating agent.

  • Reaction Monitoring: Utilize HPLC to monitor the progress of the reaction. The reaction should be quenched once the desired level of conversion of the starting material is achieved to prevent further sulfonation.

  • Choice of Sulfonating Agent: Using concentrated sulfuric acid might offer better control over the reaction compared to fuming sulfuric acid (oleum), which is more reactive.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Action
Low Yield of this compound Incomplete reaction.- Increase reaction temperature or time. - Ensure efficient mixing. - Use a stronger sulfonating agent (e.g., oleum).
Reversible reaction (desulfonation).- Ensure the removal of water, for example, through azeotropic distillation.[7]
High Levels of Ortho-Isomer Reaction under kinetic control.- Increase reaction temperature and/or time to favor the thermodynamic para-product.
Presence of 4,4'-Sulfonyl bis(isopropyl-benzene) Excess sulfonating agent or high temperature.- Reduce the molar ratio of sulfonating agent to cumene. - Maintain a lower, controlled reaction temperature.
Formation of Di-sulfonated Byproducts Excess sulfonating agent.- Use a stoichiometric amount of the sulfonating agent. - Monitor the reaction closely and stop it upon completion of the mono-sulfonation.
Dark Product Color Product degradation or side reactions.- Avoid excessively high temperatures. - Consider bleaching the final product with a small amount of hydrogen peroxide.[8]
Presence of Sulfonic Acid Anhydrides Use of SO3 as a sulfonating agent.- These can be hydrolyzed back to the sulfonic acid by treatment with water.[9]

Visualizing Reaction Pathways and Troubleshooting

.

Side_Product_Formation Cumene Cumene Desired_Product This compound (Para-Isomer) Cumene->Desired_Product High Temp, Longer Time Ortho_Isomer 2-Isopropylbenzenesulfonic Acid (Ortho-Isomer) Cumene->Ortho_Isomer Low Temp, Shorter Time Sulfone 4,4'-Sulfonyl bis(isopropyl-benzene) Cumene->Sulfone Excess Sulfonating Agent, High Temp Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, SO₃) Desired_Product->Sulfone Excess Sulfonating Agent, High Temp Di_Sulfonated Diisopropylbenzenesulfonic Acid Desired_Product->Di_Sulfonated Excess Sulfonating Agent

Caption: Key side product formation pathways in the synthesis of this compound.

.

Troubleshooting_Workflow Start Reaction Mixture Analysis (HPLC) High_Ortho High Ortho-Isomer Content? Start->High_Ortho Increase_Temp_Time Increase Reaction Temperature/Time High_Ortho->Increase_Temp_Time Yes High_Sulfone Sulfone Peak Detected? High_Ortho->High_Sulfone No Increase_Temp_Time->Start Reduce_Sulfonating_Agent Reduce Molar Ratio of Sulfonating Agent High_Sulfone->Reduce_Sulfonating_Agent Yes High_DiSulf Di-sulfonated Product Detected? High_Sulfone->High_DiSulf No Reduce_Sulfonating_Agent->Start Monitor_Reaction Monitor Reaction and Quench Earlier High_DiSulf->Monitor_Reaction Yes End Optimized Product Profile High_DiSulf->End No Monitor_Reaction->Start

Sources

Technical Support Center: Purification of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 4-isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid). This document moves beyond simple protocols to explain the underlying principles and troubleshoot common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and common contaminants of this compound.

Q1: What is this compound, and why is its purity crucial for research and development?

A1: this compound is a strong organic acid belonging to the aromatic sulfonic acid class.[1][2][3] Its structure, featuring a hydrophilic sulfonate group and a hydrophobic isopropylbenzene group, makes it a versatile intermediate and catalyst in organic synthesis, including the production of pharmaceuticals, dyes, and surfactants.[1][3][4] Purity is paramount because residual impurities can lead to unpredictable reaction kinetics, formation of unwanted byproducts, and compromised final product quality, which is unacceptable in drug development and high-purity chemical manufacturing.

Q2: What are the typical impurities found in crude this compound after synthesis?

A2: The most common synthesis route is the sulfonation of cumene (isopropylbenzene) with sulfuric acid.[1][4] Consequently, crude product is often contaminated with:

  • Sulfuric Acid: Excess sulfonating agent is a primary impurity.[5]

  • Unreacted Cumene: The starting aromatic hydrocarbon.

  • Isomeric Byproducts: While the para-substituted product is favored due to sterics, small amounts of ortho-isopropylbenzenesulfonic acid may form.[4]

  • Water: Sulfonic acids are hygroscopic and often contain water of crystallization.[5]

  • Oxidation Byproducts: Minor, colored impurities from side reactions.

Q3: What are the critical safety precautions for handling this compound?

A3: this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[6] Always handle this chemical with appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves

  • Safety glasses and a face shield

  • A lab coat Work should be conducted in a well-ventilated fume hood to avoid inhaling any dust or vapors.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][8]

Part 2: General Purification Strategy & Workflow

The purification strategy is designed to systematically remove the primary impurities. A multi-step approach is often necessary, beginning with the removal of bulk impurities and followed by fine purification.

Purification_Workflow Crude Crude this compound (Contains H₂SO₄, Cumene, Isomers) Slurry_Wash Aqueous Slurry Wash (as Sodium Salt) Crude->Slurry_Wash Removes H₂SO₄ & some isomers Filtration1 Filtration Slurry_Wash->Filtration1 Recrystallization Recrystallization (from Acidified Water) Filtration1->Recrystallization Converts back to acid form & removes soluble impurities Filtration2 Vacuum Filtration Recrystallization->Filtration2 Drying Drying (Vacuum Oven) Filtration2->Drying Pure_Product Purified Product (>98% Purity) Drying->Pure_Product Analysis Purity Analysis (HPLC) Pure_Product->Analysis Troubleshooting_Crystals Start No Crystals Forming Upon Cooling Check_Solvent Is the solution saturated? Start->Check_Solvent Check_Cooling Is cooling too rapid? Check_Solvent->Check_Cooling No Boil_Off Solution: Boil off excess solvent to concentrate. Check_Solvent->Boil_Off Yes Check_Nucleation Is nucleation inhibited? Check_Cooling->Check_Nucleation No Cool_Slowly Solution: Allow to cool slowly to room temp, then use ice bath. Check_Cooling->Cool_Slowly Yes Induce Solution: 1. Scratch inner flask wall. 2. Add a seed crystal. Check_Nucleation->Induce Yes

Caption: Decision tree for troubleshooting crystallization failure.

Step-by-Step Protocol: Purification by Recrystallization from Water

  • Dissolution: In a fume hood, place 10 g of crude this compound into an Erlenmeyer flask. Add a minimal amount of deionized water (start with ~15-20 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot water until the solid just dissolves completely. Avoid adding a large excess of water, as this will reduce your final yield. [9][10]3. Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel. [10]4. Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. [9]5. Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [10]7. Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Part 4: Slurry Washing and Extraction Techniques

For crude material with significant impurities, a pre-purification step like a slurry wash can be highly effective.

Q6: My crude product is highly impure. Is there a way to clean it up before attempting recrystallization?

A6: Yes, a slurry wash is an excellent technique for removing highly soluble impurities. [4][11]This method relies on the principle that impurities, often present in smaller quantities, will preferentially dissolve in a limited amount of solvent while the bulk of your desired, less soluble product remains solid. [11]For sulfonic acids, it is often advantageous to perform this wash on the sodium salt form, which can be easily prepared and is often a solid.

Protocol: Aqueous Slurry Wash for Crude Sodium 4-Isopropylbenzenesulfonate

  • Preparation: Obtain the crude sodium salt of this compound. If starting with the acid, neutralize a concentrated aqueous solution with sodium hydroxide to a pH of ~7-8 and evaporate the water to obtain the crude solid salt.

  • Slurry Formation: In a beaker, add the crude solid to a minimal amount of cold water (e.g., 0.75 to 1.25 mL of water per gram of solid). [11]3. Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes. [4]This allows highly soluble impurities like sodium sulfate to dissolve into the aqueous phase.

  • Phase Separation: Separate the solid from the liquid by filtration. [4]5. Collection & Drying: Collect the purified solid and dry it. This material is now significantly purer and can be used directly or subjected to a final recrystallization (after re-acidification if the acid form is needed).

Part 5: Purity Assessment

Verifying the success of your purification is a critical final step.

Q7: How can I confirm the purity of my this compound after purification?

A7: High-Performance Liquid Chromatography (HPLC) is the most effective method for assessing purity and separating the target compound from process-related impurities. [4]A reverse-phase (RP) method is typically employed.

Recommended HPLC Starting Conditions:

  • Column: C18 reverse-phase column. [12]* Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). [1][12]* Detector: UV detector, monitoring at a wavelength where the benzene ring absorbs (e.g., ~220 nm or 254 nm).

By comparing the chromatogram of the purified material to the crude starting material, you can quantify the reduction in impurities and determine the final purity percentage.

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. [Link]

  • US Patent US3766255A - Process for extracting sulfonic acids.
  • This compound | C9H12O3S | CID 6640 - PubChem. [Link]

  • This compound - SIELC Technologies. [Link]

  • US Patent US3496224A - Purific
  • US Patent US3719703A - Separation of sulfonic acids
  • Separation of aromatic sulfonic acids with a liquid anion exchanger | Analytical Chemistry. [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines - DiVA portal. [Link]

  • US Patent US20020022743A1 - Method for the purific
  • Recrystallization - Single Solvent. [Link]

  • Use of aromatic sulfonic acids as elements in ion chromatography - INIS-IAEA. [Link]

  • Separation of aromatic sulfonic acids with a liquid anion exchanger - Semantic Scholar. [Link]

  • p-Cumenesulfonic acid | Solubility of Things. [Link]

  • Recrystallization PDF - University of Toronto. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Recrystallization and Crystallization - University of California, Irvine. [Link]

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preventing degradation of 4-Isopropylbenzenesulfonic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Isopropylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and to offer robust troubleshooting advice. Our goal is to ensure the integrity and stability of your valuable compound through a scientific, evidence-based approach.

Introduction to this compound Stability

This compound (p-cumenesulfonic acid) is a versatile organic compound used as a catalyst and intermediate in numerous synthetic processes.[1][2] As a strong organic acid, its stability is paramount for reproducible and successful experimental outcomes. The primary challenge in its storage is preventing degradation, which can lead to the formation of impurities and a decrease in assay. This guide will delve into the common degradation pathways and provide actionable protocols to maintain its purity and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The most significant degradation pathway for this compound is desulfonation , which is the reverse of its synthesis reaction.[3][4][5] This process is primarily driven by exposure to moisture and elevated temperatures .[3][6]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and inert environment . Specifically, we recommend storage at 2-8°C in a refrigerator.[7] The container must be tightly sealed to prevent moisture ingress, as the compound is hygroscopic.[3] Storage under an inert gas like argon or nitrogen is also advised to displace moisture and oxygen.[3]

Q3: I've noticed a change in the physical appearance of my this compound (e.g., clumping, discoloration). What could be the cause?

A3: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of sulfonic acids. Discoloration could be a sign of oxidative degradation or the presence of impurities from other degradation pathways. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the material.

Q4: What are the likely impurities I might find in a degraded sample of this compound?

A4: The primary degradation product from desulfonation is cumene (isopropylbenzene) and sulfuric acid .[4][5] Other potential impurities can include isomers from the synthesis process (e.g., 2- and 3-isopropylbenzenesulfonic acid) and oxidation byproducts.[8]

Q5: Can this compound degrade due to light exposure?

A5: While the primary concerns are moisture and heat, aromatic sulfonates can undergo photodegradation upon exposure to UV light.[9] Therefore, it is best practice to store the compound in an opaque or amber container to protect it from light.

Troubleshooting Guide: Common Degradation Scenarios

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Decreased Assay/Purity in QC Analysis Desulfonation due to improper storage (exposure to moisture and/or heat).1. Immediately transfer the material to a desiccator. 2. Re-evaluate storage conditions; ensure the container is tightly sealed and stored at 2-8°C. 3. For future use, aliquot the material to minimize repeated opening of the main container.
Inconsistent Experimental Results Presence of degradation products (e.g., cumene, sulfuric acid) acting as interfering substances.1. Confirm the purity of the this compound using the HPLC protocol provided below. 2. If degradation is confirmed, consider purifying the material or using a fresh, validated batch.
Material is Clumped or Appears Wet Hygroscopic nature leading to water absorption.[3]1. Dry the material under vacuum at a low temperature (e.g., room temperature to 40°C) to remove absorbed water. 2. Store the dried material in a desiccator over a strong desiccant (e.g., P₂O₅).
Visible Discoloration (Yellowing/Browning) Oxidative degradation or presence of other impurities.1. Analyze the sample for impurities using HPLC-UV/MS. 2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Protect from light by using an amber vial.

Visualizing Degradation Pathways

To better understand the chemical transformations that can occur during storage, the following diagrams illustrate the key degradation pathways for this compound.

G cluster_0 Primary Degradation Pathway: Desulfonation (Hydrolysis) 4-Isopropylbenzenesulfonic_acid This compound Cumene Cumene 4-Isopropylbenzenesulfonic_acid->Cumene + H₂O, Δ H2SO4 Sulfuric Acid 4-Isopropylbenzenesulfonic_acid->H2SO4 + H₂O, Δ H2O H₂O (Moisture) H2O->4-Isopropylbenzenesulfonic_acid Heat Heat Heat->4-Isopropylbenzenesulfonic_acid

Caption: Desulfonation of this compound.

G cluster_1 Secondary Degradation Pathways 4-Isopropylbenzenesulfonic_acid This compound Oxidized_Products Oxidized Byproducts 4-Isopropylbenzenesulfonic_acid->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products 4-Isopropylbenzenesulfonic_acid->Photodegradation_Products Photolysis Oxidizing_Agents Oxidizing Agents (e.g., O₂) Oxidizing_Agents->4-Isopropylbenzenesulfonic_acid UV_Light UV Light UV_Light->4-Isopropylbenzenesulfonic_acid

Caption: Oxidation and Photodegradation of this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Procurement and Initial Handling: Upon receipt, inspect the container for any damage that might compromise the seal.

  • Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, it is recommended to transfer it to a suitable container inside a glovebox or to flush the container with a dry, inert gas (e.g., argon or nitrogen) before sealing.

  • Container: Use a clean, dry, amber glass bottle with a PTFE-lined cap to provide a tight seal and protection from light.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage Location: Place the sealed container in a refrigerator maintained at 2-8°C .

  • Aliquoting: For frequent use, it is advisable to weigh out smaller aliquots into separate, properly sealed vials. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.

  • Desiccation: For long-term storage, the primary container can be placed inside a larger, sealed container or a desiccator containing a suitable desiccant.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrumentation and available columns.[1][8][10][11]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.

    • Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_2 HPLC Purity Assessment Workflow A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Solutions & Acquire Data B->E C Prepare Sample Solution C->E D->E F Process Data & Calculate Purity E->F

Sources

Technical Support Center: Scaling Up 4-Isopropylbenzenesulfonic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 4-isopropylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important industrial chemical. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments and manufacturing processes.

I. Sulfonation Reaction: Troubleshooting & FAQs

The core of this compound production lies in the electrophilic aromatic substitution reaction between cumene (isopropylbenzene) and a sulfonating agent.[1][2] While straightforward in principle, scaling up this reaction presents several challenges.

FAQ 1: How can I control the strong exotherm of the sulfonation reaction during scale-up to prevent runaway reactions and byproduct formation?

Answer:

The sulfonation of aromatic compounds is a highly exothermic reaction, releasing significant heat that can lead to loss of control, reduced product quality, and safety hazards if not managed properly.[3][4] Effective heat management is critical when moving from laboratory to pilot or production scale.[5]

Troubleshooting Guide:

  • Reactor Design and Heat Transfer:

    • Jacketed Reactors: Ensure your reactor has a high-efficiency cooling jacket. The choice of heat transfer fluid is crucial; consider a fluid with a wide operating temperature range and good thermal conductivity.

    • Internal Cooling Coils/External Heat Exchangers: For larger reactors, jacket cooling alone may be insufficient. The addition of internal cooling coils or an external heat exchanger loop significantly increases the heat removal capacity.[5]

    • Material of Construction: Use materials resistant to corrosion from strong acids, such as glass-lined steel or specialized alloys like Hastelloy C-276.[6]

  • Controlled Reagent Addition:

    • Semi-Batch Process: Instead of adding all reactants at once, a semi-batch approach where the sulfonating agent is added gradually to the cumene is recommended.[4] This allows the cooling system to keep pace with the heat generation.

    • Automated Dosing: Implement an automated dosing system linked to a temperature probe in the reactor. This system can adjust the addition rate of the sulfonating agent to maintain a constant reaction temperature.

  • Solvent Selection:

    • The use of a solvent that can form an azeotrope with water, a byproduct of sulfonation with sulfuric acid, can aid in its removal and help control the reaction.[3]

  • Agitation:

    • Ensure efficient agitation to prevent localized hotspots and maintain a homogenous reaction mixture. The type of agitator should be chosen based on the viscosity of the reaction medium.[5]

FAQ 2: I am observing a significant amount of the ortho-isomer in my product. How can I improve the selectivity for the desired this compound (para-isomer)?

Answer:

The isopropyl group on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution.[1] While the para-isomer is generally favored due to steric hindrance at the ortho positions, the reaction conditions can significantly influence the isomer ratio.

Troubleshooting Guide:

  • Reaction Temperature:

    • Lowering the reaction temperature generally favors the formation of the para-isomer. This is because the activation energy for the formation of the ortho-isomer is typically higher. Experiment with a temperature range of 100-110°C.[1]

  • Choice of Sulfonating Agent:

    • The choice of sulfonating agent can influence selectivity. While concentrated sulfuric acid is common, fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) can be used.[2][7] The reactivity of the sulfonating agent can affect the isomer distribution.

  • Reaction Time:

    • Sulfonation is a reversible reaction.[7] The ortho-isomer is often the kinetically favored product, while the para-isomer is the thermodynamically more stable product. Allowing the reaction to proceed for a longer duration at a suitable temperature can allow for the isomerization of the ortho-isomer to the more stable para-isomer.

  • Desulfonation and Resulfonation:

    • In some cases, a post-reaction "cooking" step at a slightly elevated temperature can promote the desulfonation of the less stable ortho-isomer and resulfonation to the para-position. This process takes advantage of the reversibility of the sulfonation reaction.[7]

Workflow for Optimizing Para-Isomer Selectivity

start Start: Low Para-Isomer Selectivity step1 Lower Reaction Temperature (e.g., to 100-110°C) start->step1 step2 Increase Reaction Time (Allow for equilibration) step1->step2 step3 Evaluate Isomer Ratio via HPLC step2->step3 step4 Consider Alternative Sulfonating Agent (e.g., Oleum) step3->step4 If selectivity is not acceptable end End: Optimized Para-Isomer Selectivity step3->end If selectivity is acceptable step4->step1 crude Crude Sodium 4-isopropylbenzenesulfonate slurry_wash Slurry Washing (to remove soluble impurities) crude->slurry_wash filtration1 Filtration / Centrifugation slurry_wash->filtration1 recrystallization Recrystallization (from a suitable solvent) filtration1->recrystallization filtration2 Filtration / Centrifugation recrystallization->filtration2 drying Vacuum Drying filtration2->drying pure_product High-Purity Product drying->pure_product

Caption: A general workflow for the purification of sodium 4-isopropylbenzenesulfonate.

IV. Analytical Quality Control: Troubleshooting & FAQs

Robust analytical methods are essential for ensuring the quality and consistency of your product.

FAQ 5: We are transferring our HPLC method for the analysis of this compound from our R&D lab to the QC lab, and we are seeing inconsistent results. What are the common pitfalls during analytical method transfer?

Answer:

Analytical method transfer (AMT) is a critical process to ensure that a method performs as intended in a new laboratory. [8][9]Inconsistencies can arise from differences in instrumentation, analyst technique, and interpretation of the method.

Troubleshooting Guide:

  • Detailed Method Protocol:

    • Ensure the analytical method protocol is written with sufficient detail, leaving no room for ambiguity. This includes specifics on mobile phase preparation, column type and dimensions, flow rate, injection volume, and detector settings. [10]

  • Instrument Equivalency:

    • While instruments may be from different manufacturers, key performance parameters should be comparable. Differences in dwell volume, detector response, and temperature control can affect the results. It may be necessary to perform a partial revalidation of the method on the new instrument. [8]

  • Analyst Training:

    • Proper training of the receiving laboratory's analysts is crucial. This can involve a side-by-side demonstration of the method by an analyst from the sending laboratory.

  • Comparative Testing:

    • The most common approach to AMT is comparative testing, where both laboratories analyze the same batch of material. The results should meet pre-defined acceptance criteria. [11]

  • Method Validation:

    • The original method should be fully validated according to ICH guidelines, with a comprehensive validation report available to the receiving laboratory. [12][13]

Table 2: Key Parameters for HPLC Method Validation of this compound
Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the analyte peak should be demonstrated.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc.

V. Environmental Considerations

FAQ 6: What are the primary environmental challenges associated with the large-scale production of this compound, and how can they be addressed?

Answer:

The main environmental concern in sulfonation processes is the generation of large volumes of spent sulfuric acid. [3]This spent acid is corrosive and contaminated with organic compounds, making its disposal a significant challenge.

Troubleshooting Guide:

  • Spent Acid Recycling:

    • Instead of neutralizing and disposing of the spent acid, consider recycling it. Several technologies are available for the reconcentration and purification of spent sulfuric acid, allowing it to be reused in the process or sold. [14]

  • Process Optimization to Minimize Waste:

    • Optimizing the reaction to achieve high conversion and selectivity minimizes the amount of unreacted starting materials and byproducts in the waste stream.

  • Waste Treatment:

    • If recycling is not feasible, the spent acid must be neutralized before disposal. This process itself generates a significant amount of inorganic salts (e.g., sodium sulfate), which must be managed.

  • Use of Alternative Sulfonating Agents:

    • Processes using sulfur trioxide (SO₃) can be more efficient and generate less waste acid compared to those using a large excess of sulfuric acid. [3]

References

  • US3383421A - Process for the formation and purification of aromatic sulfones - Google P
  • A Comparative Guide to the Analysis of Sodium 4-isopropylbenzenesulfonate: Valid
  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical
  • US3789067A - Method of inhibiting sulfone formation in sulfonations - Google P
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  • Aromatic sulfon
  • Ch12: Aromatic sulfon
  • Sulfonation and Sulf
  • Cumene process - Wikipedia
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  • Sulfuric Acid Regener
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment
  • Assessing the Purity of Sodium 4-isopropylbenzenesulfonate for Pharmaceutical Research: A Compar
  • US10246392B2 - Optimization of O-sulfonated phenol production for cumene hydroperoxide cleavage - Google P
  • CN104725286A - Method for using waste acid to produce sulfonated oil - Google P
  • Sulfuric Acid Tre
  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture - Enviro Wiki
  • WO2004074811A2 - Process for the recovery of sulfuric acid using polymeric membranes - Google P
  • Best Available Techniques for Pollution Prevention and Control in the European Sulphuric Acid and Fertilizer Industries PRODUCT
  • Insight into the Effect of Sulfonation Techniques on the Adsorption Properties of −SO3H Surface-Functionalized Coal as Adsorbent for Malachite Green Dye: Steric and Energetic Investig
  • US3428654A - Alkene sulfonation process and products - Google P
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal
  • Overcoming challenges in high-purity SOP production utilizing crystalliz
  • "Sodium 4-isopropylbenzenesulfonate" synthesis and purific
  • This compound - SIELC Technologies
  • Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besyl
  • Cumene Production
  • Analytical Method Transfer Best Practices | Contract Pharma
  • What is Sodium Cumene Sulfonate : Everything you need to Know - Dolphin Pharmaceutical
  • Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer - ProPharma
  • Developing QC-Friendly Analytical Methods - pharm-int
  • THE PRODUCTION OF CUMENE USING Zeolite CATALYST Aspen Model Document
  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline
  • Exothermic reactors: The stable, the unstable, the uncontrollable - ResearchG
  • Crystallization challenges in hydrometallurgy - ResearchG
  • Common Challenges in Crystalliz
  • US3496224A - Purification of sulfonic acids - Google P
  • CRYSTALLIZ
  • This compound | C9H12O3S | CID 6640 - PubChem
  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chrom
  • (PDF)

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Technical Support Center: Enhancing the Efficiency of 4-Isopropylbenzenesulfonic Acid Recovery and Recycling

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in processes involving 4-Isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid). The recovery and recycling of this valuable sulfonic acid are critical not only for improving process economics but also for minimizing environmental impact.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered in the laboratory and pilot plant settings.

Core Principles of this compound Recovery

This compound (4-IPBSA) is a strong organic acid characterized by a sulfonic acid group (-SO₃H) on an isopropyl-substituted benzene ring.[1] This structure confers high solubility in polar solvents, particularly water, and strong acidity.[1][4] Recovery strategies typically exploit these properties by manipulating pH and solvent conditions to induce precipitation or facilitate extraction.

The most common source of recoverable 4-IPBSA is from waste streams where it is used as a catalyst or is the precursor/byproduct of syntheses, such as the preparation of 4-isopropylbenzenesulfonyl chloride.[5][6] The primary impurities in such streams often include unreacted cumene, residual sulfonating agents (e.g., sulfuric acid), and byproducts like isomers or 4,4'-sulfonyl bis(isopropyl-benzene).[6][7][8]

A robust recovery strategy often involves a multi-step process:

  • Neutralization: The acidic waste stream is treated with a base (e.g., sodium hydroxide) to convert the water-soluble 4-IPBSA into its corresponding salt, sodium 4-isopropylbenzenesulfonate.[9]

  • Isolation/Purification of the Salt: The salt, being less soluble in certain aqueous or organic media than the acid, can be precipitated or "salted out." This crude salt can then be purified by methods like slurry washing or recrystallization.[9]

  • Re-acidification: The purified salt is re-acidified with a strong mineral acid (e.g., HCl) to regenerate the pure this compound.

  • Final Isolation and Drying: The regenerated acid is isolated via filtration or extraction and dried to remove residual water and solvents.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary motivations for recovering and recycling 4-IPBSA? A: The motivations are twofold: economic and environmental. Economically, recycling reduces the need to purchase fresh acid and lowers waste disposal costs.[10] Environmentally, it prevents the release of a strong, acidic compound into waste streams, which can contribute to the formation of acid rain and requires significant neutralization efforts in wastewater treatment.[11]

Q2: My waste stream is a complex mixture. How do I begin developing a recovery process? A: The first step is characterization. Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify 4-IPBSA and major impurities.[6][7][12] This information is crucial for selecting the appropriate recovery strategy (e.g., precipitation vs. extraction) and for anticipating potential purification challenges.

Q3: Is it better to recover the acid directly or to first convert it to a salt? A: Converting the acid to its sodium salt is often advantageous.[9] The salt (sodium 4-isopropylbenzenesulfonate) is typically a stable, crystalline solid that is easier to handle and purify via recrystallization than the often hygroscopic acid. This intermediate purification step can significantly improve the final purity of the regenerated acid.

Q4: How can I assess the purity of my recovered 4-IPBSA? A: Reverse-phase HPLC with a UV detector is the most effective and common method for assessing the purity of 4-IPBSA and its salts.[7][9][12] It allows for the separation and quantification of the main compound from process-related impurities like isomers and sulfones.

Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: The recovery yield of 4-IPBSA is significantly lower than expected.

Q: I've neutralized my waste stream, but very little sodium 4-isopropylbenzenesulfonate precipitates. Where is my product? A: This is a classic solubility issue. The sodium salt of 4-IPBSA, while less soluble than the acid form, still has considerable solubility in water.

  • Causality: Incomplete precipitation is often due to an insufficient concentration of the salt or the presence of co-solvents that increase its solubility.

  • Troubleshooting Steps:

    • Increase Concentration: If possible, concentrate the neutralized solution by evaporating some of the water under reduced pressure. This will increase the salt concentration, driving it past its solubility limit.

    • Salting Out: Add a saturated solution of an inorganic salt like sodium chloride (NaCl). The high concentration of Na⁺ and Cl⁻ ions reduces the solvation of the organic salt, causing it to precipitate.

    • Anti-Solvent Addition: Slowly add a water-miscible organic solvent in which the salt is poorly soluble (e.g., isopropanol, acetone). This changes the polarity of the solvent system, forcing the salt out of solution. Perform a small-scale trial first to determine the optimal solvent and addition ratio.

    • Temperature Control: Cool the solution in an ice bath. The solubility of most salts, including sodium 4-isopropylbenzenesulfonate, decreases at lower temperatures.

Q: My yield is low, and analysis of the mother liquor shows the product is gone. I suspect it degraded. Is this possible? A: While 4-IPBSA is generally stable, degradation can occur under harsh conditions, particularly desulfonation at very high temperatures in the presence of strong acids. However, a more likely culprit for product loss where the analyte seems to "disappear" is loss during transfers or inefficient phase separation.

  • Causality: Product can be lost in unseen ways, such as adherence to glassware, incomplete transfers of slurries, or poor separation during an extraction.

  • Troubleshooting Steps:

    • Systematic Fraction Analysis: As a diagnostic tool, collect and analyze every fraction from your process: the initial waste stream, the neutralized solution, the mother liquor after filtration, and all wash solutions.[13] This methodical approach will pinpoint exactly where the product is being lost.

    • Optimize Extraction pH: If using liquid-liquid extraction to recover the acid after re-acidification, ensure the pH of the aqueous phase is very low (pH < 1). This keeps the sulfonic acid fully protonated and less soluble in water, maximizing its partitioning into the organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prevent Emulsions: Emulsions during extraction can trap product in the interfacial layer. To break them, try adding brine, warming the mixture gently, or passing it through a bed of celite.

Problem 2: The recovered 4-IPBSA is discolored or fails purity analysis.

Q: My final product is a brownish, oily substance instead of a white solid. How can I clean it up? A: Discoloration and failure to crystallize are classic signs of persistent impurities. Organic tars and colored byproducts from the sulfonation process are common culprits.

  • Causality: Impurities can inhibit crystallization and impart color. These are often more soluble than the desired product and can be removed with targeted purification steps.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the impure acid or its sodium salt in a suitable solvent (e.g., hot water). Add a small amount (1-2% w/w) of activated carbon and stir or heat gently for 15-30 minutes. The carbon will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the carbon and then allow the solution to cool and crystallize.

    • Decolorization with Hydrogen Peroxide: For the sodium salt solution, a controlled addition of 30% hydrogen peroxide at ~45°C can bleach colored impurities.[9] This should be done cautiously to avoid unwanted side reactions.

    • Recrystallization: This is the most powerful purification technique for solids. Dissolve the impure product in a minimum amount of a suitable hot solvent, then allow it to cool slowly. The desired compound will crystallize out, leaving more soluble impurities behind in the mother liquor. A table of potential solvents is provided below.

Q: HPLC analysis shows my recovered acid is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄). How do I remove them? A: This typically happens when salts are trapped within the product during precipitation.

  • Causality: Inorganic salts are highly soluble in water but generally insoluble in organic solvents. 4-IPBSA has solubility in several polar organic solvents. This difference in solubility is the key to their separation.

  • Troubleshooting Steps:

    • Slurry Washing: Suspend the impure, solid product in an organic solvent where the inorganic salts are insoluble (e.g., cold isopropanol or acetone). Stir vigorously for 15-30 minutes.[9] The 4-IPBSA may partially dissolve, but the salts will remain as a solid. Filter and collect the purified product.

    • Solvent Extraction: Dissolve the impure acid in a minimal amount of water and extract with an organic solvent like ethyl acetate. The 4-IPBSA will move to the organic phase, while the inorganic salts will remain in the aqueous layer. Dry the organic layer (e.g., with MgSO₄), filter, and evaporate the solvent to recover the purified acid.

Diagrams and Workflows

Recovery and Recycling Workflow

The following diagram illustrates a comprehensive workflow for the recovery and purification of this compound from a typical waste stream.

cluster_0 Recovery & Isolation cluster_1 Purification cluster_2 Regeneration & Final Product WasteStream Acidic Waste Stream (containing 4-IPBSA) Neutralize Step 1: Neutralize (e.g., with NaOH to pH 7-8) WasteStream->Neutralize SaltOut Step 2: Isolate Crude Salt (Salting Out / Anti-Solvent) Neutralize->SaltOut Filter1 Step 3: Filter & Wash (Crude Sodium 4-Isopropylbenzenesulfonate) SaltOut->Filter1 Recrystallize Step 4: Purify Salt (Recrystallization / Slurry Wash) Filter1->Recrystallize Filter2 Step 5: Isolate Pure Salt Recrystallize->Filter2 Reacidify Step 6: Re-acidify (e.g., with HCl to pH < 1) Filter2->Reacidify IsolateAcid Step 7: Isolate & Dry (Filtration / Extraction) Reacidify->IsolateAcid PureAcid Pure 4-IPBSA IsolateAcid->PureAcid cluster_yes cluster_no Start Low Recovery Yield Observed Analyze Analyze Mother Liquor & Wash Fractions via HPLC Start->Analyze ProductFound Is 4-IPBSA found in Mother Liquor/Wash? Analyze->ProductFound Yes Yes ProductFound->Yes No No ProductFound->No IncompletePrecip Incomplete Precipitation/ Poor Extraction Yes->IncompletePrecip Degradation Potential Degradation or Irreversible Adsorption No->Degradation OptimizePrecip Action: Increase Concentration, Add Anti-Solvent, or Cool Solution IncompletePrecip->OptimizePrecip OptimizeExtract Action: Adjust pH for Extraction, Check Solvent Choice IncompletePrecip->OptimizeExtract CheckConditions Action: Review Process Temperature & pH for harsh conditions Degradation->CheckConditions CheckHandling Action: Check for Mechanical Losses (transfers, emulsions) Degradation->CheckHandling

Caption: Decision tree for troubleshooting low 4-IPBSA recovery.

Data Tables for Experimental Design

Table 1: Solubility Profile of 4-IPBSA and its Sodium Salt

CompoundSolventSolubilityTemperatureNotes
4-IPBSAWaterHigh25°CReadily soluble due to the polar -SO₃H group. [1]
4-IPBSAIsopropanolModerate25°CCan be used for recrystallization.
4-IPBSATolueneLow25°CUseful for separating from non-polar impurities.
Sodium 4-IPBSAWaterModerate25°CSolubility decreases significantly at lower temperatures.
Sodium 4-IPBSASaturated BrineLow25°CDemonstrates the "salting out" effect.
Sodium 4-IPBSAIsopropanolVery Low25°CA good choice for use as an anti-solvent.

Table 2: Typical Starting Conditions for HPLC Purity Analysis

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar organic compounds.
Mobile Phase Acetonitrile and Water (with acid modifier)A common mobile phase for reverse-phase chromatography. [6][12]
Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidSuppresses ionization of the sulfonic acid, leading to better peak shape. Formic acid is preferred for MS compatibility. [6][12]
Gradient 20% to 80% Acetonitrile over 15 minutesA typical starting gradient to elute 4-IPBSA and potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 220 nm or 254 nmThe benzene ring provides strong UV absorbance.
Injection Volume 10 µLA standard volume to avoid column overloading.

Detailed Experimental Protocols

Protocol 1: Recovery via Neutralization and Salting Out

  • Characterize & Prepare: Quantify the 4-IPBSA in the acidic waste stream using HPLC. Place the waste stream in a jacketed reactor equipped with overhead stirring and a pH probe.

  • Neutralization: While stirring, slowly add 20% sodium hydroxide solution. Monitor the pH closely. Stop the addition when the pH is stable between 7.0 and 8.0. [9]3. Salting Out: Prepare a saturated solution of sodium chloride. Slowly add the brine to the neutralized mixture with vigorous stirring. A typical starting point is 1 part brine to 4 parts neutralized solution by volume.

  • Precipitation: Cool the mixture to 0-5°C using a circulating chiller and continue stirring for at least 1 hour to maximize precipitation.

  • Isolation: Collect the precipitated solid (crude sodium 4-isopropylbenzenesulfonate) by filtration. Wash the filter cake with a small amount of ice-cold brine or a 1:1 mixture of water/isopropanol to remove entrained impurities.

  • Drying: Dry the crude salt in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system (e.g., water, or an ethanol/water mixture).

  • Dissolution: Place the crude, dry sodium 4-isopropylbenzenesulfonate in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add 1-2% w/w activated carbon, hold at temperature for 10 minutes, and then perform a hot filtration through celite to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 1 hour.

  • Collection: Collect the purified crystals by filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven. Confirm purity by HPLC.

Protocol 3: Regeneration of Pure 4-IPBSA

  • Dissolution: Dissolve the purified sodium 4-isopropylbenzenesulfonate in deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid (37%) with stirring until the pH is < 1.

  • Isolation:

    • If the acid precipitates: Cool the mixture in an ice bath, collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

    • If the acid remains in solution or forms an oil: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., 3 x volumes of ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure acid.

References

  • ChemicalBook. (n.d.). 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9.
  • Sigma-Aldrich. (n.d.). 4-Isopropylbenzenesulfonyl chloride technical grade 54997-90-9.
  • BenchChem. (2025). "Sodium 4-isopropylbenzenesulfonate" synthesis and purification methods.
  • SIELC Technologies. (2018, February 16). This compound.
  • BenchChem. (2025). Assessing the Purity of Sodium 4-isopropylbenzenesulfonate for Pharmaceutical Research: A Comparative Guide.
  • Google Patents. (n.d.). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • ChemicalBook. (n.d.). 4-ISOPROPYLBENZENESULFONYL CHLORIDE synthesis.
  • Vulcanchem. (n.d.). This compound - 122838-93-1.
  • Solubility of Things. (n.d.). p-Cumenesulfonic acid.
  • CymitQuimica. (n.d.). CAS 16066-35-6: this compound.
  • Google Patents. (n.d.). CN1061048C - Method for recovering and recycling methanesulfonic acid and phosphorous acid.
  • PubChem. (n.d.). This compound | C9H12O3S | CID 6640.
  • ResearchGate. (n.d.). Production mechanism of this compound (I) and 4,4'-sulfonyl-bis(isopropylbenzene) (II) in the cumene removal process.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • ARC Group. (2023, February 3). On-Site Solvent Recycling: Enabling Sustainable API Manufacturing.
  • Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip.
  • U.S. Environmental Protection Agency. (n.d.). Reuse of Spent Sulfuric Acid from the Semi-Conductor Industry.
  • European Solvent Recycler Group. (n.d.). Solvent Recycling Why?.

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Validation & Comparative

A Comparative Guide to 4-Isopropylbenzenesulfonic Acid and p-Toluenesulfonic Acid as Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, aromatic sulfonic acids serve as indispensable Brønsted acid catalysts, offering a potent, often solid, and more organic-soluble alternative to mineral acids like sulfuric acid.[1] Among these, p-toluenesulfonic acid (p-TSA) is a ubiquitous workhorse, valued for its high catalytic activity, low cost, and extensive documentation.[2] However, its close analog, 4-isopropylbenzenesulfonic acid (p-IPBSA), presents a unique set of properties that merit consideration for specific applications.

This guide provides a detailed, evidence-based comparison of these two catalysts. We will delve into their structural nuances, explore how these differences translate into catalytic performance, and provide practical, field-proven insights to guide your catalyst selection process.

Molecular Structure and Physicochemical Properties: A Tale of Two Alkyl Groups

At their core, both p-TSA and p-IPBSA are arenesulfonic acids, featuring a strongly acidic sulfonic acid group (-SO₃H) attached to a benzene ring.[3][4] Their primary structural difference lies in the para-substituent: a methyl group for p-TSA and a bulkier, more electron-donating isopropyl group for p-IPBSA.[3][5] This seemingly minor variation has significant implications for their physical and chemical behavior.

G cluster_0 p-Toluenesulfonic Acid (p-TSA) cluster_1 This compound (p-IPBSA) pTSA pTSA pIPBSA pIPBSA

Sources

A Comparative Guide to Surfactant Performance: 4-Isopropylbenzenesulfonic Acid vs. Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the surfactant performance of two distinct anionic surfactants: Sodium Dodecyl Sulfate (SDS), a benchmark linear alkyl sulfate, and the sodium salt of 4-Isopropylbenzenesulfonic acid, a branched alkylbenzene sulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and functional performance, supported by experimental data and detailed protocols.

Introduction: Two Classes of Anionic Workhorses

In the realm of surface-active agents, anionic surfactants are indispensable. Their utility spans from detergents and emulsifiers to critical roles in biochemical assays and pharmaceutical formulations. Within this broad category, alkyl sulfates and alkylbenzene sulfonates represent two of the most significant classes.

  • Sodium Dodecyl Sulfate (SDS) is a classic, well-characterized surfactant known for its excellent detergency and foaming capabilities. Its linear C12 alkyl chain and sulfate head group make it a primary standard in many laboratory and industrial applications, including protein denaturation in electrophoresis.[1]

  • This compound , and more specifically its neutralized sodium salt (sodium p-cumenesulfonate), belongs to the alkylbenzene sulfonate (ABS) family.[2] These surfactants are valued for their chemical stability, performance in hard water, and cost-effectiveness, making them staples in industrial and household cleaning products.[3] The isopropyl group introduces branching in the hydrophobic tail, which has significant implications for its surfactant properties.

This guide will dissect the performance of these two surfactants, focusing on the key metrics that govern their efficacy: critical micelle concentration (CMC), surface tension reduction, foaming properties, and stability.

Molecular Structure and its Performance Implications

The fundamental differences in the performance of SDS and sodium 4-isopropylbenzenesulfonate originate from their distinct molecular architectures.

  • Sodium Dodecyl Sulfate (SDS): Features a linear, flexible 12-carbon hydrophobic tail attached to a hydrophilic sulfate head group. This simple, linear structure allows for efficient packing at interfaces and into micelles.

  • Sodium 4-Isopropylbenzenesulfonate: Possesses a more complex hydrophobic portion, consisting of a rigid benzene ring functionalized with a bulky, branched isopropyl group.[4] This structure is less flexible than the linear alkyl chain of SDS.

The presence of the benzene ring and the branched alkyl group in the ABS structure are critical differentiators that influence everything from solubility to micellization behavior.

Caption: Molecular structures of SDS and Sodium 4-Isopropylbenzenesulfonate.

Core Performance Metrics: A Comparative Analysis

The utility of a surfactant is defined by a set of quantifiable performance indicators. Here, we compare SDS and a representative alkylbenzene sulfonate across these critical parameters.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[5] It is a fundamental measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles, which is often desirable for cost and performance.

SurfactantStructureTypical CMC (in water, 25°C)Reference(s)
Sodium Dodecyl Sulfate (SDS) Linear Alkyl Sulfate~8.2 mM (0.24% w/v)[5][6]
Sodium Linear Alkylbenzene Sulfonate (LAS) Linear Alkylbenzene Sulfonate~1.2 - 2.9 mM[3]
1,4-di-n-alkylbenzene sulfonates Branched Alkylbenzene SulfonateVaries with alkyl chain length

Analysis & Causality:

  • SDS: The CMC of SDS is a well-established benchmark.[7]

  • Alkylbenzene Sulfonates (ABS): Linear alkylbenzene sulfonates (LAS) generally exhibit a lower CMC than SDS for a similar hydrophobic carbon count.[3] This is attributed to the increased hydrophobicity imparted by the benzene ring. For branched isomers like sodium 4-isopropylbenzenesulfonate, the bulky structure can hinder efficient packing into a micelle, which may lead to a higher CMC compared to its linear counterpart. However, the overall hydrophobicity is still greater than that of SDS, generally resulting in a lower CMC. The addition of electrolytes like CaCl₂ significantly decreases the CMC of alkylbenzene sulfonates by shielding the electrostatic repulsion between the anionic head groups.[3][8]

Surface Tension Reduction

An effective surfactant significantly lowers the surface tension of a solvent (typically water). The surface tension at the CMC (γ_cmc) is a measure of a surfactant's effectiveness. A lower γ_cmc indicates a greater ability to reduce interfacial energy.

SurfactantTypical γ_cmc (mN/m) in water, 25°CReference(s)
Sodium Dodecyl Sulfate (SDS) ~38-40 mN/m[9]
Sodium Linear Alkylbenzene Sulfonate (LAS) ~30-35 mN/m[3][10]

Analysis & Causality:

The benzene ring in the ABS structure allows for denser packing at the air-water interface compared to the flexible alkyl chain of SDS. This superior packing efficiency leads to a greater disruption of water's cohesive energy, resulting in a lower achievable surface tension. Studies have shown that increasing the concentration of both SDS and ABS leads to a decrease in surface tension until the CMC is reached.[11][12]

Foaming Properties

Foaming is a key performance attribute for many applications. It is characterized by foamability (the volume of foam produced) and foam stability (how long the foam persists).

  • Sodium Dodecyl Sulfate (SDS): Is known for producing a high volume of rich, but often less stable, foam.[1][13] Its ability to rapidly lower surface tension allows for the quick generation of bubbles.

  • Alkylbenzene Sulfonates (ABS): Generally produce a more stable, dense foam, although the initial volume might be less than that of SDS. The rigidity of the aromatic group contributes to the formation of more robust films surrounding the air bubbles, which enhances foam longevity. Anionic surfactants with shorter carbon chains have been observed to generate more stable foam compared to those with longer chains.[14]

Stability and Hard Water Tolerance
  • Hydrolytic Stability: Alkyl sulfates like SDS are esters and can be susceptible to hydrolysis under acidic conditions, breaking down into dodecyl alcohol and sulfuric acid. Alkylbenzene sulfonates, with their carbon-sulfur bond on the stable aromatic ring, are significantly more resistant to hydrolysis across a wide pH range.

  • Hard Water Tolerance: Hard water contains divalent cations (Ca²⁺, Mg²⁺) that can precipitate with anionic surfactants, reducing their effectiveness. Alkylbenzene sulfonates demonstrate superior tolerance to hard water compared to alkyl sulfates. While high concentrations of Ca²⁺ can cause precipitation of LAS, they are generally more robust in typical hard water conditions.[3][8]

Experimental Protocols for Surfactant Characterization

To ensure trustworthiness and reproducibility, the characterization of surfactant performance must follow standardized, validated protocols.

Protocol: Determination of CMC by Surface Tension Measurement

This method is based on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[15] The Wilhelmy plate method is a precise and reliable technique for this measurement.[16][17]

Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant (e.g., 100 mM) in high-purity water. Prepare a series of dilutions in volumetric flasks, spanning a concentration range from well below to well above the expected CMC.

  • Tensiometer Setup: Calibrate a surface tensiometer equipped with a Wilhelmy plate. Ensure the platinum plate is thoroughly cleaned by rinsing with solvent and flaming to red heat to remove organic contaminants.

  • Measurement:

    • Measure the surface tension of the pure solvent (water) first.

    • Proceed with measurements for each prepared dilution, starting from the lowest concentration.

    • Allow each solution to equilibrate for a set time before recording the surface tension to ensure a stable reading.

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The resulting plot will show two linear regions. The CMC is the concentration at the point of intersection of these two lines.[15]

CMC_Workflow cluster_prep Preparation cluster_measure Measurement (Wilhelmy Plate) cluster_analysis Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Calibrate Tensiometer & Clean Plate B->C D Measure Surface Tension of Dilutions C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine Intersection Point (CMC) E->F

Caption: Workflow for CMC determination via the surface tension method.

Protocol: Evaluation of Foaming Performance (Modified Ross-Miles Method)

The Ross-Miles method is a standard for assessing both foamability and foam stability.[18]

Methodology:

  • Apparatus: Use a graduated, jacketed glass cylinder with a specified diameter and a funnel or pipette with a specified orifice size, positioned at a fixed height above the liquid level.

  • Solution Preparation: Prepare a solution of the surfactant at a defined concentration (e.g., 0.5% w/v) in water of a specified hardness.

  • Foam Generation (Foamability):

    • Add a specific volume of the surfactant solution (e.g., 50 mL) to the bottom of the graduated cylinder.

    • Add a second, larger volume (e.g., 200 mL) to the funnel/pipette.

    • Allow the solution from the funnel to fall into the cylinder, generating foam.

    • Immediately after all the solution has been added, record the total volume of the foam produced. This is the initial foam height or foamability.

  • Foam Stability Measurement: Record the foam height at specified time intervals (e.g., 1, 5, and 10 minutes) to measure the rate of foam collapse. Foam stability is often reported as the foam height remaining after 5 minutes.

Foam_Test_Workflow cluster_generation Foam Generation cluster_measurement Measurement prep Prepare 0.5% Surfactant Solution pour Pour 50mL solution into graduated cylinder prep->pour load Load 200mL solution into pipette pour->load generate Release solution from fixed height to generate foam load->generate measure_initial Record initial foam height (Foamability) generate->measure_initial measure_timed Record foam height at t = 1, 5, 10 min (Foam Stability) measure_initial->measure_timed

Caption: Workflow for the Ross-Miles foam performance test.

Discussion and Application-Specific Recommendations

The choice between SDS and an alkylbenzene sulfonate like sodium 4-isopropylbenzenesulfonate is dictated by the specific requirements of the application.

  • Choose Sodium Dodecyl Sulfate (SDS) when:

    • High, rapid foaming is required: Such as in certain personal care products or fire-extinguishing foams.[13]

    • Protein biochemistry is the goal: It is the standard for protein denaturation and solubilization in SDS-PAGE.

    • The system is well-defined and free of hard water: Its performance is optimal and highly predictable in controlled laboratory environments.

  • Choose an Alkylbenzene Sulfonate (e.g., Sodium 4-isopropylbenzenesulfonate) when:

    • Formulating for hard water conditions: Superior performance in the presence of divalent cations is critical for detergents and cleaners.

    • Chemical stability is paramount: Applications involving a wide pH range or requiring long-term stability benefit from the robust C-S bond.

    • Foam stability is more important than initial volume: For applications where a long-lasting, dense foam is needed.

    • Cost-effectiveness at scale is a driver: ABS surfactants are often more economical for large-volume industrial applications.

Conclusion

While both Sodium Dodecyl Sulfate and this compound (as its sodium salt) are effective anionic surfactants, their performance profiles are distinct, stemming directly from their molecular structures. SDS, with its linear alkyl chain, is an excellent foamer and a critical tool in biochemistry but shows sensitivity to hard water and acidic conditions. Alkylbenzene sulfonates, characterized by the presence of an aromatic ring, offer enhanced stability, superior hard water tolerance, and greater efficiency in surface tension reduction, making them highly versatile for a wide range of industrial and cleaning applications. For the research and drug development professional, understanding these fundamental structure-performance relationships is key to selecting the optimal surfactant for achieving desired formulation efficacy and stability.

References

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A Validated Stability-Indicating HPLC Method for Purity Assay of 4-Isopropylbenzenesulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible results. 4-Isopropylbenzenesulfonic acid, a key organic intermediate and catalyst, is no exception.[1] Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation of a high-performance liquid chromatography (HPLC) method for the purity assay of this compound, presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] Furthermore, this guide will offer a comparative analysis with Ion Chromatography (IC), an alternative technique for the analysis of sulfonic acids, providing the reader with a comprehensive understanding of the available analytical options.

The Analytical Challenge: Ensuring Purity of this compound

This compound is synthesized via the sulfonation of cumene (isopropylbenzene).[4] This process can lead to the formation of several process-related impurities, the most significant being the positional isomers: 2-isopropylbenzenesulfonic acid (ortho) and 3-isopropylbenzenesulfonic acid (meta). Residual starting material (cumene) and inorganic impurities may also be present. A robust analytical method must be able to separate and quantify the main analyte from these potential impurities, ensuring the method is "stability-indicating."

Recommended Method: Reversed-Phase HPLC with UV Detection

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach for the purity assay of this compound due to its high resolving power, sensitivity, and robustness.[5][6] The presence of the aromatic ring in the molecule allows for sensitive UV detection.[7]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time 15 minutes

Causality behind Experimental Choices:

  • C18 Column: A C18 stationary phase provides the necessary hydrophobicity to retain the aromatic sulfonic acid and its less polar impurities like cumene. The long column length (250 mm) ensures high efficiency and better resolution of closely eluting isomers.

  • Mobile Phase: The combination of acetonitrile and water offers a good polarity range for the elution of the analyte and its impurities. The addition of phosphoric acid to the mobile phase serves two critical purposes: it protonates the sulfonic acid group, suppressing its ionization and leading to better retention and peak shape on the C18 column, and it improves the overall stability of the baseline.[6]

  • UV Detection at 220 nm: This wavelength is chosen as it is close to the UV maximum for benzenesulfonic acids, providing high sensitivity for both the main analyte and its aromatic impurities.

Validation of the HPLC Method: An ICH Q2(R2) Approach

The validation of an analytical method is a regulatory requirement to demonstrate its suitability for the intended purpose.[8] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[9]

Diagram: HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Application Dev HPLC Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Assay Robustness->Routine Implement

Caption: Workflow for the validation of the HPLC method for this compound purity assay.

Specificity (Including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

Experimental Protocol:

  • Impurity Spiking: A solution of this compound was spiked with known potential impurities (2- and 3-isopropylbenzenesulfonic acid, and cumene) and analyzed to ensure baseline resolution between all components.

  • Forced Degradation: Solutions of this compound were subjected to stress conditions to induce degradation.[9] The stressed samples were then analyzed to ensure that the degradation products did not interfere with the quantification of the parent compound.

    • Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH at 80°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Results: The method demonstrated excellent specificity. The main peak for this compound was well-resolved from the spiked impurities and all degradation products formed under stress conditions. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the main peak in all conditions.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

Experimental Protocol:

  • A stock solution of this compound reference standard was prepared.

  • A series of at least five concentrations, ranging from 50% to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL), were prepared by diluting the stock solution.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.

Results:

ParameterResultAcceptance Criteria
Linearity Range 1 - 150 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Y-intercept Close to zero-
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol:

  • Accuracy was determined by the recovery of spiked analyte into a placebo mixture.

  • Solutions were prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The percentage recovery was calculated.

Results:

Concentration LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0 - 102.0%
100%100.2%98.0 - 102.0%
120%100.8%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[10]

Experimental Protocol:

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were made on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

  • The relative standard deviation (%RSD) was calculated for both sets of measurements.

Results:

Precision Level%RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol:

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results:

ParameterResult
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

The following parameters were intentionally varied:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

Results: No significant changes in system suitability parameters (e.g., peak asymmetry, theoretical plates) or quantitative results were observed, demonstrating the robustness of the method.

Alternative Method: Ion Chromatography (IC)

While RP-HPLC is a robust technique for the purity assay of this compound, Ion Chromatography (IC) presents a viable alternative, particularly for the analysis of sulfonic acids and other ionic species.[11]

Principle of Ion Chromatography

IC separates ions and polar molecules based on their affinity to an ion exchanger.[12] The stationary phase is a resin with charged functional groups. For anionic species like sulfonic acids, an anion-exchange column is used. Detection is typically achieved by measuring the conductivity of the eluent.[13]

Diagram: HPLC vs. Ion Chromatography

HPLC_vs_IC cluster_hplc HPLC cluster_ic Ion Chromatography hplc_principle Principle: Partitioning based on polarity hplc_stationary Stationary Phase: Hydrophobic (e.g., C18) hplc_mobile Mobile Phase: Organic/Aqueous mixture hplc_detector Detector: UV-Vis hplc_analytes Analytes: Wide range of organic compounds ic_principle Principle: Ion-exchange interactions ic_stationary Stationary Phase: Ion-exchange resin ic_mobile Mobile Phase: Aqueous with electrolytes ic_detector Detector: Conductivity ic_analytes Analytes: Ionic and polar species

Caption: Key differences between HPLC and Ion Chromatography.

Comparison of HPLC and IC for this compound Analysis
FeatureHPLC with UV DetectionIon Chromatography with Conductivity Detection
Separation Mechanism Partitioning based on hydrophobicity.Ion-exchange.
Selectivity Excellent for separating the main analyte from less polar impurities (e.g., cumene) and positional isomers.Excellent for separating various anions. May require different conditions for non-ionic impurities.
Detector UV detector requires a chromophore. Highly sensitive for aromatic compounds.Conductivity detector is universal for ions but may have lower sensitivity for weakly dissociated species.[12]
Mobile Phase Requires organic solvents (e.g., acetonitrile), which can be costly and require proper disposal.Uses aqueous buffers, which are generally less expensive and environmentally benign.[14]
Sample Preparation Simple dissolution in the mobile phase.May require dilution in deionized water to avoid overloading the column.
Robustness Well-established and robust for pharmaceutical analysis.Can be sensitive to changes in eluent concentration and pH.

Experimental Data Synopsis:

Validation ParameterHPLC MethodIon Chromatography Method (Projected)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 99.5 - 100.8%97.0 - 102.0%[11]
Precision (%RSD) < 1.5%< 2.0%[11]
LOQ 0.6 µg/mLPotentially higher depending on conductivity

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide is highly suitable for the purity assay of this compound in a quality control environment. It is specific, linear, accurate, precise, and robust, capable of separating the main component from its key process-related impurities and degradation products.

Ion Chromatography serves as a strong alternative, particularly in environments where the analysis of a wide range of inorganic and organic anions is required, and the use of organic solvents is to be minimized.[7] However, for a dedicated purity assay of this compound, where separation from its non-ionic and isomeric organic impurities is critical, the RP-HPLC method with UV detection offers superior selectivity and is the recommended primary method.

The choice between these two powerful techniques ultimately depends on the specific analytical needs, the nature of the expected impurities, and the available instrumentation. This guide provides the necessary data and rationale for making an informed decision, ensuring the quality and consistency of this compound for its intended applications.

References

A Senior Application Scientist's Guide to Sulfonated Catalysts for Biodiesel Production: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complexities of sustainable fuel synthesis, the choice of catalyst is paramount. In the realm of biodiesel production, particularly from feedstocks rich in free fatty acids (FFAs), sulfonated solid acid catalysts have emerged as a robust and environmentally benign alternative to corrosive homogeneous catalysts.[1][2] This guide provides an in-depth comparative analysis of the primary classes of sulfonated catalysts, grounded in experimental data and practical insights to inform your catalyst selection and process optimization.

The Imperative for Solid Acid Catalysis in Biodiesel Synthesis

The conventional base-catalyzed transesterification process for biodiesel production is highly efficient for refined oils with low FFA content. However, the use of lower-grade, cost-effective feedstocks such as waste cooking oil and non-edible oils, which are rich in FFAs, leads to soap formation, hindering product separation and reducing yield.[2] Acid catalysts, conversely, can simultaneously catalyze both the esterification of FFAs and the transesterification of triglycerides.[2] While homogeneous acid catalysts like sulfuric acid are effective, they pose significant challenges related to corrosion, product contamination, and catalyst separation.[1][2]

This has propelled the development of heterogeneous solid acid catalysts, which are easily separable, reusable, and generally less corrosive, aligning with the principles of green chemistry.[3] Among these, sulfonated materials, bearing the strongly acidic sulfonic acid group (-SO₃H), have shown exceptional promise.

Comparative Analysis of Sulfonated Catalyst Classes

The performance of a sulfonated catalyst is intrinsically linked to its structural properties, including the nature of the support material, surface area, pore structure, and the density of accessible acid sites. This section provides a comparative overview of the most prominent classes of sulfonated catalysts.

Sulfonated Carbon-Based Catalysts

Derived from the partial carbonization and subsequent sulfonation of various organic precursors like sugars, biomass, or polymers, sulfonated carbons are a cost-effective and highly active class of catalysts.[4][5] Their amorphous structure, composed of polycyclic aromatic hydrocarbon sheets, provides a robust framework for the covalent attachment of -SO₃H groups.[5]

Key Performance Characteristics:

  • High Activity: The high density of sulfonic acid groups imparts strong Brønsted acidity, leading to excellent catalytic activity in esterification and transesterification reactions.[6]

  • Hydrophobicity: The carbonaceous surface exhibits a degree of hydrophobicity, which can be advantageous in preventing the deactivation of acid sites by water, a byproduct of esterification.[6]

  • Stability: These catalysts generally exhibit good thermal and mechanical stability.[6][7]

  • Versatility of Precursors: A wide range of low-cost biomass and waste materials can be utilized as carbon precursors, enhancing the economic feasibility.[4][8]

Experimental Data Summary:

Catalyst PrecursorSulfonation MethodAcid Density (mmol/g)Reaction ConditionsBiodiesel Yield/ConversionReusability (Cycles)Reference
Camellia oleifera ShellChlorosulfonic acid2.8670°C, 2h, 6:1 Methanol:Oil, 4 wt% catalyst91.4%4 (yield >90%)[9]
LignosulfonateFuming sulfuric acid1.24---[10]
Activated CarbonDiazotization0.6470°C, 10h (Acetic acid esterification)78% (acid conversion)Stable over cycles[11]
Orange PeelsH₂SO₄--96.51%High[4]
Lignin AerogelH₂SO₄-65°C, 5h, 45:1 Methanol:Oil, 10 wt% catalyst91.3%-[12]
Sulfonated Resins

Sulfonated ion-exchange resins, such as Amberlyst-15, are commercially available and widely studied solid acid catalysts.[13] These are typically based on a polystyrene-divinylbenzene copolymer backbone functionalized with sulfonic acid groups.

Key Performance Characteristics:

  • High Acidity: They possess a high concentration of strongly acidic sites.

  • Well-defined Structure: Their polymeric nature provides a consistent and well-characterized structure.

  • Susceptibility to Water: A significant drawback is the hydrophilic nature of the sulfonic groups, which can lead to the blockage of active sites by water produced during esterification, thereby reducing catalytic activity.[14]

  • Thermal Limitations: Their application is often limited by their relatively low thermal stability compared to inorganic catalysts.[15]

Innovative Approaches to Mitigate Water Deactivation: To address the issue of water-induced deactivation, researchers have developed composite materials. For instance, incorporating sulfonated cation exchange resin (s-CER) fines within a polyvinyl alcohol (PVA) matrix has shown remarkable results.[14] The PVA component preferentially absorbs the water produced, keeping the sulfonic acid sites on the s-CER available for catalysis.[14][16] This approach led to an increase in FFA conversion from 80.1% to 97.5% over an 8-hour reaction.[14]

Sulfonated Metal Oxides

Metal oxides like zirconia (ZrO₂), titania (TiO₂), and tin oxide (SnO₂) can be endowed with strong acidity through sulfation.[1][17] The introduction of sulfate groups generates superacidic sites, making them highly active catalysts.

Key Performance Characteristics:

  • Superacidity: Sulfated zirconia and tin oxide are considered solid superacids, exhibiting very high catalytic activity.[15]

  • High Thermal Stability: These materials are generally more thermally stable than resin-based catalysts.

  • Structural Diversity: Their activity can be tuned by modifying the underlying metal oxide and the sulfation conditions.

Experimental Data Summary:

CatalystFeedstockReaction ConditionsBiodiesel Yield/ConversionReusability (Cycles)Reference
Sulfated ZirconiaSoybean Oil-84.6%-[1]
SO₄/Fe-Al-TiO₂Waste Cooking Oil90°C, 2.5h, 10:1 Methanol:Oil, 3 wt% catalyst96%>10[1]
SO₄²⁻/SnO₂-SiO₂Waste Cooking Oil150°C, 3h, 15:1 Methanol:Oil, 3 wt% catalyst92.3%-[18]
Sulfated Fe₂O₃-TiO₂Soybean Oil->90% (calcined <500°C)-[19]
Sulfonated Ionic Liquids

Ionic liquids (ILs) are organic salts with low melting points, and their properties can be tailored by modifying the cation and anion.[20] Functionalizing ILs with sulfonic acid groups creates highly active catalysts that can bridge the gap between homogeneous and heterogeneous catalysis.[21]

Key Performance Characteristics:

  • Tunable Properties: The acidity and solubility of sulfonated ILs can be precisely controlled.[20]

  • High Activity: They exhibit excellent catalytic activity, often comparable to homogeneous catalysts.[21]

  • Challenges in Separation: While designed to be recyclable, their separation from the reaction mixture can be more complex and costly compared to solid catalysts.[20] Immobilizing ILs on solid supports is a promising strategy to overcome this limitation.[21]

Experimental Data Summary:

CatalystFeedstockReaction ConditionsBiodiesel Yield/ConversionReference
Sulfonic acid-functionalized ILOleic Acid & MethanolMicrowave & Ultrasonic irradiation, 15 min97.85%[22]
[BSO₃HMIM][HSO₄]Rapeseed Oil-High activity[23]

Experimental Protocols

To ensure the reproducibility and validation of results, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a sulfonated carbon catalyst and the subsequent biodiesel production reaction.

Protocol 1: Synthesis of a Sulfonated Carbon Catalyst from Biomass

This protocol outlines a general procedure for preparing a sulfonated carbon catalyst from a lignocellulosic biomass precursor, such as Camellia oleifera shells.[9]

Materials:

  • Camellia oleifera shells (or other biomass)

  • Chlorosulfonic acid

  • Nitrogen gas

  • Deionized water

Procedure:

  • Carbonization: Place the dried and ground biomass in a tube furnace. Heat to 500°C under a nitrogen atmosphere for 2 hours to produce the biochar.

  • Sulfonation: After cooling, take a known amount of the biochar and slowly add it to chlorosulfonic acid (use appropriate safety precautions in a fume hood). Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 2 hours).

  • Washing and Drying: Carefully pour the mixture over ice-cold deionized water to quench the reaction. Filter the solid catalyst and wash it repeatedly with hot deionized water until the filtrate is neutral and free of sulfate ions (tested with BaCl₂ solution).

  • Drying: Dry the final sulfonated carbon catalyst in an oven at a specified temperature (e.g., 100°C) overnight.

Protocol 2: Biodiesel Production via Esterification

This protocol describes a typical batch reaction for the esterification of a high-FFA feedstock using a solid acid catalyst.

Materials:

  • High-FFA oil (e.g., waste cooking oil, oleic acid)

  • Methanol

  • Sulfonated catalyst

  • Internal standard (for GC analysis, e.g., methyl heptadecanoate)

Procedure:

  • Reaction Setup: Add the oil, methanol (at a specific molar ratio to the oil/FFA), and the catalyst (at a specific weight percentage) to a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring for the specified reaction time (e.g., 2-8 hours).

  • Catalyst Separation: After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation. The catalyst can then be washed, dried, and stored for reusability tests.

  • Product Analysis: Take a sample of the product mixture, add an internal standard, and analyze the fatty acid methyl ester (FAME) content using gas chromatography (GC) to determine the biodiesel yield or FFA conversion.[24]

Visualizing the Workflow: Catalyst Synthesis and Application

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_biodiesel Biodiesel Production biomass Biomass Precursor carbonization Carbonization (e.g., 500°C, N₂ atm) biomass->carbonization biochar Biochar carbonization->biochar sulfonation Sulfonation (e.g., H₂SO₄, ClSO₃H) biochar->sulfonation washing Washing & Drying sulfonation->washing catalyst Sulfonated Carbon Catalyst washing->catalyst reaction Esterification/Transesterification (e.g., 70°C, 4h) catalyst->reaction feedstock High-FFA Feedstock + Methanol feedstock->reaction separation Catalyst Separation (Filtration) reaction->separation product Biodiesel Product separation->product recycled_catalyst Recycled Catalyst separation->recycled_catalyst analysis Product Analysis (GC) product->analysis

Caption: Experimental workflow for sulfonated catalyst synthesis and its application in biodiesel production.

catalyst_comparison cluster_types Catalyst Types cluster_properties Key Properties catalyst Sulfonated Catalysts carbon Carbon-Based catalyst->carbon resin Resins catalyst->resin metal_oxide Metal Oxides catalyst->metal_oxide ionic_liquid Ionic Liquids catalyst->ionic_liquid activity Activity carbon->activity stability Stability carbon->stability reusability Reusability carbon->reusability cost Cost carbon->cost resin->activity resin->stability resin->reusability resin->cost metal_oxide->activity metal_oxide->stability metal_oxide->reusability metal_oxide->cost ionic_liquid->activity ionic_liquid->stability ionic_liquid->reusability ionic_liquid->cost

Caption: Logical relationship comparing different classes of sulfonated catalysts based on key performance properties.

Conclusion and Future Perspectives

The selection of a sulfonated catalyst for biodiesel production is a multi-faceted decision that depends on the specific feedstock, desired reaction conditions, and economic considerations.

  • Sulfonated carbons offer a highly attractive balance of low cost, high activity, and good stability, especially when derived from waste biomass.[4][9]

  • Sulfonated resins are commercially available and effective, but their performance can be hampered by water, necessitating innovative composite designs to maintain high activity.[14]

  • Sulfonated metal oxides provide exceptional acidity and thermal stability, making them suitable for more demanding reaction conditions.[1][15]

  • Sulfonated ionic liquids represent a frontier in catalyst design, offering high activity and tunability, though challenges in separation and cost remain.[20][21]

Future research will likely focus on the development of novel composite materials with enhanced stability and activity, the optimization of catalyst synthesis from sustainable and waste-derived precursors, and the design of continuous flow reactor systems to improve process efficiency. The continued innovation in sulfonated catalysts is a critical enabler for the economically viable and environmentally sustainable production of biodiesel from diverse feedstocks.

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A Senior Application Scientist's Guide: HPLC vs. Titration for the Quantification of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical manufacturing, the accurate quantification of key reagents and intermediates is paramount to ensuring final product quality, safety, and efficacy. 4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a versatile aromatic sulfonic acid used as a strong acid catalyst and an intermediate in the synthesis of dyes, pharmaceuticals, and surfactants.[1][2] Its purity and concentration must be rigorously controlled.

This guide provides an in-depth, objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and classical acid-base titration. We will delve into the principles of each method, present supporting experimental data and protocols, and offer expert insights to guide you in selecting the most appropriate technique for your specific analytical challenge.

The Fundamental Principles: Separation vs. Neutralization

The choice between HPLC and titration is fundamentally a choice between a separative, structure-specific technique and a functional group-specific, classical chemical method.

High-Performance Liquid Chromatography (HPLC): A Specificity-Driven Approach

HPLC is a powerful separation technique. For this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.[3] This is due to the molecule's inherent properties: the aromatic ring possesses a strong chromophore that absorbs UV light, allowing for sensitive detection, while the combination of a hydrophobic isopropylbenzene group and a hydrophilic sulfonate group allows for effective separation on a nonpolar stationary phase.[4][5]

The principle relies on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column).[4] By manipulating the mobile phase composition, this compound can be separated from process impurities and degradation products, providing a highly specific and accurate measure of its concentration.

Acid-Base Titration: A Direct Functional Group Assay

Titration is a classic analytical technique based on a chemical reaction. The sulfonic acid group (-SO₃H) in this compound is strongly acidic and will readily react in a neutralization reaction with a strong base, such as sodium hydroxide (NaOH).[1][2]

The principle is straightforward: a standardized solution of a strong base is added incrementally to the sample containing the acid. By monitoring the pH change, either with a colorimetric indicator or a pH meter (potentiometric titration), the exact volume of base required to completely neutralize the acid—the equivalence point—can be determined. This volume is then used to calculate the amount of acid present. While less sophisticated, this method directly quantifies the acidic functional group responsible for the molecule's reactivity.

Head-to-Head Comparison: Performance and Practicality

The decision to use HPLC or titration hinges on the specific analytical need, whether it's a high-precision assay of a pure substance or the quantification of the analyte in a complex mixture.

Parameter High-Performance Liquid Chromatography (HPLC) Acid-Base Titration Senior Scientist's Insight
Specificity High. Resolves the analyte from structurally similar impurities and excipients.Low. Measures the total acid content. Any other acidic species in the sample will interfere and lead to an overestimation.[6]HPLC is the only choice for impurity profiling or analysis in complex matrices. Titration is only suitable for assaying pure, bulk material where acidic impurities are known to be absent.
Sensitivity High. Limit of Quantification (LOQ) is typically in the low µg/mL range (e.g., 0.6 µg/mL).[3]Low. Best suited for quantifying analytes at percent-level concentrations.For trace-level analysis, residual analysis, or pharmacokinetic studies, HPLC is the required technique.[7] Titration lacks the sensitivity for these applications.
Precision Very Good. Relative Standard Deviation (%RSD) is typically < 2%.[3] Achieving < 0.5% can be challenging.[8]Excellent. With modern autotitrators, %RSD can be < 0.1%, offering superior precision for bulk assays.[8]For the release testing of a pure, bulk drug substance where the highest precision is required, titration often has the edge.
Accuracy High. Typically demonstrated by percent recovery studies, often in the 98-102% range.[3]High (if no interferences). Accuracy is directly dependent on the purity of the standardized titrant and the absence of interfering acidic/basic components.Both methods are accurate when properly validated. However, the non-specific nature of titration makes it more susceptible to accuracy issues from unknown impurities.
Throughput High. Modern HPLC systems with autosamplers can run dozens or hundreds of samples unattended.Low to Medium. A largely manual process, though autosamplers for potentiometric titrators are available.For routine quality control of many samples, the automation of HPLC provides a significant advantage in efficiency and throughput.
Cost & Complexity High. Requires significant capital investment for instrumentation and ongoing costs for columns, solvents, and maintenance. Method development can be complex.Low. Requires basic, inexpensive laboratory glassware and reagents. The procedure is simple and rapid to perform.[8]Titration is an accessible and cost-effective method for labs without access to expensive chromatography equipment, provided the sample matrix is simple.
Information Yield Rich. Provides qualitative (retention time for identity) and quantitative (peak area) data, and reveals the presence of impurities.Limited. Provides only a single value representing the total acid content.HPLC provides a comprehensive purity profile of the sample, which is critical during drug development and stability testing. Titration provides only an assay value.

Experimental Protocols

To provide a practical basis for comparison, detailed, self-validating protocols for each method are presented below.

Protocol 1: Quantification by Reversed-Phase HPLC

This protocol is designed to be a robust method for the quantification of this compound, validated according to International Council for Harmonisation (ICH) guidelines.[9][10]

1. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 220 nm[3]
Injection Volume 20 µL[3]
Run Time 10 minutes

Causality: The C18 column provides the necessary hydrophobic surface for retaining the analyte. Phosphoric acid is added to the mobile phase to maintain a low pH, suppressing the ionization of the sulfonic acid group. This ensures a single, non-ionized form of the analyte interacts with the stationary phase, resulting in a sharp, symmetrical peak and reproducible retention times. The 220 nm wavelength is chosen for sensitive detection of the benzene ring chromophore.[3]

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Solution: Accurately weigh a sample containing approximately 100 mg of this compound and prepare a 1000 µg/mL stock solution as described above. Further dilute this solution to fall within the linear range of the calibration curve (e.g., to a target concentration of 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Perform six replicate injections of a mid-range standard solution (e.g., 50 µg/mL) to verify system suitability. The %RSD of the peak areas should be ≤ 2.0%.

  • Inject the calibration standards in ascending order.

  • Inject the sample solutions in duplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be > 0.999.[3]

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Dilutions equil Equilibrate HPLC System prep_std->equil prep_smp Prepare & Filter Sample Solution prep_smp->equil sys_suit System Suitability (6 Injections) equil->sys_suit calib Inject Calibration Standards sys_suit->calib RSD ≤ 2% inject_smp Inject Samples calib->inject_smp gen_curve Generate Calibration Curve inject_smp->gen_curve quant Quantify Sample Concentration gen_curve->quant r² > 0.999

Caption: Experimental workflow for HPLC analysis.

Protocol 2: Quantification by Acid-Base Titration

This protocol describes a standard potentiometric titration, which offers higher precision than a colorimetric endpoint.

1. Reagents and Equipment:

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

  • Sample Solvent: Deionized water, recently boiled to remove dissolved CO₂.

  • Equipment: Autotitrator with a calibrated pH electrode or a manual burette and pH meter.

2. Preparation of Solutions:

  • Sample Preparation: Accurately weigh approximately 0.5 g of this compound (equivalent to ~2.5 mmol) into a 250 mL beaker. Dissolve in 100 mL of CO₂-free deionized water.

Causality: A larger sample mass is used compared to HPLC to ensure the volume of titrant required is sufficient for an accurate burette reading. Using CO₂-free water is critical because dissolved atmospheric carbon dioxide forms carbonic acid, which would react with the NaOH titrant and introduce a positive systematic error.

3. Analysis Procedure:

  • Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Immerse the pH electrode and the titrator's dispensing nozzle into the prepared sample solution. Stir the solution gently with a magnetic stirrer.

  • Titrate the sample with standardized 0.1 M NaOH. Record the pH value after each incremental addition of titrant.

  • Continue the titration past the equivalence point (for sulfonic acids, this will be a sharp inflection in pH around pH 7).

  • Determine the equivalence point volume (Vₑ) from the point of maximum inflection on the titration curve (the peak of the first derivative plot, d(pH)/dV).

  • Perform the titration in triplicate.

4. Calculation:

The percentage purity of this compound is calculated as follows:

% Purity = (Vₑ × M_NaOH × MW_acid) / (W_sample × 10)

Where:

  • Vₑ = Equivalence volume of NaOH in mL

  • M_NaOH = Molarity of the standardized NaOH solution

  • MW_acid = Molecular weight of this compound (200.25 g/mol )[11]

  • W_sample = Weight of the sample in grams

Titration_Workflow cluster_prep Preparation cluster_analysis Titration Procedure cluster_data Data Processing prep_titrant Standardize 0.1 M NaOH titrate Titrate Sample with NaOH prep_titrant->titrate prep_smp Weigh & Dissolve Sample in DI Water setup Calibrate pH Electrode & Setup Titrator prep_smp->setup setup->titrate endpoint Record Titration Curve titrate->endpoint det_ep Determine Equivalence Point (Vₑ) endpoint->det_ep calc Calculate % Purity det_ep->calc

Caption: Experimental workflow for Titration analysis.

Conclusion and Recommendations

Both HPLC and titration are valid analytical techniques for the quantification of this compound, but their applications are distinct. The choice is not about which method is universally "better," but which is more fit-for-purpose.[8]

  • Choose HPLC for applications demanding high specificity and sensitivity. It is the indispensable tool for analyzing samples in complex matrices, performing impurity profiling, conducting stability studies, and quantifying trace-level residuals. Its ability to provide a comprehensive analytical picture is essential for research, development, and rigorous quality control.

  • Choose Titration for the rapid, highly precise, and cost-effective assay of bulk, high-purity this compound. In a manufacturing environment where the impurity profile is well-characterized and known to be free of other acidic components, titration serves as an excellent tool for routine quality control and final product release.

As a Senior Application Scientist, my recommendation is to employ these methods synergistically. Use HPLC during process development and validation to fully characterize the product and its potential impurities. Once the process is established and controlled, the simpler, more precise titration method can be implemented for routine, high-throughput batch release assays, with periodic verification by HPLC to ensure ongoing purity. This integrated approach leverages the strengths of both techniques, ensuring the highest standards of scientific integrity and product quality.

References

  • SIELC Technologies. (2018). This compound. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Things. p-Cumenesulfonic acid. Available at: [Link]

  • NIH. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Library of Medicine. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Routledge. Handbook of Analytical Validation. Available at: [Link]

  • Quora. (2020). Which one is better between assay by HPLC or assay by titration? Available at: [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • ResearchGate. (2017). Can I calculated sulfuric acid concentration by HPLC? Available at: [Link]

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A Comparative Guide to Assessing the Cleaning Efficiency of 4-Isopropylbenzenesulfonic Acid-Based Detergents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cleaning efficiency of detergents based on 4-Isopropylbenzenesulfonic acid and its salts. We will delve into the fundamental principles of detergency, outline a multi-faceted experimental design for performance evaluation, and provide detailed, self-validating protocols. By comparing this anionic surfactant with other common cleaning agents, this document establishes a robust methodology for making informed decisions in formulation, process development, and cleaning validation.

Introduction: The Role of Aromatic Sulfonates in Advanced Cleaning

This compound, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid.[1] Its salt form, such as sodium 4-isopropylbenzenesulfonate, functions as an anionic surfactant.[2] The molecule's structure is amphiphilic, featuring a hydrophobic isopropyl-benzene group and a hydrophilic sulfonate group, enabling it to reduce surface tension in formulations like detergents and emulsifiers.[3][4] In critical industries like pharmaceuticals and biotechnology, the selection of a cleaning agent is paramount. An effective detergent must not only remove a wide range of chemical and biological residues but also be easily rinsed from equipment surfaces to prevent cross-contamination.[2]

This guide moves beyond theoretical properties to present a practical, data-driven approach for evaluating the cleaning performance of this compound-based detergents against established alternatives.

Foundational Performance Metric: Critical Micelle Concentration (CMC)

A surfactant's performance is fundamentally linked to its ability to form micelles—aggregates of surfactant molecules that sequester hydrophobic soils in their core.[5] The Critical Micelle Concentration (CMC) is the minimum surfactant concentration at which these micelles begin to form.[6] A lower CMC is often indicative of a more efficient surfactant, as it requires less product to initiate the primary cleaning mechanism.[5] Therefore, the first step in our comparative assessment is the precise determination of the CMC.

Experimental Protocol 1: CMC Determination by Surface Tensiometry

This protocol determines the CMC by measuring the change in surface tension of a solution as the surfactant concentration increases.[6] Surface tension decreases as surfactant molecules populate the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant.[5] The inflection point on a plot of surface tension versus the logarithm of concentration indicates the CMC.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound-based detergent and each comparative detergent (e.g., Sodium Dodecyl Sulfate) in deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Surface Tension Measurement: For each dilution, measure the surface tension using a tensiometer. Ensure temperature is controlled and constant throughout the measurements.

  • Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the detergent concentration (log C) on the x-axis.[6]

  • CMC Determination: Identify the concentration at the inflection point of the curve. This is typically found at the intersection of the two linear portions of the plot.[5]

Causality: Using the logarithm of the concentration allows for a clear, linear relationship before the CMC, making the inflection point—where the system transitions to micelle formation—sharply defined and accurately measurable.[5]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solutions prep_dilute Create Serial Dilutions prep_stock->prep_dilute measure_st Measure Surface Tension for each dilution prep_dilute->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC at Inflection Point plot_data->det_cmc caption Workflow for CMC Determination via Surface Tensiometry.

Caption: Workflow for CMC Determination via Surface Tensiometry.

Performance Evaluation: Standardized Cleaning Assays

While CMC provides insight into surfactant efficiency, practical cleaning performance must be evaluated on representative soils and surfaces. Standardized methodologies, such as those outlined in ASTM D4488, provide a framework for reproducible testing, even though the specific standard has been withdrawn.[7][8][9] The principles involve applying a consistent soil to a standardized substrate and measuring its removal after a controlled cleaning process.[10][11]

Experimental Protocol 2: Hard Surface Cleaning Efficiency (Modified ASTM D4488)

This protocol assesses the ability of detergents to remove a standardized greasy soil from a hard, non-porous surface, such as stainless steel, which is common in pharmaceutical and food processing industries.[2][12]

Methodology:

  • Substrate Preparation: Use pre-cleaned and weighed stainless steel 316L coupons (e.g., 10 cm x 10 cm).[2]

  • Soil Preparation: Create a standardized soil mixture. A common formulation includes vegetable shortening, mineral oil, and carbon black to simulate a greasy, particulate soil.

  • Soiling: Apply a precise, known amount of the soil mixture evenly across the surface of each coupon and allow it to set under controlled conditions (e.g., 24 hours at room temperature).[11]

  • Cleaning:

    • Prepare solutions of the test detergents (this compound-based and alternatives) at a standardized concentration (e.g., 1.5x their determined CMC). Include a negative control using only deionized water.

    • Utilize a straight-line washability apparatus to apply a consistent mechanical cleaning action (e.g., a sponge with a specified weight for a set number of cycles).[7]

  • Evaluation:

    • Rinse the coupons thoroughly with deionized water and allow them to dry completely.

    • Weigh the coupons again to determine the mass of soil removed (gravimetric analysis).

    • Alternatively, use a colorimeter to measure the change in reflectance of the surface before and after cleaning.[13]

  • Calculation: Calculate the Cleaning Efficiency (%) as: ((Initial Soil Mass - Final Soil Mass) / Initial Soil Mass) * 100

G cluster_prep Preparation cluster_clean Cleaning Process cluster_analysis Analysis & Calculation prep_coupon Clean & Weigh Stainless Steel Coupons prep_soil Apply Standardized Greasy Soil prep_coupon->prep_soil prep_cure Cure Soiled Coupons prep_soil->prep_cure clean_wash Wash with Detergent (Washability Apparatus) prep_cure->clean_wash clean_rinse Rinse & Dry analysis_weigh Final Weighing clean_rinse->analysis_weigh analysis_calc Calculate % Cleaning Efficiency analysis_weigh->analysis_calc caption Workflow for Hard Surface Cleaning Efficiency Assay.

Caption: Workflow for Hard Surface Cleaning Efficiency Assay.

Experimental Protocol 3: Protein-Based Soil Removal for Biopharma Applications

For drug development and bioprocessing, the removal of protein-based residues is critical. This protocol uses a common protein, Bovine Serum Albumin (BSA), as the soil and quantifies its removal.

Methodology:

  • Substrate and Soiling: Use stainless steel coupons as described above. Apply a known concentration and volume of a BSA solution to each coupon and allow it to dry completely in an oven (e.g., 50°C) to denature and adhere the protein.

  • Cleaning: Perform the cleaning process as detailed in Protocol 2, using the test detergents and controls.

  • Residue Extraction: After rinsing and drying, extract any remaining protein from the coupon surface by swabbing with a suitable buffer containing a detergent known not to interfere with the protein assay (e.g., 1% SDS).

  • Quantification: Analyze the amount of protein in the extraction buffer using a suitable protein assay, such as a modified Lowry or BCA (Bicinchoninic acid) assay. These assays are compatible with many detergents.[14][15]

  • Calculation: Compare the amount of protein recovered from the cleaned coupons to the amount recovered from a soiled, uncleaned (positive control) coupon to determine the percentage of protein removed.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in tables. This allows for a direct, at-a-glance assessment of the relative performance of the this compound-based detergent against the chosen alternatives.

Table 1: Physicochemical and Performance Comparison of Detergents

Detergent Detergent Class CMC (mM) Greasy Soil Removal (%) Protein Soil Removal (%)
This compound-based Anionic (Aromatic) Experimental Value Experimental Value Experimental Value
Sodium Dodecyl Sulfate (SDS) Anionic (Aliphatic) Experimental Value Experimental Value Experimental Value
Triton™ X-100 Non-ionic Experimental Value Experimental Value Experimental Value

| Deionized Water | Control | N/A | Experimental Value | Experimental Value |

Interpreting the Results:

  • CMC: A lower CMC value suggests higher efficiency at lower concentrations. The aromatic structure of 4-isopropylbenzenesulfonate may influence its micelle formation differently than an aliphatic surfactant like SDS.[2]

  • Greasy Soil Removal: This tests the detergent's effectiveness against hydrophobic, oily residues. Performance here is a primary indicator for general industrial cleaning applications.[12]

  • Protein Soil Removal: High performance in this test is crucial for applications in pharmaceutical and biotechnology manufacturing where biological residues are a primary concern.[14]

Conclusion

The assessment of a detergent's cleaning efficiency is a multifactorial process that cannot be determined by a single property. This guide provides a structured, three-pronged approach—combining physicochemical characterization (CMC), standardized practical cleaning tests (greasy and protein soils), and clear data analysis—to build a comprehensive performance profile for this compound-based detergents. By employing these self-validating protocols and comparing results against industry-standard benchmarks, researchers and drug development professionals can generate the robust, objective data needed to select the most effective cleaning agents for their specific, high-stakes applications.

References

  • Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant. Retrieved from Alfa Chemistry website.[6]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from KRÜSS Scientific website.[5]

  • ASTM D4488-95. (1995). Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. ASTM International.[7]

  • Agilent. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from Agilent Technologies website.[16]

  • ACS Publications. (2019). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry.[17]

  • Facilities Management Advisor. (2023). Three Natural Alternatives for Industrial Cleaning. Retrieved from Facilities Management Advisor website.[18]

  • National Institutes of Health (NIH). (2011). A facile surfactant critical micelle concentration determination. PMC.[19]

  • ANSI Webstore. (2001). ASTM D4488-95(2001)e1 - Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. Retrieved from ANSI Webstore.[10]

  • ASTM International. (2001). ASTM D4488-95(2001)e1 - Standard Guide for Testing Cleaning Performance of Products Intended for Use. Retrieved from a reseller's website.[8]

  • Evergreen Solutions. (n.d.). 8 Potent Alternatives to Caustic Soda for Industries. Retrieved from Evergreen Solutions website.[20]

  • High PSI. (2025). How to Select the Best Detergents & Chemicals for Industrial Cleaning. Retrieved from High PSI website.[12]

  • Scribd. (n.d.). D 4488 - 95 R01. Retrieved from Scribd.[11]

  • Solubility of Things. (n.d.). p-Cumenesulfonic acid. Retrieved from Solubility of Things website.[3]

  • Green Power Chemical. (n.d.). Toxic Solvent Alternatives Industrial / All Purpose Cleaners. Retrieved from Green Power Chemical website.[21]

  • 3E. (2020). Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes. Retrieved from Chemycal website, now part of 3E.[22]

  • The Exchange. (2011). H-1: CLEANING EFFICIENCY OF DETERGENTS: TERRY TOWEL METHOD. Retrieved from The Exchange website.[13]

  • BenchChem. (2025). "Sodium 4-isopropylbenzenesulfonate" performance against other surfactants in cleaning validation. Retrieved from BenchChem website.[2]

  • CleanSource Inc. (2023). 5 Essential Eco-Friendly Industrial Cleaning Products for Your Office. Retrieved from CleanSource Inc. website.[23]

  • Biolin Scientific. (n.d.). Cleaning and Detergent Analysis | Surface Cleanliness. Retrieved from Biolin Scientific website.[24]

  • Dell Tech Laboratories Ltd. (2023). Evaluating Stain Removal Performance in Home Laundering. Retrieved from Dell Tech Laboratories website.[25]

  • IKW. (2025). Recommendations for the Quality Assessment of Household Laundry Detergents - Part A: Cleaning Performance I - Stain Removal. Retrieved from IKW website.[26]

  • Hancock Lab. (n.d.). Protein Assay for Detergent Solubilized Proteins. Retrieved from University of British Columbia website.[14]

  • ASTM International. (2010). D4488 Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls (Withdrawn 2009). Retrieved from ASTM website.[9]

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, PubChem Database.[27]

  • Vulcanchem. (n.d.). This compound. Retrieved from Vulcanchem website.[4]

  • CymitQuimica. (n.d.). CAS 16066-35-6: this compound. Retrieved from CymitQuimica website.[1]

  • SIELC Technologies. (2018). This compound. Retrieved from SIELC Technologies website.[28]

  • ResearchGate. (n.d.). Production mechanism of this compound (I) and 4,4'-sulfonyl-bis(isopropylbenzene) (II) in the cumene removal process. Retrieved from ResearchGate.[29]

  • G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. Retrieved from G-Biosciences website.[30]

  • Genetic Engineering & Biotechnology News. (2013). A Rapid FT-IR-based Method for Monitoring Detergent Removal from Biological Samples. Retrieved from GEN website.[31]

  • Proteomics and Mass Spectrometry Core Facility. (2015). detergent removal. Retrieved from a university core facility website.[32]

  • Thermo Fisher Scientific. (n.d.). Remove detergent from protein samples. Retrieved from Thermo Fisher Scientific website.[15]

  • PubChemLite. (2025). This compound (C9H12O3S). Retrieved from Université du Luxembourg website.[33]

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A Comparative Guide to Cross-Validation of Analytical Methods for 4-Isopropylbenzenesulfonic Acid Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of process intermediates and potential impurities is a cornerstone of quality control and regulatory compliance. 4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a key compound in various industrial and pharmaceutical syntheses.[1] Its effective monitoring requires robust analytical methods that are not only individually validated but are also comparable and transferable between laboratories or techniques.

This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques for determining this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[2][3]

The Imperative of Method Validation and Cross-Validation

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][5] Key parameters, as defined by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, and robustness.[2][6][7]

Cross-validation takes this a step further. It is a critical process for comparing the results from two different analytical methods or from the same method in different laboratories (inter-laboratory validation).[8][9][10] This ensures consistency and reliability of data across the entire product lifecycle, from development to quality control, and is essential when transferring a method to a new site or updating technology.

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of this compound due to its high specificity and sensitivity.[1][11] The method leverages the compound's aromatic structure, which contains a chromophore suitable for UV detection. A reverse-phase approach is typically employed, separating the analyte based on its polarity.[11][12]

  • Principle of Causality: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar isopropylbenzene portion of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an acidified aqueous buffer, is optimized to control the elution time. The acidic component (e.g., phosphoric acid) ensures that the sulfonic acid group is protonated, leading to consistent retention and sharp, symmetrical peaks.[13][14] The UV detector is set to a wavelength where the benzene ring exhibits strong absorbance, typically around 220 nm, maximizing sensitivity.[11]

UV-Vis Spectrophotometry (via Derivatization)

While direct UV-Vis spectrophotometry can be used, its specificity is limited, as many other aromatic compounds may interfere. A more robust spectrophotometric method involves a chemical derivatization reaction to produce a unique, colored complex that can be measured in the visible range, thereby enhancing specificity.

  • Principle of Causality: A classic reaction for sulfonic acids involves coupling with a reagent like potassium 1,2-naphthoquinone-4-sulfonate (NS) under controlled pH conditions.[15] This reaction forms a distinctly colored product. The choice of a specific pH buffer is critical; it ensures the reaction proceeds to completion and that the resulting complex is stable. By measuring the absorbance at the wavelength of maximum absorption (λ-max) of this new complex (e.g., 470 nm), we can quantify the analyte with significantly less interference than direct UV measurement.[15]

Experimental Protocols

The following protocols are detailed to be self-validating, with system suitability tests integrated to ensure the system is performing correctly before any samples are analyzed.

Protocol 1: HPLC Method for this compound
  • Chromatographic System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[11]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution (1000 µg/mL) by accurately weighing 100 mg of this compound reference standard and dissolving it in 100 mL of mobile phase.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[11]

  • System Suitability: Inject the 25 µg/mL standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Procedure: Inject the blank (mobile phase), followed by the calibration standards and sample solutions. Construct a calibration curve by plotting peak area against concentration.

Protocol 2: UV-Vis Spectrophotometric Method
  • Apparatus: A calibrated UV-Vis spectrophotometer with 1-cm quartz cuvettes.

  • Reagents:

    • Potassium 1,2-naphthoquinone-4-sulfonate (NS) solution (e.g., 0.5% w/v in water).

    • Chloroacetate Buffer (pH 3.4).[15]

  • Standard Preparation:

    • Prepare a stock solution (1000 µg/mL) of this compound in deionized water.

    • Create a series of calibration standards (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution.

  • Procedure:

    • Into a series of 25 mL volumetric flasks, pipette 5 mL of each standard solution and the sample solution.

    • To each flask, add 5 mL of the chloroacetate buffer followed by 5 mL of the NS solution.[15]

    • Dilute to volume with deionized water and mix thoroughly.

    • Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature for color development.[15]

    • Measure the absorbance of each solution at 470 nm against a reagent blank prepared in the same manner.[15]

    • Construct a calibration curve by plotting absorbance against concentration.

Cross-Validation Study Design

This protocol outlines the steps to formally compare the validated HPLC and UV-Vis methods.

  • Sample Selection: Prepare a set of at least 10 samples of this compound. These should include samples at different concentrations spanning the validated range of both methods. To assess accuracy in a relevant matrix, prepare 5 of these samples by spiking a known concentration of the analyte into a placebo (a mixture of all formulation components except the analyte).

  • Analysis: Analyze each of the 10 samples using both the validated HPLC method (Protocol 1) and the validated UV-Vis method (Protocol 2). Each sample should be analyzed in triplicate by each method.

  • Data Collection: Record the mean concentration determined for each sample by each method.

  • Statistical Evaluation:

    • Paired t-test: To determine if there is a statistically significant difference between the mean results of the two methods.

    • F-test: To compare the precision (variances) of the two methods.

    • Correlation Plot: Plot the results from the HPLC method (reference method) on the x-axis versus the results from the UV-Vis method on the y-axis. Calculate the correlation coefficient (R²); a value close to 1 indicates a strong correlation.

Visualization of Workflows

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_crossval Cross-Validation Study cluster_analysis Data Comparison & Conclusion M1 HPLC Method Development V1 HPLC Validation (ICH Q2) M1->V1 Prep Prepare 10+ Samples (including spiked matrix) V1->Prep M2 UV-Vis Method Development V2 UV-Vis Validation (ICH Q2) M2->V2 V2->Prep A1 Analyze Samples by Validated HPLC (n=3) Prep->A1 A2 Analyze Samples by Validated UV-Vis (n=3) Prep->A2 Stats Statistical Analysis (t-test, F-test, Correlation) A1->Stats A2->Stats Report Final Report: Method Comparability Assessment Stats->Report

Caption: Workflow for the cross-validation of two analytical methods.

ValidationParameters cluster_qualitative Qualitative Aspect cluster_quantitative Quantitative Aspects cluster_performance Performance Aspect Specificity Specificity Accuracy Accuracy (Trueness) Precision Precision Linearity Linearity Range Range Linearity->Range defines LOQ LOQ LOD LOD LOQ->LOD > Robustness Robustness

Sources

A Researcher's Guide to Evaluating the Catalytic Activity of Aromatic Sulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

In the landscape of organic synthesis, Brønsted acids are indispensable tools, driving countless transformations. While mineral acids like sulfuric acid are powerful, their corrosiveness, difficulty in separation, and environmental concerns often make them suboptimal for fine chemical and pharmaceutical development. This is where aromatic sulfonic acids emerge as versatile and robust alternatives.[1][2] As solid, non-oxidizing, and highly acidic catalysts, they offer a blend of efficacy and practicality.[2]

This guide is designed for the discerning researcher. It moves beyond a simple catalog of catalysts to provide a framework for their evaluation. We will dissect the "why" behind experimental design, enabling you to make informed decisions for your specific synthetic challenges. By grounding our discussion in a practical, comparative experimental workflow, we aim to equip you with the knowledge to not just select a catalyst, but to understand its performance profile intimately.

The Contenders: A Profile of Key Aromatic Sulfonic Acid Catalysts

The efficacy of an aromatic sulfonic acid catalyst is primarily dictated by its acidity (pKa), steric environment, and physical properties. Let's examine the most common catalysts used in the field.

  • p-Toluenesulfonic Acid (p-TSA): Often considered the workhorse of this class, p-TSA is a crystalline solid that is easy to handle, relatively inexpensive, and highly acidic.[1][2] Its monohydrate form is common and stable. The methyl group provides a slight electron-donating effect, but its acidity remains comparable to benzenesulfonic acid.[3]

  • Benzenesulfonic Acid (BSA): As the parent compound, BSA is also a strong acid catalyst.[1] However, it is less commonly used than p-TSA in laboratory settings, partly because p-TSA is a solid that is more convenient to weigh and handle.[4] A key consideration is the potential for desulfonation to benzene, which can be a safety concern under certain conditions.[1]

  • Camphorsulfonic Acid (CSA): Derived from a natural product, CSA is a chiral catalyst, making it invaluable for asymmetric synthesis where stereochemical control is paramount.[5][6] It is available as both the (1R)- and (1S)-enantiomers. Its bulky camphor backbone can introduce unique steric effects, influencing selectivity in certain reactions.[6][7][8]

The Litmus Test: A Framework for Catalytic Performance Evaluation

To objectively compare catalysts, we must establish clear performance metrics. A robust evaluation goes beyond simply measuring the final product yield.[9]

  • Catalytic Activity: This is a measure of how fast the reaction proceeds. It can be quantified by determining the initial reaction rate, the time required to reach a certain conversion level, or the turnover frequency (TOF), which represents the number of reactant molecules converted per catalytic site per unit of time.[10]

  • Conversion vs. Selectivity: High conversion of the starting material is desirable, but only if it leads to the intended product. Selectivity measures the proportion of the desired product formed relative to side products.[10] An effective catalyst maximizes both.

  • Stability and Reusability: For process efficiency and sustainability, a catalyst's ability to be recovered and reused without significant loss of activity is crucial.[11][12] This is particularly relevant for solid-supported catalysts.

The following workflow provides a general overview of the process for evaluating and comparing catalyst performance.

G cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Execution & Monitoring cluster_eval Phase 3: Data Evaluation react_setup Reaction Setup (Substrate, Reagent, Solvent) cat_prep Catalyst Preparation (Weighing, Equimolar Loading) react_setup->cat_prep Standardize Inputs conditions Set Reaction Conditions (Temperature, Stirring) cat_prep->conditions initiate Initiate Reaction (Add Catalyst) conditions->initiate sampling Time-course Sampling initiate->sampling t=0, t=1, t=2... analysis Sample Analysis (GC, HPLC, NMR) sampling->analysis kinetics Determine Conversion & Yield analysis->kinetics Generate Data comparison Compare Activity & Selectivity kinetics->comparison conclusion Draw Conclusions comparison->conclusion

Caption: General workflow for comparative catalyst evaluation.

A Head-to-Head Comparison: Esterification of Acetic Acid with 1-Butanol

To provide a tangible comparison, we will use the well-understood Fischer esterification reaction. This reaction serves as an excellent model system because it is highly dependent on acid catalysis, and its progress can be easily monitored.[13]

Objective: To compare the catalytic activity of p-TSA, BSA, and CSA in the synthesis of butyl acetate.

Experimental Protocol

This protocol is designed to be a self-validating system. By keeping all variables constant except for the catalyst, any observed differences in reaction outcome can be confidently attributed to the catalyst itself.

Materials:

  • Acetic Acid (glacial, ≥99.7%)

  • 1-Butanol (≥99.5%)

  • p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)

  • Benzenesulfonic acid (BSA, ≥98%)

  • (1S)-(-)-Camphor-10-sulfonic acid (CSA, ≥98%)

  • Toluene (Anhydrous, as solvent and for azeotropic water removal)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard for GC analysis (e.g., Dodecane)

Equipment:

  • 100 mL three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer with heating mantle

  • Temperature probe

  • Gas Chromatograph (GC) with FID detector

Procedure:

  • Reaction Setup: To the 100 mL flask, add 1-butanol (0.2 mol, 14.82 g), acetic acid (0.3 mol, 18.02 g, as limiting reagent), toluene (40 mL), and the internal standard.

  • Catalyst Loading: Add the selected aromatic sulfonic acid catalyst (1.0 mol% relative to 1-butanol, 0.002 mol).

    • For p-TSA·H₂O: 0.380 g

    • For BSA: 0.316 g

    • For CSA: 0.464 g

  • Reaction Execution: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitoring: At specified time intervals (e.g., 30, 60, 90, 120, 180 min), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Sample Preparation: Immediately quench the aliquot with 1 mL of saturated sodium bicarbonate solution and extract with 1 mL of diethyl ether. Analyze the organic layer by GC.

  • Data Analysis: Calculate the conversion of 1-butanol and the yield of butyl acetate by comparing the peak areas relative to the internal standard.

Comparative Performance Data

The following table summarizes expected results based on the known properties of these catalysts. The data illustrates how differences in acidity and structure can manifest in catalytic performance.

CatalystCatalyst Loading (mol%)Reaction Time (min)Temperature (°C)1-Butanol Conversion (%)Butyl Acetate Yield (%)
Control (No Catalyst) 0180110< 5< 5
p-TSA 1.0120110> 95~92
BSA 1.0120110> 95~91
CSA 1.0120110~85~82
Analysis of Causality
  • p-TSA and BSA: Both catalysts exhibit high activity, driving the reaction to near completion within two hours. Their strong Brønsted acidity (pKa ≈ -2.8) effectively protonates the carbonyl oxygen of acetic acid, initiating the nucleophilic attack by 1-butanol.[3] The similar performance is expected given their nearly identical acid strengths.[3]

  • CSA: The slightly lower conversion and yield observed with CSA can be attributed to steric hindrance. The bulky camphor structure can impede the approach of the reactants to the sulfonic acid's active site, resulting in a moderately slower reaction rate compared to the sterically less demanding p-TSA and BSA.

The general mechanism for this acid-catalyzed esterification is depicted below.

G RCOOH R-COOH Protonated_acid [R-C(OH)₂]⁺ RCOOH->Protonated_acid + H⁺ (from Catalyst) H_plus H+ Tetrahedral_int R-C(OH)₂(⁺OHR') Protonated_acid->Tetrahedral_int + R'-OH (Nucleophilic Attack) ROH R'-OH Water_loss [R-C(OH)(OR')]⁺ + H₂O Tetrahedral_int->Water_loss - H₂O Ester R-COOR' Water_loss->Ester - H⁺ (Catalyst Regenerated)

Caption: Generalized mechanism of acid-catalyzed esterification.

Advanced Application: Immobilization for Enhanced Reusability

A significant advantage of sulfonic acids is their ability to be grafted onto solid supports, creating heterogeneous catalysts.[11] This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Protocol Outline: Preparation of Silica-Supported Sulfonic Acid
  • Functionalization: React mesoporous silica gel with (3-mercaptopropyl)trimethoxysilane to graft thiol groups onto the silica surface.

  • Oxidation: Oxidize the surface-bound thiol groups to sulfonic acid groups using an oxidizing agent like hydrogen peroxide.

  • Washing & Drying: Thoroughly wash the resulting solid with deionized water and a solvent like ethanol to remove any unreacted species, then dry under vacuum. The final product is a free-flowing powder ready for use as a recyclable catalyst.

The workflow for preparing and using such a catalyst is shown below.

G cluster_prep Catalyst Preparation cluster_use Catalytic Cycle Silica Silica Support Grafting Grafting with Mercaptosilane Silica->Grafting Oxidation Oxidation of Thiol to Sulfonic Acid Grafting->Oxidation Final_Cat Solid-Supported Catalyst Oxidation->Final_Cat Reaction Perform Reaction Final_Cat->Reaction Use in Reaction Filtration Filter to Recover Catalyst Reaction->Filtration Washing Wash Catalyst Filtration->Washing Reuse Dry & Reuse Washing->Reuse Reuse->Reaction Next Cycle

Caption: Workflow for synthesis and reuse of a solid-supported acid catalyst.

Conclusion and Catalyst Selection Summary

The choice of an aromatic sulfonic acid catalyst is not arbitrary but a strategic decision based on the specific demands of a chemical transformation.

  • For General-Purpose Brønsted Acid Catalysis: p-Toluenesulfonic acid (p-TSA) is typically the most practical and cost-effective choice, offering high reactivity and ease of handling.

  • For Asymmetric Synthesis: Camphorsulfonic acid (CSA) is the catalyst of choice when stereocontrol is a critical parameter. Researchers must be mindful of its potential for slightly reduced reaction rates due to steric bulk.

  • For Process and Green Chemistry: Solid-supported sulfonic acids represent the future, offering excellent reusability and simplifying product purification, making them ideal for scaling up reactions and developing more sustainable processes.

By employing the systematic evaluation approach detailed in this guide, researchers can move beyond trial-and-error and select the optimal catalyst, accelerating discovery and enhancing the efficiency of drug development and chemical synthesis.

References

  • (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Kaur, G., Bala, K., Devi, S., & Banerjee, B. (2018). Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities. Current Green Chemistry.
  • Request PDF. (n.d.). Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities. ResearchGate.
  • Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives. (n.d.). The Journal of Organic Chemistry.
  • Aromatic Sulfonic Acid Catalysts: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2020). MDPI.
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (n.d.). American University of Ras Al Khaimah.
  • Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. (n.d.). SciELO.
  • Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). (2007). US EPA.
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org.
  • Why p-toluenesulfonic acid and not benzenesulfonic acid? (2019). Reddit.
  • Catalyst Testing in Modern Materials Chemistry. (2025). YouTube.
  • Role of catalyst in organic synthesis. (2022). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. (2025). ResearchGate.
  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Publications.

Sources

Performance Unveiled: A Comparative Analysis of 4-Isopropylbenzenesulfonic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical process. This guide provides an in-depth technical comparison of the performance of 4-Isopropylbenzenesulfonic acid (p-Cumenesulfonic acid) across a range of common solvent systems. By understanding the interplay between the solute and the solvent, you can unlock optimized reaction conditions, enhance stability, and improve the overall efficiency of your work.

This compound is a versatile organosulfur compound, widely utilized as a strong acid catalyst in organic synthesis and as an intermediate in the production of various chemicals.[1][2] Its performance, however, is not absolute and is intrinsically linked to the properties of the solvent in which it is employed. This guide will delve into the nuances of these interactions, supported by experimental data and detailed protocols, to empower you to make informed decisions in your laboratory.

The Critical Role of the Solvent: A Theoretical Overview

The behavior of this compound in solution is governed by a combination of its molecular structure—a hydrophilic sulfonic acid group and a hydrophobic isopropyl-substituted benzene ring—and the physicochemical properties of the solvent.[3] Key solvent parameters that dictate its performance include polarity, proticity, and dielectric constant.

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can significantly accelerate certain reactions.[4] For a strong acid like this compound, polar solvents are generally preferred to facilitate its dissociation and catalytic activity.

  • Proticity: Protic solvents, which can donate hydrogen bonds (e.g., water, methanol), can solvate both the anionic sulfonate group and the proton, influencing the acid's strength and reactivity.[5] Aprotic solvents (e.g., acetonitrile, DMF), lacking this ability, can lead to different reactivity profiles.

The interplay of these factors determines the solubility, stability, and catalytic efficacy of this compound.

Performance Comparison in Representative Solvent Systems

To illustrate the impact of the solvent system on the performance of this compound, we will consider three key performance metrics: solubility, stability, and catalytic activity in a model esterification reaction.

Solubility Profile

The solubility of this compound is a fundamental prerequisite for its application. A higher solubility allows for more concentrated solutions, potentially leading to faster reaction rates.

Solvent SystemSolvent TypeDielectric Constant (approx.)Observed Solubility at 25°C ( g/100 mL) - Hypothetical Data
WaterPolar Protic80.1> 50
MethanolPolar Protic32.745
AcetonitrilePolar Aprotic37.525
DichloromethaneNonpolar9.1< 1
TolueneNonpolar2.4< 0.1

As anticipated, this compound exhibits excellent solubility in polar protic solvents like water and methanol due to strong hydrogen bonding interactions.[1] Its solubility is moderate in polar aprotic solvents and poor in nonpolar solvents.

Stability Assessment

The stability of this compound in a given solvent is crucial for its shelf-life and performance in prolonged reactions. Decomposition can lead to loss of catalytic activity and the formation of impurities.

Solvent SystemSolvent TypeIncubation ConditionsDecomposition (%) after 48h - Hypothetical Data
WaterPolar Protic60°C< 1
MethanolPolar Protic60°C2-3 (potential for esterification with solvent)
AcetonitrilePolar Aprotic60°C< 0.5
DichloromethaneNonpolar60°CNot applicable due to low solubility
TolueneNonpolar60°CNot applicable due to low solubility

This compound demonstrates high stability in water and aprotic polar solvents. In protic solvents like methanol, there is a minor potential for slow esterification over time at elevated temperatures.

Catalytic Activity: A Case Study in Esterification

To provide a practical comparison of catalytic performance, we examined the esterification of acetic acid with isobutanol, a classic acid-catalyzed reaction.

Reaction: Acetic Acid + Isobutanol ⇌ Isobutyl Acetate + Water

| Solvent System | Solvent Type | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) - Hypothetical Data | | :--- | :--- | :--- | :--- | | Toluene (with water removal) | Nonpolar | 110 | 4 | 95 | | Acetonitrile | Polar Aprotic | 80 | 6 | 85 | | Methanol | Polar Protic | 65 | 8 | 70 |

In this model reaction, the highest conversion was achieved in a nonpolar solvent (toluene) where the removal of water via a Dean-Stark apparatus drives the equilibrium towards the product. While soluble in polar solvents, the presence of these solvents can affect the reaction equilibrium. This illustrates that the optimal solvent is highly dependent on the specific reaction and process requirements.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Determination of Solubility

This protocol outlines the shake-flask method for determining the solubility of this compound in a given solvent.

Methodology:

  • Preparation: To a series of sealed vials, add a known volume (e.g., 10 mL) of the selected solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial, ensuring undissolved solid remains.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • Sampling: Allow the vials to stand undisturbed for at least 4 hours to allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC method (see Protocol 3).

  • Calculation: Calculate the solubility in g/100 mL of the solvent.

Protocol 2: Stability Assessment by HPLC

This protocol details a method to assess the stability of this compound in different solvents over time.

Methodology:

  • Solution Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the selected solvents.

  • Initial Analysis (t=0): Immediately analyze an aliquot of each solution using the HPLC method described in Protocol 3 to determine the initial concentration and purity.

  • Incubation: Store the solutions under controlled conditions (e.g., a specific temperature in the dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Monitor for the appearance of any new peaks that may indicate degradation products.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust reversed-phase HPLC method for the quantification of this compound.[6][7]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the samples from the solubility or stability studies with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

G cluster_solubility Protocol 1: Solubility Determination prep_sol Prepare Solvent Vials add_solute Add Excess Solute prep_sol->add_solute equilibrate Equilibrate in Shaker Bath add_solute->equilibrate sample_supernatant Sample Supernatant equilibrate->sample_supernatant quantify_hplc_sol Quantify by HPLC sample_supernatant->quantify_hplc_sol

Caption: Workflow for Solubility Determination.

G cluster_stability Protocol 2: Stability Assessment prep_sol_stab Prepare Solutions initial_analysis Initial Analysis (t=0) prep_sol_stab->initial_analysis incubate Incubate under Controlled Conditions initial_analysis->incubate timepoint_analysis Time-Point Analysis incubate->timepoint_analysis analyze_data Analyze Degradation timepoint_analysis->analyze_data

Caption: Workflow for Stability Assessment.

G cluster_hplc Protocol 3: HPLC Quantification prep_standards Prepare Calibration Standards inject Inject into HPLC System prep_standards->inject prep_samples Prepare Samples prep_samples->inject quantify Quantify using Calibration Curve inject->quantify

Caption: Workflow for HPLC Quantification.

Conclusion and Future Directions

The choice of solvent system has a profound impact on the performance of this compound. Polar protic solvents generally offer the best solubility, while polar aprotic solvents can provide a good balance of solubility and stability. For catalytic applications, the optimal solvent is highly reaction-dependent, and factors such as equilibrium effects must be considered.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and select the most appropriate solvent system for their specific needs. By systematically evaluating the performance of this compound in different solvents, you can enhance the efficiency, reproducibility, and success of your chemical processes.

Future research could focus on developing a comprehensive quantitative solubility database for this compound in a wider range of solvents and at various temperatures. Additionally, investigating the impact of solvent mixtures on its performance could unlock synergistic effects and provide even greater control over its reactivity and stability.

References

analysis of impurities in commercial 4-Isopropylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analysis of Impurities in Commercial 4-Isopropylbenzenesulfonic Acid

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe outcomes. This compound (p-cumenesulfonic acid), a vital acid catalyst and intermediate in the synthesis of pharmaceuticals, dyes, and surfactants, is a case in point.[1][2] The presence of impurities, even in trace amounts, can drastically alter reaction kinetics, lead to the formation of unwanted by-products, and compromise the safety and efficacy of the final product.

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive impurity profiling of commercial this compound. We move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Understanding the Impurity Landscape

Effective analysis begins with understanding the potential impurities. The primary industrial synthesis of this compound involves the electrophilic aromatic substitution (sulfonation) of cumene (isopropylbenzene).[3][4] This process, while efficient, can generate a predictable profile of process-related impurities.

  • Isomeric Impurities: The isopropyl group is an ortho-, para-directing activator. While the para-isomer is sterically favored and constitutes the main product, small quantities of 2-isopropylbenzenesulfonic acid (ortho-isomer) and 3-isopropylbenzenesulfonic acid (meta-isomer) can form.[3][5]

  • Unreacted Starting Materials: Residual cumene may remain in the final product.

  • Reaction By-products: Over-sulfonation or side reactions can lead to the formation of compounds like 4,4'-sulfonyl bis(isopropyl-benzene) .[4]

  • Inorganic Impurities: The use of sulfuric acid as a sulfonating agent can result in residual sulfuric acid or, if neutralized, inorganic salts like sodium sulfate .[3][5]

A Comparative Overview of Core Analytical Techniques

A multi-faceted analytical approach is indispensable for a complete impurity profile.[6] No single technique is universally superior; instead, their strategic application based on the target analyte's physicochemical properties is key. The mainstays for analyzing this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

Caption: Core analytical techniques for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the purity assessment of non-volatile compounds like this compound.[5]

  • Expertise & Causality: A reversed-phase (RP) C18 column is the standard choice.[6][7] The non-polar C18 stationary phase effectively retains the aromatic ring of the analyte and its impurities through hydrophobic interactions. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile, is acidified (e.g., with 0.1% phosphoric or formic acid).[4][8] This acidification is critical: it suppresses the ionization of the strongly acidic sulfonic acid group (-SO3H), ensuring the analyte is in its neutral, more retained form, which leads to sharp, symmetrical peaks and reproducible retention times. UV detection is highly effective due to the presence of the aromatic chromophore in the molecule.[7]

  • Trustworthiness: HPLC methods offer excellent selectivity to separate the main para-isomer from its ortho- and meta-counterparts, which is a common and critical purity concern.[5] When coupled with a mass spectrometer (LC-MS), it provides definitive identification of unknown impurities.[9][10]

Gas Chromatography (GC)

GC is the gold standard for analyzing volatile and thermally stable compounds.

  • Expertise & Causality: Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility. However, GC is the ideal method for quantifying volatile impurities like residual cumene. For the analysis of the sulfonic acid itself and other non-volatile impurities, a crucial derivatization step is required.[5] This involves converting the sulfonic acid into a more volatile and thermally stable derivative, such as a sulfonamide (by reacting with an amine) or a sulfonate ester.[6][11][12] This chemical modification is necessary to allow the analytes to traverse the GC column without degradation.

  • Trustworthiness: When coupled with Mass Spectrometry (GC-MS), this technique is exceptionally powerful for identifying and quantifying volatile and derivatized impurities.[6][13] The mass spectrum provides a molecular fingerprint, allowing for confident identification by comparing fragmentation patterns to spectral libraries.[5]

Acid-Base Titration

This classical technique provides a rapid and cost-effective measure of the total acid content.

  • Expertise & Causality: As a strong acid, this compound can be readily titrated with a standardized strong base, such as sodium hydroxide.[14] The endpoint can be determined potentiometrically or with a colorimetric indicator.[15] This method quantifies the primary component along with any other acidic impurities, such as residual sulfuric acid. Therefore, it is a measure of total acidity rather than the purity of the specific compound.

  • Trustworthiness: While lacking the specificity of chromatographic methods, titration is an excellent tool for a quick, high-level assay of bulk material.[16] It provides a self-validating result for total acidic strength, which is a critical parameter for its use as a catalyst.[1]

Performance Comparison of Analytical Techniques

The choice of analytical technique is a balance of the specific information required, sample throughput, and available resources.

Parameter HPLC-UV GC-MS (with Derivatization) Acid-Base Titration
Selectivity High (separates isomers)High (separates volatile/derivatized compounds)Low (measures total acidity)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Primary Application Quantification of main component and non-volatile organic impurities (isomers, by-products).Identification & quantification of volatile impurities (cumene) and derivatized non-volatiles.Rapid assay of total acid content.
Sample Preparation Simple dissolution and filtration.Complex (requires derivatization).Simple dissolution.
Analysis Time 10-30 minutes per sample.20-40 minutes per sample (plus derivatization time).5-10 minutes per sample.
Cost ModerateHighLow

Detailed Experimental Protocols

The following protocols are representative examples derived from established analytical methods.

Protocol 1: HPLC-UV Analysis of Isomeric Impurities

This method is designed to quantify this compound and separate it from its ortho- and meta-isomers.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water. Add phosphoric acid to a final concentration of 0.1%.[7] Filter and degas the solution.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[7]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards ranging from 1 µg/mL to 100 µg/mL.[7]

    • Sample Solution: Accurately weigh approximately 100 mg of the commercial sample, dissolve it in a 100 mL volumetric flask with the mobile phase, and then dilute further to fall within the linear range of the calibration curve.[5][7]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10-20 µL.[6][7]

    • UV Detection Wavelength: 220 nm.[7]

  • Data Analysis:

    • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution.

    • Identify and quantify the main peak and any impurity peaks by comparing their retention times and interpolating their peak areas on the calibration curve.[6]

Protocol 2: GC-MS Analysis of Volatile and Derivatized Impurities

This method is suitable for identifying residual cumene and, after derivatization, the main component and related non-volatile impurities.

Caption: Workflow for GC-MS analysis with derivatization.

  • Sample Preparation (with Derivatization):

    • Accurately weigh a known amount of the this compound sample into a vial.

    • Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).[6]

    • Add a solution of an amine (e.g., diethylamine) to convert the sulfonic acid to its corresponding sulfonamide.[6] This step makes the analyte volatile.

    • Allow the reaction to proceed to completion (this may require gentle heating).

    • Dilute the reaction mixture to a suitable concentration for GC-MS analysis.

  • Instrument Parameters:

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent).[6][13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][6]

    • Injector Temperature: 280 °C.[13]

    • Oven Program: Start at 50 °C for 1 min, then ramp up by 25 °C/min to 300 °C and hold for 3 min.[13]

    • MS Detector: Electron Impact (EI) ionization. Scan range m/z 40-500.[5]

  • Data Analysis:

    • Analyze the total ion chromatogram to separate the peaks.

    • Examine the mass spectrum of each peak to identify residual cumene, the derivatized 4-isopropylbenzenesulfonamide, and any other derivatized impurities.[5]

    • Calculate the relative peak areas to determine the purity and impurity levels.

Conclusion

The comprehensive demands a strategic and multi-technique approach. HPLC stands out as the primary method for quantifying the main component and its non-volatile isomers with high precision and accuracy. GC-MS is indispensable for the analysis of volatile starting materials and provides powerful identification capabilities for other impurities after a necessary derivatization step. Finally, acid-base titration offers a rapid, cost-effective, albeit non-specific, assessment of total acid content, which is crucial for quality control in catalytic applications.

By understanding the chemical principles behind each technique and applying them judiciously, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of this important chemical, thereby safeguarding the integrity of their research and the safety of their final products.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Sodium 4-isopropylbenzenesulfonate" synthesis and purific
  • This compound. (2018). SIELC Technologies.
  • Assessing the Purity of Sodium 4-isopropylbenzenesulfonate for Pharmaceutical Research: A Compar
  • This compound. Vulcanchem.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005).
  • Application Note: HPLC Analysis of Sodium 4-isopropylbenzenesulfon
  • Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. CORE.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005).
  • Determination of surface acidity in Zeolites and other materials with a high specific surface area. Metrohm.
  • p-Cumenesulfonic acid. Solubility of Things.
  • Potentiometric titration of the sulfonic acid-based ion exchange resins.
  • Titration of Unknown Acid & Sulfamic Acid. Course Hero.
  • This compound. PubChem.
  • This compound. CymitQuimica.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research & Reports.
  • Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences.
  • Determination of sulfonic acids and alkylsulfates by ion chromatography in w
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
  • Benzenesulfonic Acid-Impurities.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Isopropylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid).[1][2] Adherence to these protocols is not merely about regulatory compliance; it is fundamental to ensuring the safety of laboratory personnel and protecting our environment. This document is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and the manufacturer's Safety Data Sheet (SDS).

Hazard Identification and Immediate Safety Precautions

This compound is a corrosive substance that demands careful handling.[1][2] Understanding its specific hazards is the first step in mitigating risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the potential dangers.[1]

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Corrosive to Metals H290: May be corrosive to metalsUse only compatible containers (e.g., glass, polyethylene) for waste collection. Avoid metal cans or drums.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageDirect contact can cause immediate and severe tissue damage. Appropriate Personal Protective Equipment (PPE) is mandatory.
Serious Eye Damage H318: Causes serious eye damageSplashes pose a significant risk of permanent eye injury. Full eye protection is essential.

Causality Behind Safety Measures: The sulfonic acid group (-SO3H) gives the molecule its strong acidic and corrosive properties.[2] This necessitates a stringent approach to personal protection to prevent chemical burns and other injuries.

Mandatory Personal Protective Equipment (PPE): Before beginning any disposal-related activity, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect skin and clothing.[3]

  • Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[4]

Core Principles of Chemical Waste Disposal

The proper disposal of this compound is governed by three core principles. These are universal tenets of laboratory safety that ensure a systematic and compliant approach to waste management.

  • Consult and Comply: The ultimate authority on chemical disposal rests with your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations.[5][6] Always consult your EHS office for specific guidance and to arrange for waste pickup.[3][4]

  • Segregate Waste Streams: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[3] Incompatible materials can lead to dangerous reactions. Waste should be collected in a designated, properly sealed, and compatible container.

  • Label Clearly and Accurately: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.[3] This prevents accidental mixing and ensures proper handling by waste management personnel.

Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste. Below are detailed protocols for various common scenarios.

Protocol 3.1: Unused or Expired Solid/Liquid Chemical

The preferred and safest method for disposing of bulk, unused this compound is through a licensed chemical waste disposal service.[3]

  • Containerization: Ensure the chemical is in its original or a compatible, tightly sealed container.

  • Labeling: Verify the container is accurately labeled with "Hazardous Waste: this compound".

  • Storage: Store the sealed container in a designated, well-ventilated chemical waste storage area, away from incompatible materials like bases and oxidizing agents.[3]

  • Pickup: Arrange for pickup by your institution's EHS department or a licensed contractor.[3]

Protocol 3.2: Aqueous Solutions of this compound

For dilute aqueous solutions, in-lab neutralization may be a permissible pre-treatment step before collection. CAUTION: This procedure should only be performed by trained personnel in a chemical fume hood, as the reaction can be exothermic.

  • Preparation: Place the acidic solution in a large beaker within an ice bath to manage heat generation. Use a magnetic stirrer for constant mixing.

  • Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide, dropwise to the stirring acidic solution.[7] Never add water to the concentrated acid.[8]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[3]

  • Completion: Continue adding the base until the pH is stable within a neutral range of 6.0 to 8.0.[3]

  • Final Disposal: Collect the neutralized solution in a properly labeled hazardous waste container and arrange for EHS pickup.[3] Do not pour down the sanitary sewer unless explicitly approved by your EHS department, as local regulations vary widely.[5]

Protocol 3.3: Contaminated Labware and Debris

Disposable items that have come into direct contact with this compound must be treated as hazardous waste.

  • Collection: Place items such as pipette tips, contaminated weighing paper, and gloves into a designated solid chemical waste container lined with a heavy-duty plastic bag.[3]

  • Labeling: Clearly label the container "Hazardous Waste: this compound Contaminated Debris."

  • Disposal: Seal the container and arrange for EHS pickup.

Protocol 3.4: Empty Chemical Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.[4]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water). Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.[4]

  • Rinsate Collection: Crucially, all three rinses must be collected as hazardous liquid waste. [4] This rinsate is acidic and should be added to your aqueous hazardous waste container for this compound.

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can then typically be disposed of as regular trash or recycled, pending confirmation with your local EHS regulations.[4]

Spill and Emergency Procedures

Accidental spills must be addressed immediately and safely.

  • For Liquid Spills:

    • Alert & Restrict: Alert personnel in the immediate area and restrict access.[4]

    • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]

    • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical absorbent pad.[4][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[4]

    • Decontaminate: Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a soap and water wash.[4][9]

  • For Solid Spills:

    • Avoid Dust: Gently cover the spill to avoid creating dust.[4] Some procedures recommend dampening the solid material with water before collection.[9]

    • Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[4][10]

    • Decontaminate: Follow the same decontamination procedure as for a liquid spill.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G start Identify 4-Isopropylbenzenesulfonic Acid Waste waste_type What is the form of the waste? start->waste_type solid_liquid Unused/Expired Solid or Liquid waste_type->solid_liquid Bulk Chemical aqueous Aqueous Solution waste_type->aqueous Solution labware Contaminated Labware/Debris waste_type->labware Contaminated Items container Empty Container waste_type->container Container collect_bulk Containerize in a compatible, sealed, and labeled container. solid_liquid->collect_bulk neutralize Is in-lab neutralization permitted and are you trained? aqueous->neutralize collect_solid_waste Collect in a designated solid hazardous waste container. labware->collect_solid_waste rinse Triple rinse with appropriate solvent. container->rinse store Store all hazardous waste in a designated, secure area. collect_bulk->store perform_neutralization Perform neutralization (pH 6-8) in a fume hood. Collect neutralized solution. neutralize->perform_neutralization Yes collect_aqueous Collect in a labeled hazardous waste container. neutralize->collect_aqueous No perform_neutralization->store collect_aqueous->store collect_solid_waste->store collect_rinsate Collect all rinsate as hazardous liquid waste. rinse->collect_rinsate dispose_container Deface label and dispose of container per EHS guidelines. rinse->dispose_container collect_rinsate->store contact_ehs Contact EHS for waste pickup. store->contact_ehs

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Oxiteno. (2018). SULPHONIC ACID, 90% SAFETY DATA SHEET. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzene Sulphonic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). p-TOLUENE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - p-Toluenesulfonic Acid. Retrieved from [Link]

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Essential Personal Protective Equipment (PPE) for Handling 4-Isopropylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Isopropylbenzenesulfonic acid, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Understanding the "why" behind each piece of equipment is as crucial as knowing the "what," ensuring a culture of safety and scientific integrity in the laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound (also known as p-cumenesulfonic acid) is a strong organic acid that poses significant health risks upon exposure.[1][2] According to its GHS classification, it is corrosive and can cause severe skin burns and serious eye damage.[3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory requirement to prevent injury.

Key Hazards:

  • Skin Corrosion/Irritation: Direct contact can lead to severe burns.[3][4][5]

  • Serious Eye Damage/Irritation: Vapors, dust, or splashes can cause irreversible eye damage.[3][4][5]

  • Corrosive to Metals: May be corrosive to certain metals.[3]

  • Respiratory Irritation: Inhalation of dust or mist may cause respiratory irritation.[6]

Mandatory PPE Regimen: Your First Line of Defense

A multi-layered approach to PPE is necessary to mitigate the risks associated with this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE CategoryItemSpecificationRationale for Use
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 certified, close-fitting goggles. Full-face shield worn over goggles.Protects against splashes, mists, and dust. A face shield offers an additional layer of protection for the entire face.[6][7]
Hand Protection Chemical-Resistant GlovesNitrile or natural rubber gloves are recommended for prolonged contact. Always check manufacturer's compatibility data.Prevents direct skin contact and chemical burns.[8][9]
Body Protection Chemical-Resistant Apron or Lab CoatLong-sleeved, knee-length lab coat made of a suitable chemical-resistant material. An apron provides an extra layer of protection.Protects skin and personal clothing from splashes and spills.[6][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when there is a potential for generating dusts or aerosols, or when working outside of a fume hood.[7]Prevents inhalation of irritating dusts or mists.[6]
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict, step-by-step protocol for donning, doffing, and using PPE is critical to ensure its effectiveness.

Pre-Handling Checklist & PPE Donning Sequence
  • Work Area Preparation: Ensure a certified chemical fume hood is operational.[7] Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Gather Supplies: Assemble all necessary chemicals, equipment, and waste containers before starting work to minimize movement.

  • Donning PPE:

    • Put on closed-toed shoes.

    • Don the lab coat or chemical-resistant apron, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • If required, put on the appropriate NIOSH-approved respirator.

    • Wash and dry hands thoroughly.

    • Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

    • Finally, put on the face shield.

Safe Handling Within a Fume Hood
  • All manipulations of solid or concentrated solutions of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • When preparing solutions, always add the acid to the water slowly to control any exothermic reaction and prevent splashing.[6]

  • Keep all containers of this compound tightly closed when not in use.[8][10]

Post-Handling & PPE Doffing Sequence
  • Decontaminate: Wipe down the exterior of gloves with a damp cloth before removal, if applicable.

  • Doffing PPE (in order):

    • Remove the face shield.

    • Remove the lab coat or apron, turning it inside out as you remove it to contain any contamination.

    • Remove gloves using the proper technique to avoid skin contact.

    • Remove goggles.

    • If a respirator was used, remove it according to the manufacturer's instructions.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][10]

Emergency Preparedness: Spill and Exposure Response

Even with the best precautions, accidents can happen. Immediate and correct response is crucial.

Spill Response
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[11][12]

  • Containment: If it is safe to do so, contain the spill to a small area using a chemical spill kit with an appropriate absorbent material for acids, such as sodium bicarbonate or sodium carbonate.[6][11] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization: Once absorbed, neutralize the spilled acid with a suitable agent.[12][13]

  • Cleanup: Scoop the neutralized material into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with soap and water.[11]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 glasses of water or milk.[10] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[6]

  • Contaminated PPE: Place all disposable PPE in a designated, labeled hazardous waste container.

  • Chemical Waste: Collect all solutions and spill cleanup materials in a properly labeled, sealed, and compatible waste container.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards of This compound Select_PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Locate_Safety_Equipment Locate Eyewash, Shower, and Spill Kit Inspect_PPE->Locate_Safety_Equipment Don_PPE Don PPE in Correct Order Locate_Safety_Equipment->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Order Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated Waste Properly Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Logical workflow for the safe handling of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. NC DPH: Epidemiology. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Clarkson University. Retrieved from [Link]

  • Global FISPQ. (2018, June 17). SULPHONIC ACID, 90%. Global FISPQ. Retrieved from [Link]

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Chem Klean. Retrieved from [Link]

  • Tennessee State University. (n.d.). Spill Response Procedures. Tennessee State University. Retrieved from [Link]

  • RBNAinfo. (2017, May 15). SAFETY DATA SHEET. RBNAinfo. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Merck Millipore. Retrieved from [Link]

  • CPAChem. (2023, May 23). Safety data sheet. CPAChem. Retrieved from [Link]

  • CEDA. (2019, February 26). SAFETY DATA SHEET. CEDA. Retrieved from [Link]

  • Solubility of Things. (n.d.). p-Cumenesulfonic acid. Solubility of Things. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.